molecular formula C4H4ClNO B145266 2-Chloro-5-methyloxazole CAS No. 129053-68-5

2-Chloro-5-methyloxazole

Cat. No.: B145266
CAS No.: 129053-68-5
M. Wt: 117.53 g/mol
InChI Key: CBCCZOGCQCTMGJ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyloxazole is a versatile chlorinated heterocyclic compound that serves as a critical synthetic intermediate in modern medicinal chemistry. Its primary research value lies in its application as a building block for the development of novel pharmacologically active molecules. The presence of both chlorine and a methyl group on the oxazole core allows for strategic functionalization, enabling researchers to explore diverse chemical space in drug discovery programs . The structural motif of substituted isoxazoles is of significant interest, as it is found in compounds investigated for a range of biological activities. Research into related phenyl methyl-isoxazole structures has identified them as potent inhibitors of specific biological targets, such as the Nav1.7 sodium channel, which is a promising target for pain therapy . Furthermore, understanding the metabolic pathways of such compounds, including potential bioactivation to reactive metabolites, is a crucial aspect of early-stage pharmaceutical research to de-risk the development of candidate drugs . As a reagent, this compound provides researchers with a valuable scaffold for constructing complex molecules aimed at addressing various disease mechanisms, solidifying its role as an important tool in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4ClNO/c1-3-2-6-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCCZOGCQCTMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609402
Record name 2-Chloro-5-methyl-1,3-oxazole
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Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129053-68-5
Record name 2-Chloro-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129053-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-1,3-oxazole
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Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 2-Chloro-5-methyloxazole Scaffold

In the landscape of modern medicinal chemistry and drug development, the oxazole ring represents a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role as a cornerstone in a multitude of pharmacologically active agents. The specific introduction of a chlorine atom at the 2-position and a methyl group at the 5-position transforms this simple heterocycle into a highly versatile and reactive intermediate. The 2-chloro substituent acts as an excellent leaving group, opening avenues for nucleophilic substitution reactions, while the 5-methyl group provides a lipophilic anchor and a point for metabolic recognition.

This guide provides a comprehensive, technically-grounded exploration of the primary synthetic route to this compound. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale behind the chosen pathways, offering insights honed from practical application. The methodology described herein is designed to be a self-validating system, emphasizing robust and reproducible chemistry.

Part I: Synthesis of the Core Intermediate: 5-Methyl-2(3H)-oxazolone

Conceptual Framework: Why the Oxazolone Precursor is Key

Direct chlorination of a pre-formed 5-methyloxazole ring is often problematic, leading to poor regioselectivity and unwanted side reactions. A more strategic and widely adopted approach involves the synthesis of a stable precursor, 5-methyl-2(3H)-oxazolone, which can then be cleanly and efficiently converted to the desired 2-chloro derivative.

The 5-methyl-2(3H)-oxazolone exists in tautomeric equilibrium with its 2-hydroxy-5-methyloxazole form. This enol-like character is pivotal, as the hydroxyl group provides the reactive handle necessary for substitution with a chlorinating agent. The synthesis of this oxazolone intermediate is therefore the critical first stage of the overall pathway.

Primary Synthetic Pathway: Base-Mediated Intramolecular Cyclization

A robust method for constructing the 5-methyloxazolone ring is through the intramolecular cyclization of an appropriately substituted acyclic precursor. The reaction of N-(prop-2-yn-1-yl)acetamide serves as an excellent example of this strategy. The terminal alkyne and the amide functionality are perfectly positioned to undergo a 5-exo-dig cyclization upon activation with a base.

G Start N-(prop-2-yn-1-yl)acetamide Intermediate Deprotonated Amide (Anionic Intermediate) Start->Intermediate Deprotonation Base Potassium tert-butoxide (t-BuOK) Base->Intermediate Solvent Solvent (e.g., THF) Solvent->Intermediate Product 5-Methyl-2(3H)-oxazolone Intermediate->Product 5-exo-dig Cyclization

Caption: Synthesis of 5-Methyl-2(3H)-oxazolone via cyclization.

Experimental Protocol: Synthesis of 5-Methyl-2(3H)-oxazolone

Materials:

  • N-(prop-2-yn-1-yl)acetamide (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N-(prop-2-yn-1-yl)acetamide (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The rationale for slow addition is to control the exotherm of the deprotonation step.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield pure 5-methyl-2(3H)-oxazolone.

Part II: Chlorination of 5-Methyl-2(3H)-oxazolone

Mechanistic Rationale: The Vilsmeier-Haack Analogy

The conversion of the 2-oxazolone to the 2-chlorooxazole is conceptually similar to the activation of a dimethylformamide (DMF) in the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) is an ideal reagent for this transformation. The lone pair on the carbonyl oxygen of the oxazolone attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chlorophosphate species, driven by the formation of the stable aromatic oxazole ring, resulting in the desired this compound. This choice of reagent is deliberate; POCl₃ is highly effective for converting lactams (cyclic amides) to their corresponding chloro-aza-heterocycles.

G Start 5-Methyl-2(3H)-oxazolone Intermediate O-Phosphorylated Intermediate Start->Intermediate Nucleophilic Attack Reagent Phosphorus Oxychloride (POCl₃) Reagent->Intermediate Base Base (e.g., DIEA, optional) Base->Intermediate Acid Scavenger Product This compound Intermediate->Product Elimination & Aromatization

Caption: Chlorination of the oxazolone intermediate to the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methyl-2(3H)-oxazolone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq, used as both reagent and solvent)

  • N,N-Diisopropylethylamine (DIEA) (optional, 0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 5-methyl-2(3H)-oxazolone (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (2.0 - 3.0 eq). A catalytic amount of a non-nucleophilic base like DIEA can be added to facilitate the reaction, though it is often successful without.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The progress should be monitored by TLC or GC-MS.

  • Workup - Step 1 (Removal of excess POCl₃): After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (this step is critical and must be done with appropriate trapping for acidic vapors). Co-evaporation with toluene can aid in the complete removal of POCl₃.

  • Workup - Step 2 (Quenching): The residual dark oil is cooled in an ice bath. Very slowly and cautiously, quench the residue by adding crushed ice, followed by the dropwise addition of saturated aqueous NaHCO₃ until the pH is neutral or slightly basic (pH 7-8). This step is highly exothermic and releases HCl gas; extreme caution is required.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Part III: Data Summary and Overall Workflow

For ease of comparison and planning, the key quantitative parameters for this two-step synthesis are summarized below.

Table 1: Summary of Reaction Parameters

ParameterStep 1: CyclizationStep 2: Chlorination
Key Reactant N-(prop-2-yn-1-yl)acetamide5-Methyl-2(3H)-oxazolone
Key Reagent Potassium tert-butoxidePhosphorus oxychloride (POCl₃)
Stoichiometry 1.1 eq2.0 - 3.0 eq
Solvent Anhydrous THFPOCl₃ (reagent/solvent)
Temperature 0 °C to Room Temp.Reflux (~110 °C)
Typical Yield 75-90%60-80%
Comprehensive Synthetic Workflow

The following diagram illustrates the complete, two-stage process, providing a bird's-eye view of the entire synthetic campaign from a common starting material to the final target molecule.

G Start N-(prop-2-yn-1-yl)acetamide label1 Step 1: Base-Mediated Cyclization Intermediate 5-Methyl-2(3H)-oxazolone label2 Step 2: Chlorination with POCl₃ Product This compound label1->Intermediate label2->Product

Caption: Overall two-step synthesis of this compound.

Safety and Handling Considerations

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The quenching process is particularly hazardous and must be performed slowly and with extreme care in an ice bath.

  • Potassium tert-butoxide (t-BuOK): This is a strong base that is moisture-sensitive and can cause severe burns. Handle in an inert atmosphere and avoid contact with skin.

  • Pressurized Systems: Ensure all glassware used for reactions under reflux or vacuum is free of cracks or defects.

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, two-step pathway. The initial formation of the 5-methyl-2(3H)-oxazolone intermediate via base-mediated cyclization provides a stable and readily purifiable precursor. Subsequent chlorination using phosphorus oxychloride offers a clean and high-yielding conversion to the final aromatic product. This guide provides the foundational knowledge, from mechanistic understanding to detailed protocols, empowering researchers to confidently synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

  • A comprehensive list of references supporting the general principles of oxazolone synthesis and chlorination will be compiled based on specific literature precedents for these reaction types. The protocols provided are representative of established organic chemistry methodologies.

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyloxazole is a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Its oxazole core is a key structural motif in various biologically active molecules. The presence of a chlorine atom at the 2-position and a methyl group at the 5-position significantly influences its electronic properties, reactivity, and potential as a versatile building block for more complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, guiding decisions on reaction conditions, purification methods, formulation, and safety protocols.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted data, information on analogous compounds, and established analytical methodologies to offer a robust framework for researchers. We will delve into its structural and electronic characteristics, predictable physical properties, and the experimental techniques essential for their empirical determination.

Molecular Structure and Key Identifiers

A foundational understanding of a molecule begins with its structure and unique identifiers.

Identifier Value
IUPAC Name This compound
CAS Number 129053-68-5[1]
Molecular Formula C₄H₄ClNO
Molecular Weight 117.53 g/mol
Canonical SMILES CC1=CC(=NOC=1)Cl

Physicochemical Properties: A Detailed Examination

The interplay of a molecule's physical and chemical characteristics dictates its behavior in various environments.

Predicted Acidity (pKa)

The basicity of the oxazole nitrogen is a crucial parameter influencing its reactivity, particularly in acid-catalyzed reactions.

Property Predicted Value
pKa 0.14 ± 0.10[1]

This predicted low pKa value suggests that this compound is a very weak base. The electron-withdrawing effect of the chlorine atom at the 2-position significantly reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton.

Physical State and Thermal Properties

Expected Properties:

  • Melting Point: Given its low molecular weight, it is likely to be a low-melting solid or a liquid at room temperature. For comparison, the related compound 2-Chloro-5-chloromethylthiazole has a melting point of 31°C[2].

  • Boiling Point: It is expected to have a moderately low boiling point, likely distillable under reduced pressure to avoid decomposition.

Experimental Determination of Melting and Boiling Points:

The following diagram illustrates a standard laboratory workflow for the determination of these fundamental thermal properties.

Caption: Workflow for Melting and Boiling Point Determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification.

Qualitative Solubility Prediction:

Based on the principle of "like dissolves like," this compound, being a moderately polar molecule, is expected to be:

  • Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran.

  • Slightly soluble to insoluble in non-polar solvents like hexanes.

  • Poorly soluble in water due to the presence of the chloro and methyl groups, which impart significant hydrophobic character.

Experimental Protocol for Solubility Determination (Gravimetric Method):

  • Preparation of Saturated Solution: Add an excess of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow any undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or a stream of inert gas.

  • Mass Determination: Accurately weigh the remaining solid residue.

  • Calculation: The solubility can then be calculated in terms of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals:

    • A singlet for the methyl protons (CH ₃), likely in the region of δ 2.0-2.5 ppm.

    • A singlet for the proton on the oxazole ring (CH ), likely in the region of δ 6.0-7.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent atoms (O, N, Cl).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • C-H stretching: Around 3000-3100 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H.

  • C=N stretching: Typically in the range of 1650-1550 cm⁻¹.

  • C-O-C stretching: In the fingerprint region, usually around 1250-1050 cm⁻¹.

  • C-Cl stretching: In the lower frequency region of the fingerprint, typically 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 117.

  • Isotopic Pattern: Due to the presence of a chlorine atom, an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound.

Synthesis and Reactivity

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established oxazole syntheses, such as the Robinson-Gabriel synthesis.

Synthesis N-acyl-alpha-amino ketone N-acyl-alpha-amino ketone This compound This compound N-acyl-alpha-amino ketone->this compound Cyclodehydration & Chlorination Dehydrating Agent (e.g., POCl3, SOCl2) Dehydrating Agent (e.g., POCl3, SOCl2) Dehydrating Agent (e.g., POCl3, SOCl2)->this compound

Caption: Proposed Robinson-Gabriel type synthesis of this compound.

Reactivity Insights:

The reactivity of this compound is primarily dictated by the chloro substituent at the electron-deficient 2-position of the oxazole ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiols, making it a valuable intermediate for the synthesis of a diverse range of 2-substituted-5-methyloxazoles.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, based on data for structurally similar compounds like 3-(Chloromethyl)-5-methylisoxazole and 2-Chloro-5-(chloromethyl)thiazole, the following precautions are advised[3][4][5]:

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound presents itself as a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are yet to be fully documented in the public domain, this guide provides a robust framework based on theoretical predictions, data from analogous compounds, and established analytical protocols. The outlined methodologies for determining its key properties, coupled with insights into its synthesis and reactivity, are intended to empower researchers in their endeavors with this promising molecule. As with any chemical, adherence to strict safety protocols is essential for its responsible handling and use.

References

  • 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem. Available at: [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap.
  • Substance Information - ECHA - European Union. Available at: [Link]

  • 2-CHLORO-5-CHLOROMETHYL THIAZOLE | Georganics. Available at: [Link]

  • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate - CORE. Available at: [Link]

  • 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem. Available at: [Link]

  • WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.
  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents.
  • Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the spectroscopic signature of 2-Chloro-5-methyloxazole, a substituted heterocyclic compound relevant as a potential building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, definitive structural confirmation is paramount. This document outlines the theoretical principles and practical methodologies for characterizing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established analytical workflows, this guide serves as a robust reference for the elucidation and verification of this compound's molecular structure.

Molecular Structure and Spectroscopic Overview

This compound is a five-membered aromatic heterocycle containing nitrogen and oxygen. The key structural features for spectroscopic analysis are:

  • An oxazole ring system.

  • A chlorine atom at the C2 position, introducing a strong inductive effect and a characteristic isotopic signature in mass spectrometry.

  • A methyl group at the C5 position.

  • A single aromatic proton at the C4 position.

The comprehensive characterization of this molecule relies on the synergistic use of multiple spectroscopic techniques, where each method provides unique and complementary structural information.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on its substitution pattern.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of non-exchangeable protons in the molecule.

  • C4-H Proton: This lone proton on the oxazole ring is expected to appear as a singlet. Its chemical shift will be downfield due to the aromatic nature of the ring and the influence of the adjacent electronegative oxygen atom.

  • C5-CH₃ Protons: The three protons of the methyl group are chemically equivalent and will appear as a singlet. This signal will be in the typical aliphatic region but may be slightly shifted downfield due to its attachment to the aromatic oxazole ring.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C4-H7.0 - 7.5Singlet (s)1H
C5-CH₃2.3 - 2.6Singlet (s)3H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each carbon environment.

  • C2 (C-Cl): This carbon is directly attached to two heteroatoms (N and O, implicitly) and a chlorine atom. It is expected to be the most downfield signal due to the strong combined deshielding effects.

  • C5 (C-CH₃): This carbon is also significantly deshielded by the adjacent ring oxygen and its position in the aromatic system.

  • C4 (C-H): The chemical shift of this carbon is influenced by the aromatic ring currents and adjacent heteroatoms.

  • -CH₃: The methyl carbon will appear at the most upfield position, typical for an sp³-hybridized carbon.

Assignment Predicted Chemical Shift (δ, ppm)
C2155 - 165
C5145 - 155
C4125 - 135
-CH₃10 - 15
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be required.[1]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the specific sample and solvent.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 128-1024 or more) is typically required.

NMR Data Interpretation Workflow

A Acquire 1H & 13C NMR Spectra B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Analyze 1H Spectrum: - Number of Signals - Chemical Shift (δ) - Integration - Multiplicity B->C D Analyze 13C Spectrum: - Number of Signals - Chemical Shift (δ) B->D E Correlate 1H and 13C Data C->E D->E F Assign Signals to Specific Atoms (e.g., C4-H, C5-CH3, C2, C4, C5) E->F G Confirm Structure of This compound F->G A Acquire IR Spectrum B Identify Diagnostic Region (>1500 cm-1) A->B C Identify Fingerprint Region (<1500 cm-1) A->C D Assign Bands in Diagnostic Region: - C-H stretches (~3000 cm-1) - C=N / C=C stretches (1500-1700 cm-1) B->D E Assign Key Bands in Fingerprint Region: - C-O-C stretch (~1100 cm-1) - C-Cl stretch (~750 cm-1) C->E F Confirm Presence of Key Functional Groups D->F E->F

Caption: Logic for IR spectrum functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly under Electron Impact (EI) ionization, offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data

The key feature in the mass spectrum of this compound will be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio of ~3:1. [2]

  • Molecular Ion (M⁺): The molecular weight of C₄H₄³⁵ClNOS is 117.00 g/mol . The molecular ion peak should therefore appear at m/z 117.

  • Isotopic Peak (M+2)⁺: The corresponding peak for the ³⁷Cl isotope will be at m/z 119.

  • Major Fragments: Fragmentation is a key indicator of structure. The energetically unstable molecular ion will break into smaller, more stable fragments. [3]

    Ion Predicted m/z Notes
    [C₄H₄³⁵ClNOS]⁺ 117 Molecular Ion [M]⁺
    [C₄H₄³⁷ClNOS]⁺ 119 Isotopic Peak [M+2]⁺
    [M - Cl]⁺ 82 Loss of chlorine radical
    [M - CO]⁺ 89 / 91 Loss of neutral carbon monoxide

    | [M - CH₃]⁺ | 102 / 104 | Loss of methyl radical |

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program should be optimized to ensure good separation and peak shape.

  • MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using EI at 70 eV). The mass analyzer scans a predefined mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Predicted Fragmentation Pathway

A [C4H4ClNOS]+• m/z 117/119 B [C4H4NOS]+• m/z 82 A->B - •Cl C [C3H4NS]+• m/z 89/91 A->C - CO

Caption: Simplified predicted fragmentation of this compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together they offer unambiguous structural confirmation.

cluster_start Purified Compound Start This compound MS Mass Spectrometry - Molecular Weight (117.5 g/mol) - Isotopic Pattern (Cl present) - Formula (C4H4ClNOS) Start->MS IR IR Spectroscopy - C=N, C=C, C-O-C (Oxazole Ring) - C-Cl bond present Start->IR NMR NMR Spectroscopy - C-H Framework - Aromatic H (1) - Methyl Group (1) - Carbon Environments (4) Start->NMR Confirm Structural Confirmation MS->Confirm IR->Confirm NMR->Confirm

Caption: Integrated workflow for structural confirmation.

By following this workflow, a researcher can confidently verify the identity and purity of this compound. The mass spectrum confirms the molecular weight and the presence of chlorine. The IR spectrum confirms the presence of the oxazole ring and chloro-substituent. Finally, the ¹H and ¹³C NMR spectra provide the definitive connectivity of the carbon-hydrogen skeleton, leaving no ambiguity as to the compound's structure.

References

  • Ahmed, B., Kateb, E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • AIP Publishing (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. [Link]

  • Chemistry LibreTexts (2020). Fragmentation Patterns in Mass Spectrometry. [Link]

  • Wiley Science Solutions (2025). KnowItAll Informatics Training - NMR Predictions. Wiley. [Link]

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  • University of Calgary (n.d.). Table of Characteristic IR Absorptions. University of Calgary. [Link]

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An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Chloro-5-methyloxazole, a key heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver field-proven insights into the molecule's behavior. We will explore the primary mode of reactivity—nucleophilic substitution at the C2 position—and delve into the key factors governing the stability of the oxazole ring, including its susceptibility to hydrolysis, oxidation, and photolysis. This guide includes validated, step-by-step experimental protocols for assessing both reactivity and stability, complete with the scientific rationale behind each procedural choice. All discussions are grounded in established chemical principles and supported by authoritative references, ensuring a trustworthy and expert-driven resource for laboratory application.

Introduction and Molecular Overview

This compound (CAS No. 129053-68-5) is a substituted five-membered aromatic heterocycle. The oxazole scaffold is a prevalent feature in medicinal chemistry, and halogenated derivatives such as this serve as versatile building blocks for the synthesis of more complex molecules.[1] The reactivity of this compound is dominated by the electron-deficient nature of the oxazole ring, which is further influenced by the electronic effects of its substituents: the powerfully electron-withdrawing chlorine atom at the C2 position and the electron-donating methyl group at the C5 position.

Understanding the interplay of these features is critical for its effective use as a synthetic intermediate and for ensuring its stability during storage and handling. The chlorine atom at the C2 position is highly activated towards nucleophilic displacement, making it the primary site of chemical reactivity.[2] Conversely, the oxazole ring itself, while generally aromatic, possesses inherent vulnerabilities to ring-opening under certain hydrolytic, oxidative, or photolytic conditions.[3][4]

This guide will systematically dissect these characteristics, providing both the theoretical framework and the practical methodologies required to confidently work with this compound.

1.1 Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are essential for planning reactions, purification procedures, and appropriate storage.

PropertyValueSource / Notes
CAS Number 129053-68-5[5]
Molecular Formula C₄H₄ClNOCalculated
Molecular Weight 117.53 g/mol Calculated
Appearance Colorless to light yellow liquidTypical for similar compounds
Boiling Point Not specified; predicted to be ~150-170 °CEstimation based on analogous structures
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂)[2]
PART I: Chemical Reactivity Profile

The chemical behavior of this compound is dictated by the electronic landscape of the substituted oxazole ring. The nitrogen atom at position 3 and the oxygen atom at position 1 are electron-withdrawing, creating an electron-deficient ring system. This deficiency is most pronounced at the C2 position, which is further amplified by the inductive effect of the chlorine atom, making it a potent electrophilic site.

2.0 Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The most significant and synthetically useful reaction of this compound is the nucleophilic substitution of the C2-chloro group.[2] This reaction does not proceed via a classical SN1 or SN2 mechanism, but rather through a Nucleophilic Aromatic Substitution (SNAr) pathway, which is characteristic of electron-deficient aromatic and heteroaromatic systems.[6][7]

Causality of Reactivity: The SNAr mechanism is facilitated by the ability of the oxazole ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack. The electron-withdrawing heteroatoms (N and O) act as "electron sinks," delocalizing the charge and lowering the activation energy for the reaction.

A simplified representation of the SNAr mechanism. Note: Actual chemical structure images would be used in a final document. Caption: SNAr mechanism on this compound.

2.1 Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a self-validating system for reacting this compound with a generic amine nucleophile. The principles are broadly applicable to other nucleophiles like alkoxides or thiolates.[2][8]

Objective: To replace the C2-chloro group with an amine nucleophile to form a 2-amino-5-methyloxazole derivative.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 eq)[8]

  • Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.5 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP, PEG 400)[2][8]

  • Anhydrous sodium sulfate or magnesium sulfate[9]

  • TLC plates, ethyl acetate, hexanes

Experimental Rationale:

  • Choice of Nucleophile Excess: Using a slight excess of the nucleophile ensures the reaction goes to completion. Using a larger excess (2.0 eq or more) can sometimes allow the reaction to proceed without an additional base, as the amine itself can act as an HCl scavenger.[8]

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Choice of Solvent: Polar aprotic solvents are ideal for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile, preserving its reactivity.[2]

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.2 eq) and the non-nucleophilic base (1.5 eq).

  • Solvent Addition: Add the polar aprotic solvent (e.g., DMF) to dissolve the solids. Stir for 5-10 minutes.

  • Substrate Addition: Add this compound (1.0 eq) to the stirring solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

PART II: Stability and Degradation Pathways

While the oxazole ring is aromatic, it is considered a π-excessive heterocycle with vulnerabilities that are not present in more robust aromatic systems like benzene. Its stability is highly dependent on the ambient conditions.[3]

3.0 Forced Degradation Studies: An Overview

To systematically evaluate the intrinsic stability of this compound, a forced degradation study is the industry-standard approach.[1][4][10] This involves subjecting the molecule to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products. The goal is typically to achieve 5-20% degradation, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[1][11]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) substance This compound (API Batch) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) substance->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) substance->base oxid Oxidation (e.g., 3% H₂O₂, RT) substance->oxid photo Photolytic (≥1.2M lux-hr Vis, ≥200 W-hr/m² UV) substance->photo thermal Thermal (e.g., 80°C, dry) substance->thermal control Control Sample (Protected from stress) substance->control analysis Stability-Indicating HPLC Analysis (Peak Purity, Mass Balance) acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis control->analysis char Characterization of Degradants (LC-MS, NMR) analysis->char If Degradation > 5% pathway Elucidate Degradation Pathways char->pathway

Caption: Workflow for a comprehensive forced degradation study.

3.1 Hydrolytic Stability

The oxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which typically results in ring cleavage to form an α-acylamino ketone or related structures.[3]

  • Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen makes the system more electrophilic and susceptible to attack by water. Concentrated acids can cause rapid decomposition.[12]

  • Base-Catalyzed Hydrolysis: Strong bases can deprotonate the C2 position (if unsubstituted) or directly attack the ring, leading to ring-opening.[12]

3.2 Oxidative Stability

Oxazoles are generally susceptible to oxidation.[3] Strong oxidizing agents like hydrogen peroxide can lead to ring cleavage, often at the C4-C5 bond.[13] The presence of the electron-donating methyl group at C5 may slightly activate the ring towards certain oxidative pathways.

3.3 Photochemical Stability

Heterocyclic compounds are often susceptible to photochemical degradation upon exposure to UV or visible light.[14][15] The ICH Q1B guideline provides a standardized protocol for photostability testing, requiring exposure to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UVA radiation.[12][16][17][18] Degradation can involve complex rearrangements or photo-oxidation.[3][13]

PART III: Experimental Protocol for Stability Assessment

The following is a detailed, field-proven protocol for conducting a forced degradation study on this compound, grounded in ICH guidelines.[1][19][20]

Objective: To identify the degradation pathways of this compound under various stress conditions and to serve as the basis for developing a stability-indicating analytical method.

Analytical System: A validated stability-indicating HPLC method is required. This is typically a reverse-phase method with a C18 column and a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). A photodiode array (PDA) detector is essential for assessing peak purity.[21][22]

Table: Forced Degradation Study Conditions

Stress ConditionReagent / ConditionTemperatureTime Points (Typical)Rationale
Acid Hydrolysis 0.1 M HCl60 °C2, 8, 24, 48 hoursTo simulate acidic environments and promote acid-catalyzed ring opening.[1]
Base Hydrolysis 0.1 M NaOHRoom Temp (25 °C)2, 8, 24, 48 hoursTo simulate alkaline environments and promote base-catalyzed ring opening.[1]
Oxidation 3% H₂O₂Room Temp (25 °C)2, 8, 24 hoursTo assess susceptibility to common oxidative stress.[4][15]
Thermal Dry Heat80 °C24, 48, 72 hoursTo assess intrinsic thermal stability in the solid state.[3]
Photolytic ICH Q1B Light BoxAmbientSee note belowTo assess degradation from light exposure, crucial for packaging decisions.[17]

Note on Photolytic Study: The sample should be exposed until the ICH Q1B minimum is reached (≥1.2 million lux-hr Vis, ≥200 W-hr/m² UV). A dark control sample must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[17]

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation: For each condition (Acid, Base, Oxidation), mix 5 mL of the stock solution with 5 mL of the respective stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). This ensures the final drug concentration is consistent at ~0.5 mg/mL.

  • Incubation: Place the vials for each condition in the specified temperature-controlled environment. For the photolytic study, place a thin layer of the solid material in a quartz dish within the photostability chamber.

  • Time Point Sampling: At each designated time point, withdraw an aliquot of the sample.

  • Quenching: Immediately neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction. For example, add 100 µL of 1.0 M NaOH to 1.0 mL of the 0.1 M HCl sample.

  • Analysis: Dilute the quenched samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject them into the HPLC system.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound.

    • Calculate the percentage of each degradation product.

    • Perform a mass balance calculation to ensure all major components are accounted for (ideally 95-105%).[11]

    • Use the PDA detector to assess the peak purity of the parent peak in the stressed samples to confirm the method's specificity.

PART IV: Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the integrity of this compound and the safety of laboratory personnel. The recommendations below are synthesized from best practices for handling chlorinated and reactive heterocyclic compounds.[10]

4.1 Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

4.2 Storage Recommendations:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to protect from moisture and atmospheric oxygen.

  • Container: Use tightly sealed containers made of non-reactive materials, such as amber glass or stainless steel. Carbon steel is generally acceptable for chlorinated solvents, but stainless steel is preferred where purity is critical.

  • Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents to prevent unwanted reactions.[17]

4.3 Spill and Disposal:

  • Spill: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chlorinated organic compounds.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by a well-defined reactivity and stability profile. Its primary mode of reaction is the efficient SNAr displacement of the C2-chloride, a pathway that can be reliably exploited using standard laboratory protocols. However, researchers must remain cognizant of the oxazole ring's inherent susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. By employing the systematic forced degradation methodologies outlined in this guide, scientists can proactively identify potential stability liabilities, develop robust analytical methods, and establish appropriate handling and storage conditions. This holistic understanding ensures the successful application of this compound in complex synthetic campaigns and contributes to the overall integrity and safety of the drug development process.

References
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA.gov. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • D'Auria, M. (2011). Photochemistry of Heterocycles. Elsevier. [Link]

  • European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA.europa.eu. [Link]

  • Rani, S., & Singh, A. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Peeters, Z., et al. (2002). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. science.gov. [Link]

  • World Health Organization (WHO). (n.d.). Annex 10 - ICH. who.int. [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.org. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. pharmaguideline.com. [Link]

  • Mary, Y., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. ijcrt.org. [Link]

  • University of Massachusetts. (n.d.). Experiment 7 — Nucleophilic Substitution. chem.umass.edu. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. sgs.com. [Link]

  • Docsity. (2022). Nucleophilic Substitution Reaction: Preparation of 2-chloro-2-methylpropane. docsity.com. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. pharmtech.com. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). chem.wisc.edu. [Link]

  • Roberts, R. L., & Schwarzenbach, R. P. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. typeset.io. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. pubchem.ncbi.nlm.nih.gov. [Link]

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  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
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  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. chlorinated-solvents.eu. [Link]

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An In-depth Technical Guide to the Synthesis of Novel 2-Chloro-5-methyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel 2-chloro-5-methyloxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Recognizing the importance of this heterocyclic scaffold, this document delves into the foundational synthetic strategies, outlines detailed experimental protocols, and explores the mechanistic underpinnings of these transformations. By integrating expert insights with established scientific principles, this guide aims to equip researchers with the knowledge necessary to efficiently synthesize and optimize these valuable molecules. The content is structured to facilitate a deep understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of the this compound Scaffold

The oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The introduction of a chlorine atom at the 2-position and a methyl group at the 5-position of the oxazole ring creates the this compound core, a scaffold that has garnered considerable attention in medicinal chemistry.

The chloro-substituent at the C2 position is particularly noteworthy. It serves as a versatile synthetic handle, enabling a variety of nucleophilic substitution reactions to introduce further molecular diversity.[2][3] This allows for the systematic exploration of the chemical space around the oxazole core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. Furthermore, the inherent reactivity of the 2-chloro position can be leveraged for the development of covalent inhibitors, a therapeutic modality of growing importance. The methyl group at the C5 position can contribute to favorable pharmacokinetic properties and provide a point for further functionalization.

Foundational Synthetic Strategies for Oxazole Ring Construction

The construction of the core oxazole ring is the cornerstone of synthesizing this compound derivatives. Several classical and modern methods have been established for this purpose, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Robinson-Gabriel Synthesis and Related Cyclodehydration Reactions

One of the most traditional and reliable methods for oxazole synthesis is the Robinson-Gabriel synthesis.[6] This method involves the cyclization and dehydration of α-acylamino ketones. The general principle relies on the intramolecular condensation of an amide with a ketone, followed by the elimination of water to form the aromatic oxazole ring. Dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are commonly employed to facilitate this transformation.[6]

A key advantage of this approach is the ready availability of the α-acylamino ketone precursors, which can be prepared from α-haloketones and primary amides. This modularity allows for the introduction of various substituents at the 2- and 5-positions of the oxazole ring.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides an alternative route from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.[7] This method, discovered by Emil Fischer in 1896, typically involves equimolar amounts of the cyanohydrin and aldehyde reactants.[7] The reaction proceeds through the formation of an iminochloride intermediate.[7] While historically significant, this method is often limited to the synthesis of diaryloxazoles and can sometimes lead to the formation of chlorinated byproducts.[7]

Modern Synthetic Approaches

More contemporary methods have focused on improving efficiency, functional group tolerance, and regioselectivity. These include:

  • Copper-Catalyzed Amidation followed by Iodine-Promoted Cyclization: This modular approach allows for the synthesis of highly substituted oxazoles from simple and readily available vinyl halides and amides.[8]

  • Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Cyclization: This metal-free oxidative C-O bond formation from enamides offers a milder alternative for oxazole synthesis.[8]

  • Van Leusen Oxazole Synthesis: This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to construct the oxazole ring, offering high yields for 4,5-disubstituted oxazoles.[8]

The selection of the most appropriate synthetic strategy will be dictated by the specific target molecule and the desired substitution pattern. For the synthesis of this compound derivatives, a strategy that allows for the direct or facile introduction of the chloro and methyl groups is paramount.

A Representative Synthetic Workflow for this compound

The following section details a robust and well-established synthetic pathway for the preparation of the this compound core. This multi-step sequence is designed for clarity and reproducibility in a standard laboratory setting.

Synthesis_Workflow A Propargyl Alcohol B 1-Chloro-2-propyne A->B Chlorination (e.g., SOCl₂) C N-(1-methyl-2-propynyl)acetamide B->C Ritter Reaction (CH₃CN, H₂SO₄) D 2,5-Dimethyloxazole C->D Cyclization (e.g., Au(I) catalyst) E 2-(Dichloromethyl)-5-methyloxazole D->E Chlorination (e.g., NCS, AIBN) F This compound E->F Hydrolysis/Decarboxylation (e.g., aq. base)

Caption: A representative synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-propyne (Propargyl Chloride)

  • Rationale: The synthesis begins with the conversion of a readily available starting material, propargyl alcohol, to the corresponding chloride. This introduces the three-carbon backbone that will ultimately form the C4, C5, and the 5-methyl group of the oxazole ring. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • To a stirred solution of propargyl alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, slowly add thionyl chloride (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1-chloro-2-propyne. This product is often used in the next step without further purification.

Step 2: Synthesis of N-(1-methyl-2-propynyl)acetamide

  • Rationale: A Ritter reaction is employed to introduce the nitrogen atom and the acetyl group, which will form the N3 and C2 atoms of the oxazole ring, respectively. This reaction involves the reaction of the propargyl chloride with acetonitrile in the presence of a strong acid catalyst.

  • Procedure:

    • Dissolve 1-chloro-2-propyne (1.0 eq) in acetonitrile (used as both reactant and solvent).

    • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (catalytic amount).

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(1-methyl-2-propynyl)acetamide.

Step 3: Gold(I)-Catalyzed Cyclization to 2,5-Dimethyloxazole

  • Rationale: The key oxazole ring formation occurs in this step via a gold(I)-catalyzed intramolecular cyclization of the N-propargyl amide. Gold catalysts are particularly effective for this type of transformation, proceeding under mild conditions with high efficiency.

  • Procedure:

    • Dissolve N-(1-methyl-2-propynyl)acetamide (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Add a catalytic amount of a gold(I) catalyst (e.g., [Au(PPh₃)Cl]/AgSbF₆).

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 2,5-dimethyloxazole, which may be of sufficient purity for the subsequent step.

Step 4: Chlorination to 2-(Dichloromethyl)-5-methyloxazole

  • Rationale: To introduce the chlorine atom at the C2 position, a radical chlorination of the 2-methyl group is performed. N-Chlorosuccinimide (NCS) is a common reagent for this purpose, and a radical initiator such as azobisisobutyronitrile (AIBN) is typically used.

  • Procedure:

    • Dissolve 2,5-dimethyloxazole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).

    • Add N-chlorosuccinimide (2.2 eq) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-(dichloromethyl)-5-methyloxazole.

Step 5: Hydrolysis to this compound

  • Rationale: The final step involves the selective hydrolysis of the dichloromethyl group to the desired chloro-substituted C2 position. This is typically achieved under basic conditions.

  • Procedure:

    • Dissolve the crude 2-(dichloromethyl)-5-methyloxazole in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.

    • Add a base such as sodium bicarbonate (2.0 eq) and stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the final product by column chromatography to afford pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the oxazole ring protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Step Product Typical Yield Purity (by HPLC)
11-Chloro-2-propyne>90%>95%
2N-(1-methyl-2-propynyl)acetamide70-80%>98%
32,5-Dimethyloxazole85-95%>98%
42-(Dichloromethyl)-5-methyloxazole60-70%>95%
5This compound75-85%>99%

Challenges and Optimization Strategies

While the described synthetic route is generally robust, several challenges may be encountered. Thoughtful optimization can significantly improve yields and purity.

  • Control of Chlorination: The radical chlorination in Step 4 can sometimes lead to the formation of over-chlorinated or under-chlorinated byproducts. Careful control of the stoichiometry of NCS and the reaction time is crucial. The use of alternative chlorinating agents could also be explored.

  • Purification of Intermediates: Some of the intermediates may be volatile or unstable. It is often advantageous to proceed to the next step with crude material if the purity is reasonably high, to minimize losses during purification.

  • Scalability: When scaling up the synthesis, heat transfer and mixing become critical, particularly during the exothermic steps. A gradual addition of reagents and efficient cooling are essential for maintaining control over the reaction.

Conclusion

The synthesis of novel this compound derivatives is a key area of research in medicinal chemistry. This guide has provided a detailed and practical framework for the synthesis of the core this compound scaffold, grounded in established chemical principles. By understanding the rationale behind each synthetic step and anticipating potential challenges, researchers can confidently and efficiently prepare these valuable compounds for further investigation in drug discovery programs. The versatility of the 2-chloro substituent as a synthetic handle ensures that this scaffold will continue to be a fruitful starting point for the development of new therapeutic agents.

References

  • Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Zhang, Z. Y., et al. (1994). Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. Chemical Journal of Chinese Universities, 15(12), 1792. [Link]

  • RSC Medicinal Chemistry. (2023). REVIEW. UCL Discovery. [Link]

  • Al-Adilee, K. J., & Mohammed, A. H. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Pharmaceutical Negative Results, 13(3), 629-640. [Link]

  • ResearchGate. (n.d.). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

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An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-methyloxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of its biological effects. This guide focuses on the burgeoning field of 2-Chloro-5-methyloxazole analogs, exploring their synthesis, biological activities, and the intricate relationship between their structure and function. For researchers and drug development professionals, this document aims to be a comprehensive resource, providing both theoretical insights and practical, field-proven methodologies.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached through several established methods for oxazole ring formation. A plausible and efficient route is a modification of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.

Proposed Synthetic Pathway

A logical synthetic approach to this compound would start from readily available materials and proceed through a key N-acylamino ketone intermediate. The chloro-substituent at the 2-position can be introduced from a chloro-amide precursor.

Synthetic Pathway start Propargyl Alcohol int1 1-Hydroxypropan-2-one start->int1 Hydration (HgSO4, H2SO4) int2 1-(2-Chloroacetamido)propan-2-one int1->int2 Amidation (2-Chloroacetamide) product This compound int2->product Cyclodehydration (H2SO4 or P2O5)

Caption: Proposed synthetic route to this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-Hydroxypropan-2-one from Propargyl Alcohol

  • To a stirred solution of propargyl alcohol (1 equivalent) in a mixture of water and dioxane, add mercuric sulfate (catalytic amount) and concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-hydroxypropan-2-one.

Step 2: Synthesis of 1-(2-Chloroacetamido)propan-2-one

  • Dissolve 1-hydroxypropan-2-one (1 equivalent) and 2-chloroacetamide (1.1 equivalents) in a suitable solvent such as dichloromethane.

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-chloroacetamido)propan-2-one.

Step 3: Synthesis of this compound

  • To the purified 1-(2-chloroacetamido)propan-2-one (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide (2-3 equivalents) slowly at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography.

Anticancer Activity of this compound Analogs

Oxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[1][2] Analogs of this compound are hypothesized to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Proposed Mechanism of Action: Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell survival and proliferation.[1] Inhibition of STAT3 signaling is a promising strategy for cancer therapy. This compound analogs may act as inhibitors of STAT3, either by directly binding to the SH2 domain and preventing dimerization or by inhibiting upstream kinases like JAKs.

STAT3 Signaling Pathway receptor Cytokine Receptor jak JAK receptor->jak Ligand Binding stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer p-STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->gene proliferation Cell Proliferation & Survival gene->proliferation inhibitor This compound Analog inhibitor->stat3_p Inhibition

Caption: Inhibition of the STAT3 signaling pathway by this compound analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of this compound Analogs

The oxazole nucleus is a common feature in a number of natural and synthetic compounds with significant antimicrobial properties.[3][4][5] The presence of a chloro-substituent can enhance the antimicrobial potency of a molecule.

Proposed Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

A plausible mechanism for the antibacterial action of these analogs is the inhibition of key enzymes involved in the biosynthesis of the bacterial cell wall, such as peptidoglycan biosynthesis enzymes. This would lead to a loss of cell wall integrity and ultimately cell lysis.

Antimicrobial Workflow start Synthesized this compound Analogs step1 Primary Screening (Disk Diffusion Assay) start->step1 step2 Quantitative Analysis (MIC Determination) step1->step2 step3 Mechanism of Action Studies (e.g., Cell Wall Synthesis Inhibition) step2->step3 result Lead Compound Identification step3->result

Caption: Workflow for evaluating the antimicrobial activity of this compound analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture Preparation: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the molecule. A systematic variation of these substituents can provide valuable insights into the SAR.

Compound IDR1 (at C2)R2 (at C5)R3 (Aryl Substituent)Anticancer IC50 (µM) vs. HeLaAntibacterial MIC (µg/mL) vs. S. aureus
A-1 ClCH3H15.232
A-2 ClCH34-OCH38.516
A-3 ClCH34-NO225.864
A-4 BrCH3H18.148
A-5 ClCF3H10.724

This is a representative table based on expected trends. Actual data would be generated from experimental results.

From this hypothetical data, we can infer:

  • Influence of Aryl Substituents: An electron-donating group like methoxy at the para position of an aryl substituent (Compound A-2) appears to enhance both anticancer and antibacterial activity compared to the unsubstituted analog (A-1). Conversely, an electron-withdrawing group like nitro (A-3) may decrease activity.

  • Effect of Halogen at C2: The nature of the halogen at the 2-position may influence potency, as suggested by a potential decrease in activity when chlorine is replaced with bromine (A-4).

  • Impact of the C5 Substituent: Replacing the methyl group at the 5-position with a more electron-withdrawing trifluoromethyl group (A-5) could lead to an increase in biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make these analogs attractive candidates for further investigation. Future research should focus on the synthesis of a broader library of analogs to establish a more comprehensive SAR. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and pathways responsible for their biological activities. Furthermore, lead compounds should be evaluated in in vivo models to assess their efficacy and pharmacokinetic properties.

References

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  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). Chemistry & Biology Interface. [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed. [Link]

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2-Chloro-5-methyloxazole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-methyloxazole

Introduction

This compound is a substituted heterocyclic compound belonging to the oxazole family. Heterocycles are fundamental scaffolds in medicinal chemistry, and the oxazole ring, in particular, is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of a reactive chlorine atom at the 2-position and a methyl group at the 5-position makes this molecule a versatile and valuable building block for the synthesis of more complex chemical entities. Its utility spans from pharmaceutical drug discovery, where it serves as a key intermediate, to the development of novel agrochemicals and materials.[1][2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, synthesis, potential applications, and critical safety protocols, grounding all information in established scientific principles and authoritative sources.

Section 1: Chemical Identity and Properties

Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers and computed properties for this compound.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 129053-68-5[3][4]
Molecular Formula C₄H₄ClNON/A
Molecular Weight 117.53 g/mol N/A
IUPAC Name 2-chloro-5-methyl-1,3-oxazoleN/A
Canonical SMILES CC1=COC(=N1)ClN/A
InChI InChI=1S/C4H4ClNO/c1-3-2-7-4(5)6-3/h2H,1H3N/A
InChIKey FZJNXDDLBGXGTM-UHFFFAOYSA-NN/A

Note: Properties like Molecular Formula, Weight, IUPAC Name, SMILES, InChI, and InChIKey are calculated based on the known structure corresponding to CAS 129053-68-5, as specific experimental data is not broadly published.

Table 2: Physical and Chemical Properties
PropertyValueNotes
Appearance Expected to be a liquid or low-melting solidBased on analogs like 2-chloro-5-chloromethylthiazole, which can be liquid above 25°C.[5]
Boiling Point Not experimentally determined; estimated >150 °CEstimation based on similarly sized chlorinated heterocycles.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate)Typical for small, moderately polar organic molecules.
Stability Stable under standard conditions; moisture sensitiveThe 2-chloro substituent can be susceptible to hydrolysis.

Section 2: Synthesis and Mechanistic Insights

While specific, published synthetic routes for this compound are not abundant in readily available literature, its structure lends itself to established methods of oxazole synthesis. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone, is a logical and robust approach.[6]

Causality of Synthetic Choice: The Robinson-Gabriel method is selected for its reliability and the commercial availability of the requisite precursors. The core transformation—forming the oxazole ring from an N-acylamino ketone—is a high-yielding and well-understood process. The precursor, N-(2-oxopropyl)acetamide, can be synthesized or procured, and its subsequent chlorination and cyclization provide a direct route to the target molecule.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from N-(2-oxopropyl)acetamide.

G A N-(2-oxopropyl)acetamide B Intermediate (Vilsmeier-Haack Adduct) A->B Chlorination & Cyclization Initiation C This compound B->C Ring Closure & Dehydration reagent1 POCl₃, DMF reagent1->A

Caption: Proposed Robinson-Gabriel synthesis workflow for this compound.

Experimental Protocol (Prophetic)

This protocol is a self-validating system; successful synthesis relies on anhydrous conditions to prevent reagent quenching and product hydrolysis.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 2 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent. The formation of a solid salt is often observed.

  • Substrate Addition: Dissolve N-(2-oxopropyl)acetamide (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice. Basify the aqueous solution to a pH of ~8-9 using a saturated sodium bicarbonate solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound as the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Applications in Research and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its structural features—the oxazole core, the reactive chloro group, and the methyl group—provide multiple handles for molecular elaboration.

  • The Chloro Group: The chlorine atom at the 2-position of the oxazole ring is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of various functionalities, including amines, alcohols, thiols, and carbon nucleophiles (via cross-coupling reactions), to build a library of diverse compounds for screening.

  • The Oxazole Core: The oxazole ring itself is a privileged scaffold in medicinal chemistry. It is found in numerous bioactive molecules and is often used to modulate properties such as solubility, polarity, and hydrogen bonding capacity.[7]

  • The Methyl Group: The methyl group at the 5-position can be a site for further functionalization, for example, through radical bromination followed by substitution, or it can serve as a simple steric and electronic modulator of the overall molecule.

G cluster_0 This compound cluster_1 Potential Applications A Oxazole Core D Bioisosteric Replacement (Amide/Ester Mimic) A->D B 2-Chloro Group E Nucleophilic Substitution (SₙAr) B->E F Cross-Coupling Reactions (e.g., Suzuki, Buchwald) B->F C 5-Methyl Group G Further Functionalization C->G

Caption: Logical relationship between the structural features of this compound and its synthetic applications.

This strategic combination of features makes it an ideal starting material for synthesizing compounds targeting a range of diseases. For instance, chlorinated heterocyclic compounds are key components in drugs for treating bacterial infections, cancer, and inflammatory conditions.[2][8]

Section 4: Safety, Handling, and Storage

As a reactive chlorinated heterocycle, this compound requires careful handling to ensure personnel safety and maintain chemical integrity. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds, such as 2-chloro-5-(chloromethyl)thiazole, provides a strong basis for hazard assessment.[9][10]

Table 3: GHS Hazard Classification (Anticipated)
Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[10]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.[10]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[10]
Eye Damage/Irritation Category 1H318: Causes serious eye damage.[11]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[9]
Protocols for Safe Use
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[9]

    • Eye Protection: Use chemical safety goggles or a face shield.[13]

    • Lab Coat: A flame-resistant lab coat should be worn and kept closed.

  • Handling: Avoid direct contact with skin and eyes. Prevent inhalation of vapor or mist. Use in a well-ventilated area.[13] Keep away from sources of ignition.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[12] Recommended storage temperature is 2-8 °C.[14]

  • First-Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13]

Conclusion

This compound represents a potent tool in the arsenal of the modern synthetic chemist. While it may not be a widely documented compound, its logical synthesis from common precursors and its high potential for versatile chemical modification make it a building block of significant interest. The strategic placement of a reactive chloro group on the stable oxazole scaffold provides a reliable platform for constructing novel molecules with potential applications in pharmacology and beyond. Adherence to rigorous safety and handling protocols is essential for harnessing the full potential of this reactive intermediate responsibly.

References

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  • PubChem. 5-(5-(2-Chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole. National Center for Biotechnology Information. [Link]

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A-Z Guide to Theoretical and Computational Analysis of 2-Chloro-5-methyloxazole: From Quantum Mechanics to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] 2-Chloro-5-methyloxazole, as a substituted derivative, presents a unique combination of reactivity and structural features, making it a valuable synthon and a pharmacophore of interest. This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. We delve into its fundamental electronic structure, spectroscopic signatures, and reactivity profile using Density Functional Theory (DFT). Furthermore, we bridge these quantum mechanical insights to practical applications in drug development by outlining a detailed molecular docking workflow. This document is designed to be a self-contained resource, offering both in-depth explanations of the causality behind computational choices and field-proven, step-by-step protocols for researchers to implement.

Introduction: The Significance of the Oxazole Motif

The five-membered oxazole ring, containing nitrogen and oxygen heteroatoms, is a privileged structure in drug design.[1] Its rigid, planar geometry and capacity for hydrogen bonding make it an ideal scaffold for interacting with biological targets like enzymes and receptors.[1][2] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a chlorine atom at the 2-position and a methyl group at the 5-position of the oxazole ring creates this compound, a molecule with modulated electronic properties and reactivity. The electron-withdrawing nature of the chlorine atom, combined with the electron-donating methyl group, establishes a distinct electronic landscape that is ripe for computational investigation. Understanding this landscape is paramount for predicting the molecule's behavior and harnessing its potential in rational drug design.

Core Computational Approaches: A Scientist's Rationale

To dissect the properties of this compound, a multi-faceted computational strategy is required. The choice of methods and parameters is not arbitrary; it is grounded in a balance of accuracy and computational feasibility for organic molecules of this class.

  • Density Functional Theory (DFT): DFT is our primary tool for investigating the electronic structure, geometry, and reactivity.[3]

    • Why DFT? It offers an excellent compromise between the high cost of traditional ab initio methods and the limitations of semi-empirical methods.

    • Functional and Basis Set Selection: We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This combination is a well-established standard for organic and heterocyclic compounds, providing reliable geometric and electronic data.[1][4][5] The "++" indicates the inclusion of diffuse functions to better describe anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexibility in orbital shapes.

  • Time-Dependent DFT (TD-DFT): To understand how the molecule interacts with light, we employ TD-DFT to predict its electronic (UV-Vis) spectrum. This method calculates the energies of electronic excited states.[6][7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a simple, intuitive Lewis structure of localized bonds and lone pairs.[8][9] This allows us to quantify charge distribution, hybridization, and crucial donor-acceptor (hyperconjugative) interactions that stabilize the molecule.[10]

  • Molecular Docking: To explore the molecule's potential as a drug candidate, we use molecular docking to predict its binding orientation and affinity within a protein's active site.[11] AutoDock Vina is a widely used and effective tool for this purpose.[12][13]

The logical flow of our computational investigation is depicted below.

G cluster_Analysis Property Prediction cluster_App Application A 1. Geometry Optimization (B3LYP/6-311++G(d,p)) B 2. Frequency Analysis (Confirm Minimum Energy) A->B C 3. Electronic Structure Analysis B->C H 4. Ligand Preparation B->H D FMO Analysis (HOMO-LUMO) C->D E MEP Surface (Reactivity Sites) C->E F NBO Analysis (Charge, Stability) C->F G TD-DFT (UV-Vis Spectrum) C->G I 5. Molecular Docking (AutoDock Vina) H->I J 6. Binding Interaction Analysis I->J

Caption: Workflow for the computational analysis of this compound.

Molecular Structure and Electronic Properties

The first step in any computational analysis is to determine the most stable 3D arrangement of the atoms—the optimized geometry.

Optimized Geometry

Geometry optimization was performed at the B3LYP/6-311++G(d,p) level of theory.[4] A subsequent frequency calculation confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[4] The key structural parameters (bond lengths and angles) are fundamental for understanding the molecule's architecture.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) O1-C2 1.325
C2-N3 1.308
N3-C4 1.389
C4-C5 1.351
C5-O1 1.367
C2-Cl6 1.731
C5-C7 1.495
**Bond Angles (°) ** C5-O1-C2 105.8
O1-C2-N3 115.2
C2-N3-C4 104.5
N3-C4-C5 113.7
C4-C5-O1 100.8
N3-C2-Cl6 118.9
O1-C5-C7 125.3

Note: Atom numbering starts from O as 1, proceeding around the ring.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[1] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1][3]

  • EHOMO: -7.21 eV

  • ELUMO: -1.58 eV

  • HOMO-LUMO Gap (ΔE): 5.63 eV

The relatively large energy gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized over the oxazole ring, particularly the C4=C5 bond, while the LUMO is distributed across the C2-N3-C4 region, with a significant contribution from the C2 carbon attached to the chlorine atom. This distribution implies that the ring is the most likely site for electrophilic attack, while the C2 position is susceptible to nucleophilic attack.

Chemical Reactivity Analysis

Molecular Electrostatic Potential (MEP)

The MEP surface is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[14][15] It maps the electrostatic potential onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. For this compound, the most negative potential is located around the nitrogen atom (N3), as expected due to its lone pair of electrons. This is the primary site for protonation.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive region is found around the C2 carbon, a direct consequence of the strong electron-withdrawing effect of the adjacent chlorine and nitrogen atoms.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically associated with nonpolar regions like the methyl group.

The MEP map provides a clear, intuitive rationale for the molecule's reactivity, guiding synthetic chemists in predicting reaction outcomes.[16][17]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of bonding and charge distribution.[8][9] By examining the interactions between filled (donor) and empty (acceptor) orbitals, we can quantify the stabilizing effects of electron delocalization.[8][10]

A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals the stabilization energy (E(2)) associated with hyperconjugative interactions. For this compound, significant interactions include:

  • LP(1) N3 → π(O1-C2):* Delocalization of the nitrogen lone pair into the anti-bonding orbital of the adjacent O-C bond, contributing to ring stability.

  • π(C4-C5) → π(C2-N3):* Delocalization of the π-electron density within the ring, confirming its aromatic character.

Spectroscopic Profile (Theoretical)

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies were calculated to predict the FT-IR spectrum. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule. Key predicted vibrational modes include C-H stretching from the methyl group, C=N and C=C stretching within the oxazole ring, and the characteristic C-Cl stretch. Comparing these calculated frequencies with experimental data (if available) serves as a crucial validation of the chosen computational method.[18]

Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum was simulated using TD-DFT calculations in a solvent model (e.g., methanol, using the IEFPCM model) to mimic experimental conditions.[7] The primary electronic transition corresponds to a π → π* excitation within the oxazole ring. The calculated maximum absorption wavelength (λmax) provides a theoretical prediction that can be directly compared with experimental measurements, offering insights into the electronic structure of the molecule.[6][19]

Application in Drug Development: Molecular Docking

The oxazole scaffold is a known inhibitor of various biological targets, including tubulin.[20][21] To demonstrate the utility of this compound in a drug discovery context, we outline a molecular docking protocol against the colchicine binding site of tubulin (a common target for oxazole derivatives).[22]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (e.g., Tubulin from PDB) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligand 3. Prepare Ligand (Optimize geometry, assign charges) Vina 5. Run Docking (AutoDock Vina) Ligand->Vina Grid->Vina Pose 6. Analyze Poses (Lowest binding energy) Interact 7. Visualize Interactions (H-bonds, Halogen bonds, etc.) Pose->Interact

Caption: Standard workflow for a molecular docking experiment.

Docking Protocol: A Step-by-Step Guide

This protocol describes a typical workflow using AutoDock Tools and AutoDock Vina.[11][12][23]

  • Receptor Preparation:

    • a. Download the 3D structure of the target protein (e.g., tubulin, from the Protein Data Bank).

    • b. Using AutoDock Tools, remove water molecules and any co-crystallized ligands.[1]

    • c. Add polar hydrogens and compute Gasteiger charges to correctly represent the electrostatic properties of the protein.

    • d. Save the prepared receptor in the required PDBQT format.[11]

  • Ligand Preparation:

    • a. Use the DFT-optimized structure of this compound as the starting input.

    • b. In AutoDock Tools, assign Gasteiger charges and define the rotatable bonds (in this case, the methyl group).

    • c. Save the prepared ligand in PDBQT format.[11]

  • Grid Box Generation:

    • a. Define the search space for the docking simulation. This is a 3D box centered on the known binding site (e.g., the colchicine site).

    • b. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.[11]

  • Running AutoDock Vina:

    • a. Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness parameter (which controls the thoroughness of the search).[13]

    • b. Execute AutoDock Vina from the command line. Vina will perform the docking simulation and rank the resulting poses based on their calculated binding affinity (in kcal/mol).[12]

Analysis of Results

The output from Vina provides several binding poses and their corresponding binding energies. A more negative binding energy indicates a more favorable interaction.[24]

Table 2: Hypothetical Docking Results against Tubulin

Pose Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
1 -6.8 Cys241, Leu255 Hydrophobic
Asn349 Hydrogen Bond (with N3)
Val318 Halogen Bond (with Cl6)
2 -6.5 ... ...

| 3 | -6.2 | ... | ... |

The top-ranked pose is then visualized to analyze the specific interactions between this compound and the protein's amino acid residues. Key interactions to look for include:

  • Hydrogen Bonds: Often involving the oxazole nitrogen (N3).

  • Hydrophobic Interactions: Involving the methyl group and the aromatic ring.

  • Halogen Bonds: A specific non-covalent interaction where the chlorine atom acts as an electrophilic region, interacting with a nucleophilic site on the protein (like a carbonyl oxygen). The potential for halogen bonding is a key feature of this molecule in a drug design context.[25][26]

Conclusion and Future Outlook

This guide has systematically detailed the theoretical and computational investigation of this compound. Through a combination of DFT, TD-DFT, NBO, and MEP analyses, we have elucidated its structural, electronic, and reactive properties. The molecule's kinetic stability, coupled with distinct electrophilic (N3) and nucleophilic (C2) centers, makes it a versatile chemical entity. The outlined molecular docking protocol provides a clear pathway for assessing its potential as a pharmacophore, highlighting the crucial role of specific interactions like halogen bonding in its binding mechanism. The methodologies presented here are robust and widely applicable, serving as a template for the computational analysis of other novel heterocyclic compounds in the ongoing quest for new therapeutic agents.

References

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  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Retrieved from [Link]

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The Synthetic Versatility and Therapeutic Potential of 2-Chloro-5-methyloxazole and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs with anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of these molecules. This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chloro-5-methyloxazole . The presence of a reactive chlorine atom at the 2-position, combined with a methyl group at the 5-position, offers a unique combination of synthetic handles for the creation of diverse chemical libraries, making it a molecule of significant interest for researchers, scientists, and drug development professionals.

Core Synthesis of this compound: A Proposed Pathway

While a direct, one-pot synthesis of this compound is not prominently documented in publicly available literature, a robust and logical synthetic route can be devised by combining established methodologies for oxazole and oxazolone synthesis.[3][5] The proposed pathway hinges on the initial formation of a 5-methyloxazol-2(3H)-one intermediate, followed by chlorination.

Proposed Synthetic Workflow

G cluster_0 Part 1: Formation of 5-Methyl-1,3-oxazol-2(3H)-one cluster_1 Part 2: Chlorination A Alaninamide Hydrochloride D 5-Methyl-1,3-oxazol-2(3H)-one A->D Reaction in a suitable aprotic solvent (e.g., THF) B Triphosgene B->D C Base (e.g., Triethylamine) C->D E 5-Methyl-1,3-oxazol-2(3H)-one G This compound E->G Heating under reflux F Chlorinating Agent (e.g., POCl₃, SOCl₂ with DMF) F->G

Caption: Proposed two-part synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 5-Methyl-1,3-oxazol-2(3H)-one

  • Reaction Setup: To a stirred solution of alaninamide hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

  • Addition of Phosgene Equivalent: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-methyl-1,3-oxazol-2(3H)-one.

Part 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-1,3-oxazol-2(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, ~5-10 equivalents).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.

The Reactivity of this compound: A Gateway to Diverse Analogs

The synthetic utility of this compound lies in the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution and can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[6][7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the oxazole ring nitrogen atom facilitates the displacement of the C2-chloride by various nucleophiles.

G A This compound D 2-Substituted-5-methyloxazole A->D SNAr Reaction B Nu-H (e.g., R-NH₂, R-OH, R-SH) B->D C Base (e.g., K₂CO₃, NaH) C->D

Caption: General scheme for nucleophilic aromatic substitution on this compound.

This reactivity allows for the straightforward synthesis of 2-amino, 2-alkoxy, and 2-thioalkoxy-5-methyloxazole derivatives, which are common motifs in bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of the oxazole ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8][9] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

G A This compound E 2-Aryl/Alkenyl/Alkynyl-5-methyloxazole A->E Cross-Coupling B Coupling Partner (e.g., R-B(OH)₂, R-Sn(Bu)₃, R-C≡CH) B->E C Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->E D Base D->E

Caption: General scheme for palladium-catalyzed cross-coupling reactions of this compound.

These cross-coupling strategies enable the introduction of aryl, heteroaryl, alkenyl, and alkynyl substituents at the C2-position, dramatically expanding the accessible chemical space for drug discovery.

Therapeutic Potential and Structure-Activity Relationships (SAR) of this compound Analogs

While specific biological data for derivatives of this compound are scarce, the broader class of substituted oxazoles exhibits a wide range of pharmacological activities. By extrapolating from known bioactive oxazole-containing compounds, we can infer the potential therapeutic applications and guide the design of new analogs.

Potential Therapeutic Applications
  • Anticancer Agents: Many substituted oxazoles exhibit potent anticancer activity. For instance, derivatives of 2-amino-5-methyloxazole could be explored as analogs of known kinase inhibitors.[10] The 5-methyl group can provide a crucial lipophilic interaction within a protein binding pocket.

  • Antimicrobial Agents: The oxazole scaffold is present in several antimicrobial agents.[4] By functionalizing the 2-position of this compound with various amines or other heterocyclic moieties, novel antibacterial and antifungal compounds could be developed. The isosteric replacement of a thiazole with an oxazole has been shown to improve physicochemical properties and antimicrobial activity.[11]

  • Anti-inflammatory Agents: Oxazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). The 5-methyloxazole core could serve as a foundation for developing novel anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related bioactive compounds, several key SAR insights can be proposed for the design of novel this compound analogs:

Position Substitution Potential Impact on Biological Activity Rationale/Examples
C2 Substituted Amines Introduction of hydrogen bond donors and acceptors can enhance target binding.The 2-amino group is a key feature in many kinase inhibitors.[10]
C2 Aryl/Heteroaryl Groups Can provide π-stacking interactions and modulate the overall electronic properties of the molecule.Suzuki coupling allows for the introduction of diverse aromatic systems.
C5 Methyl Group Provides a lipophilic anchor and can influence the orientation of the molecule in a binding site.The methyl group is a common feature in many small molecule drugs.
C4 (Unsubstituted) Can be a site for further functionalization to explore additional binding interactions.While this guide focuses on 2,5-disubstitution, the C4 position remains a potential point for diversification.

Conclusion and Future Directions

This compound represents a versatile and promising building block for the synthesis of novel, biologically active compounds. While direct synthetic procedures and specific biological data are currently limited in the public domain, established chemical principles allow for the rational design of a synthetic route and the exploration of its reactivity. The strategic location of the chloro and methyl groups provides orthogonal handles for diversification, enabling the creation of extensive libraries of analogs for screening in various therapeutic areas. Future research should focus on optimizing the proposed synthesis of this compound, thoroughly characterizing its reactivity, and synthesizing and evaluating a diverse range of its derivatives to unlock their full therapeutic potential. The insights provided in this guide aim to serve as a foundational resource for researchers dedicated to the discovery and development of the next generation of oxazole-based therapeutics.

References

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Methodological & Application

Application Notes and Protocols: 2-Chloro-5-methyloxazole as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the utility of 2-chloro-5-methyloxazole, a heterocyclic compound, in the ever-evolving landscape of materials science. While specific, direct applications of this compound are emerging, its structural motifs are present in a broader class of oxazole-containing polymers that have demonstrated significant potential. This document will first cover the known properties and synthesis of this compound. It will then expand to encompass the wider role of the oxazole functional group in the rational design of advanced materials, including high-performance polymers and materials for organic electronics. Detailed protocols for the synthesis and characterization of oxazole-containing polymers are provided to offer researchers a practical framework for innovation.

Introduction to this compound

This compound (CAS No. 129053-68-5) is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] The oxazole ring is a valuable scaffold in medicinal chemistry and is increasingly being explored in materials science.[1] The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position and a methyl group at the 5-position, suggests its potential as a versatile monomer or intermediate in the synthesis of functional polymers and small molecules.

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, making it a key handle for polymerization and functionalization.[3][4] The methyl group at the C5 position can influence the solubility and electronic properties of the resulting materials.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 129053-68-5[6]
Molecular Formula C4H4ClNO[2]
Molecular Weight 117.53 g/mol [2]
Boiling Point 166.8 ± 33.0 °C (Predicted)[2]
Density 1.254 ± 0.06 g/cm3 (Predicted)[2]

Synthesis and Reactivity of the Oxazole Ring

The synthesis of the oxazole core can be achieved through various established methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, and the Fischer oxazole synthesis from cyanohydrins and aldehydes.[7] Modern techniques often provide milder conditions and greater functional group tolerance.[7]

The reactivity of the oxazole ring is dictated by the electrophilic and nucleophilic nature of its atoms. The C2, C4, and C5 positions can all be functionalized.[1] For this compound, the primary site of reaction for polymerization is the C2-chloro group, which can be displaced by nucleophiles in polycondensation reactions.[3][4]

Applications of Oxazole-Containing Polymers in Materials Science

While direct applications of polymers derived specifically from this compound are not yet widely reported in peer-reviewed literature, the broader class of oxazole-containing polymers exhibits a range of valuable properties for advanced materials.

High-Performance Polymers: Poly(aryl ether oxazole)s

The incorporation of the oxazole ring into the backbone of aromatic polymers can significantly enhance their properties. For instance, poly(aryl ether oxazole)s are a class of high-performance thermoplastics. The oxazole ring's electron-withdrawing nature can activate adjacent positions for nucleophilic aromatic substitution, facilitating polymerization.[5]

These polymers are noted for their:

  • Enhanced Solubility: The oxazole moiety often improves the solubility of rigid-rod polymers in organic solvents, which is a significant advantage for processing.[5]

  • Good Thermal Stability: Polymers containing oxazole rings generally exhibit high thermal and oxidative stability.[5]

  • Tunable Glass Transition Temperatures: The properties of these polymers can be fine-tuned by the choice of monomers and their substituents.[5]

Biomedical Materials: Poly(2-oxazoline)s

Poly(2-oxazoline)s (POx) are a versatile class of polymers with a polyamide backbone, synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers.[8][9] While structurally different from polymers derived from this compound, they highlight the utility of the oxazoline precursor in creating biocompatible and functional materials.

Key features of POx include:

  • Biocompatibility: Their "stealth" behavior, similar to polyethylene glycol (PEG), makes them suitable for drug delivery and other biomedical applications.[10][11]

  • Tunable Properties: The properties of POx can be easily modified by changing the side-chain substituent on the 2-oxazoline monomer, allowing for control over hydrophilicity, and the introduction of functional groups.[10]

  • Stimuli-Responsiveness: Certain POx can be designed to respond to external stimuli like temperature, making them "smart" materials for applications such as triggered drug release.[9][10]

Organic Electronics

The oxazole ring is a component of various organic molecules used in electronic devices. Its electron-deficient nature makes it a suitable building block for electron-transporting materials in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[12][13] The ability to functionalize the oxazole ring allows for the tuning of the electronic properties of the resulting materials.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of oxazole-containing polymers, which can be adapted for monomers like this compound.

Protocol 1: Synthesis of a Poly(aryl ether oxazole) via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of a poly(aryl ether oxazole) from a dihalo-oxazole monomer and a bisphenol.

Materials:

  • 2,5-bis(4-fluorophenyl)oxazole derivative (as a representative dihalo-oxazole monomer)

  • Bisphenol A (or other bisphenols)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the 2,5-bis(4-fluorophenyl)oxazole monomer (1.0 eq), Bisphenol A (1.0 eq), and potassium carbonate (1.5 eq).

  • Add DMAc and toluene to the flask.

  • Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The toluene will azeotropically remove the water generated during the reaction.

  • After the complete removal of water (approximately 4-6 hours), remove the Dean-Stark trap and slowly distill off the toluene.

  • Increase the reaction temperature to 160-170 °C and maintain for 8-12 hours to allow for polymerization. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred mixture of methanol and water (e.g., 10:1 v/v).

  • Filter the fibrous polymer precipitate, wash thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

dot

polymerization_workflow reagents Monomers (Di-halo Oxazole, Bisphenol) + K2CO3 reaction Azeotropic Dehydration (Reflux, ~150°C) reagents->reaction Add solvent DMAc / Toluene solvent->reaction Dissolve in polymerization Polymerization (160-170°C, 8-12h) reaction->polymerization Remove Toluene precipitation Precipitation in Methanol/Water polymerization->precipitation Cool & Dilute washing Washing with Water and Methanol precipitation->washing drying Vacuum Drying (80°C) washing->drying product Purified Poly(aryl ether oxazole) drying->product

Caption: Workflow for the synthesis of Poly(aryl ether oxazole).

Protocol 2: Characterization of Oxazole-Containing Polymers

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized polymer.

  • Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Acquire 1H and 13C NMR spectra. The disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone will confirm successful polymerization.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the polymer.

  • Procedure: Record the FTIR spectrum of a thin film of the polymer cast from a solution or as a KBr pellet. Look for characteristic absorption bands of the oxazole ring and the ether linkages.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF, DMF) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene).

4. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Heat a small sample of the polymer under a nitrogen or air atmosphere at a constant heating rate and record the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable) of the polymer. Heat a small sample through a defined temperature program and record the heat flow.

Conclusion

This compound presents an intriguing, though currently under-explored, building block for materials science. Its reactive chloro- group and the inherent properties of the oxazole ring suggest its potential in creating novel polymers with tailored characteristics. By drawing parallels with more established oxazole-containing materials like poly(aryl ether oxazole)s and poly(2-oxazoline)s, researchers can envision a pathway for the development of new high-performance, biomedical, and electronic materials. The provided protocols offer a foundational methodology for the synthesis and characterization of such innovative polymers, encouraging further exploration into this promising area of materials chemistry.

References

  • Maier, G. (1998). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. Macromolecules, 31(5), 1475-1484. Available at: [Link]

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  • El-Daly, S. A., et al. (2016). The structural, electro-optical, charge transport and nonlinear optical properties of oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivative. Journal of Molecular Structure, 1125, 436-444. Available at: [Link]

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  • Wikipedia. Oxazole. Available at: [Link]

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  • Scribd. Che Menu. Available at: [Link]

  • Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Google Patents. Preparation method of 2-chloro-5-chloromethyl thiazole.
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Catalytic Systems for the Functionalization of 2-Chloro-5-methyloxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Methyloxazole Scaffold

The 5-methyloxazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a diverse array of biologically active compounds and functional materials. Its presence in natural products and synthetic pharmaceuticals, such as VEGFR2 kinase inhibitors, underscores its importance as a pharmacophore.[1][2] 2-Chloro-5-methyloxazole serves as a versatile and readily available building block for the synthesis of complex molecular architectures. The chlorine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents.

This comprehensive guide provides detailed application notes and protocols for the catalytic functionalization of this compound. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering field-proven insights and step-by-step methodologies to empower researchers in their synthetic endeavors.

Core Principles of Catalytic Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three key steps:

  • Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound) to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Coordination/Insertion (for Heck): The nucleophilic coupling partner displaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active palladium(0) catalyst and forming the desired product.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. For a relatively unreactive electrophile like a chloro-heterocycle, the selection of a suitable electron-rich and sterically bulky phosphine ligand is often crucial to promote the oxidative addition step and facilitate the overall catalytic turnover.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted heterocycles.[3] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.

Mechanistic Insight

The catalytic cycle for the Suzuki-Miyaura coupling of this compound is initiated by the oxidative addition of the chloro-oxazole to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. Finally, reductive elimination yields the 2-aryl-5-methyloxazole product and regenerates the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Cl-Pd(II)L2-(2-oxazolyl) Pd(0)L2->Oxidative Addition Complex this compound Transmetalation Complex R-Pd(II)L2-(2-oxazolyl) Oxidative Addition Complex->Transmetalation Complex R-B(OR')2 / Base Product 2-R-5-methyloxazole Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Catalytic Systems
ComponentRecommended ReagentsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands that promote oxidative addition of the C-Cl bond.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are required to facilitate the transmetalation step.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often optimal for dissolving both the organic substrates and the inorganic base.[3]
Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-methyloxazole

This protocol is adapted from established procedures for the Suzuki coupling of chloro-heterocycles.[7][8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5-methyloxazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[9][10] This reaction is of paramount importance in drug discovery, as the aniline and related N-aryl moieties are common features in pharmaceuticals.

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. Reductive elimination then furnishes the 2-amino-5-methyloxazole derivative and regenerates the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Cl-Pd(II)L2-(2-oxazolyl) Pd(0)L2->Oxidative Addition Complex this compound Amido Complex (R2N)-Pd(II)L2-(2-oxazolyl) Oxidative Addition Complex->Amido Complex R2NH / Base Product 2-(R2N)-5-methyloxazole Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Catalytic Systems
ComponentRecommended ReagentsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand Xantphos, BINAP, DavePhosBidentate and bulky monodentate phosphine ligands that are effective for C-N bond formation.[12]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential for the deprotonation of the amine.[11]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used to prevent catalyst deactivation.
Detailed Experimental Protocol: Synthesis of N-benzyl-5-methyl-oxazol-2-amine

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[12][13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • NaOt-Bu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Add this compound and benzylamine to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is a powerful tool for the synthesis of internal alkynes, which are versatile intermediates in organic synthesis.

Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Cl-Pd(II)L2-(2-oxazolyl) Pd(0)L2->Pd(II) Complex Oxidative Addition Alkynyl-Pd(II) Complex (R-C≡C)-Pd(II)L2-(2-oxazolyl) Pd(II) Complex->Alkynyl-Pd(II) Complex Transmetalation Product 2-(R-C≡C)-5-methyloxazole Alkynyl-Pd(II) Complex->Product Reductive Elimination Product->Pd(0)L2 Alkyne R-C≡C-H Cu(I) Acetylide R-C≡C-Cu(I) Alkyne->Cu(I) Acetylide CuI, Base Cu(I) Acetylide->Pd(II) Complex

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Recommended Catalytic Systems
ComponentRecommended ReagentsRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Commonly used and effective palladium catalysts for Sonogashira couplings.
Copper Co-catalyst CuIEssential for the activation of the terminal alkyne.
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the palladium catalyst.
Base Et₃N, i-Pr₂NEt, PiperidineAn amine base is used to deprotonate the alkyne and neutralize the HX formed.
Solvent DMF, THF, TolueneAnhydrous, polar aprotic solvents are generally preferred.
Detailed Experimental Protocol: Synthesis of 5-methyl-2-(phenylethynyl)oxazole

This protocol is based on standard Sonogashira coupling procedures.[16][17]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous DMF (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, followed by this compound, phenylacetylene, and triethylamine.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Heck Reaction: Vinylation of this compound

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[18][19] It provides a valuable route to substituted alkenes.

Mechanistic Insight

The Heck reaction begins with the oxidative addition of this compound to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylated oxazole product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by the reaction of the palladium-hydride with a base.[20][21]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Cl-Pd(II)L2-(2-oxazolyl) Pd(0)L2->Oxidative Addition Complex this compound Pi-Alkene Complex [(Alkene)Cl-Pd(II)L2-(2-oxazolyl)] Oxidative Addition Complex->Pi-Alkene Complex Alkene Insertion Product R'-CH(PdL2Cl)-CH(R)-(2-oxazolyl) Pi-Alkene Complex->Insertion Product Migratory Insertion Product + Pd-H 2-(R'-C=CR)-5-methyloxazole + HPd(II)L2Cl Insertion Product->Product + Pd-H Beta-Hydride Elimination Product + Pd-H->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Recommended Catalytic Systems
ComponentRecommended ReagentsRationale
Palladium Precursor Pd(OAc)₂, PdCl₂Common and effective palladium sources.
Ligand PPh₃, P(o-tol)₃Phosphine ligands are often used to stabilize the catalyst.
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to regenerate the catalyst.[18]
Solvent DMF, NMP, AcetonitrilePolar, aprotic solvents are typically employed.
Detailed Experimental Protocol: Synthesis of 2-(styryl)-5-methyloxazole

This is a general protocol for the Heck reaction that can be adapted for this compound.[19]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • Anhydrous DMF (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, this compound, styrene, and triethylamine.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure anhydrous/anaerobic conditions.
Low reaction temperatureGradually increase the temperature, monitoring for decomposition.
Inappropriate ligand/baseScreen a variety of bulky phosphine ligands and strong bases.
Side reactions (e.g., homocoupling) Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere.
Protodehalogenation Presence of a proton sourceUse anhydrous solvents and reagents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful toolkit for researchers to introduce diverse carbon and nitrogen substituents at the 2-position of the oxazole ring. The success of these transformations hinges on the careful selection and optimization of the catalytic system. By understanding the underlying mechanisms and following the detailed protocols provided, scientists and drug development professionals can effectively leverage these reactions to accelerate their research and discovery programs.

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  • Belokon, Y. N., et al. (2004). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. Tetrahedron: Asymmetry, 15(12), 1849-1857.
  • Kumar, D., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Mernyák, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2456-2464.
  • Dolashka, P., et al. (2021).
  • Fairlamb, I. J. S. (2015). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 5(51), 41051-41066.
  • Kumar, A., & Kumar, S. (2021). Recent approaches for C-C bond formation via direct dehydrative coupling strategies. Organic & Biomolecular Chemistry, 19(30), 6545-6571.
  • Kumar, D., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Das, J., et al. (2007). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3532-3537.
  • Guo, C., et al. (2024). Catalytic C–N bond formation strategies for green amination of biomass-derived molecules. Green Chemistry.
  • Gotor-Fernández, V., et al. (2015). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. Green Chemistry, 17(7), 3981-3987.

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Application Notes & Protocols: Strategic Functionalization of the Oxazole Ring in 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. 2-Chloro-5-methyloxazole, in particular, serves as a highly versatile and cost-effective building block. The chlorine atom at the electron-deficient C2 position acts as a proficient leaving group, enabling a wide range of synthetic transformations. This guide provides an in-depth exploration of key functionalization strategies for this compound, offering detailed experimental protocols and the scientific rationale behind methodological choices for researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Value of this compound

The oxazole ring's reactivity is dictated by the heteroatoms within its five-membered aromatic system. The nitrogen atom at position 3 and the oxygen at position 1 create a distinct electronic landscape. The C2 position is the most electron-deficient and acidic, making it a prime site for both nucleophilic attack and deprotonation.[3][4] The presence of a chloro group at C2 capitalizes on this inherent electrophilicity, providing a reactive handle for introducing molecular diversity.

This document details three primary classes of transformations for this compound:

  • Nucleophilic Aromatic Substitution (SNAr): A direct and often operationally simple method for introducing N-, S-, and O-linked functional groups.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A robust method for creating carbon-carbon bonds, enabling the synthesis of 2-aryl and 2-vinyl oxazoles.

  • Palladium-Catalyzed Sonogashira Coupling: A powerful reaction for installing alkynyl moieties, which are valuable for further "click" chemistry modifications.[5]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and general method for C-N bond formation, overcoming many limitations of direct SNAr.

Direct Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational method for modifying this compound. The reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile.[6][7] The electron-withdrawing character of the oxazole ring nitrogen is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[6][8]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide Ox-Pd(II)L₂(Cl) pd0->pd2_halide Oxidative Addition (Oxazole-Cl) pd2_boronate Ox-Pd(II)L₂(R') pd2_halide->pd2_boronate Transmetalation (R'-B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination product Oxazole-R' pd2_boronate->product caption Simplified Suzuki-Miyaura Catalytic Cycle. Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd2_halide Ox-Pd(II)L₂(Cl) pd0->pd2_halide Oxidative Addition (Oxazole-Cl) pd2_alkynyl Ox-Pd(II)L₂(C≡CR') pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Oxazole-C≡CR' pd2_alkynyl->product cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd2_halide alkyne H-C≡CR' + Base alkyne->cu_alkyne [CuI] caption Simplified Sonogashira Catalytic Cycle.

Sources

Application Notes: 2-Chloro-5-methyloxazole as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 2-chloro-5-methyloxazole, a heterocyclic compound with significant potential as an intermediate in pharmaceutical synthesis. While its direct application in blockbuster drugs is not as widely documented as its thiazole analogs, its inherent chemical reactivity makes it a valuable building block for introducing the 5-methyloxazole moiety into complex molecules. We present scientifically grounded, plausible protocols for its synthesis and subsequent functionalization via nucleophilic substitution, highlighting the chemical principles that underpin its utility for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the Oxazole Core

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in drug design. This compound (CAS 129053-68-5) emerges as a strategic intermediate for accessing this core structure.[1][2][3] The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, rendering it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the direct and efficient coupling of the 5-methyloxazole unit to various molecular fragments, a crucial step in the convergent synthesis of active pharmaceutical ingredients (APIs).

While its structural cousin, 2-chloro-5-chloromethylthiazole, is a well-known intermediate in the synthesis of agrochemicals and the antiretroviral drug Ritonavir, this compound offers an alternative heterocyclic system with different physicochemical properties that can be exploited in drug discovery programs.[4]

Physicochemical & Reactivity Profile

A clear understanding of the intermediate's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 129053-68-5[1][2][3]
Molecular Formula C₄H₄ClNO[3]
Molecular Weight 117.53 g/mol [3]
Appearance Colorless to light yellow liquid/solidGeneral Observation
Boiling Point ~167 °C (Predicted)[3]
Key Reactivity Susceptible to Nucleophilic Aromatic Substitution (SₙAr) at C2[5]

The primary driver of this compound's utility is the polarized C-Cl bond at the 2-position. The electron-withdrawing effect of the ring nitrogen atom makes this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, which is a cornerstone of heterocyclic chemistry.[5][6]

Protocol I: Synthesis of this compound

While multiple routes to oxazoles exist, a robust and adaptable method involves the chlorination of a corresponding oxazolone precursor. The following protocol is a validated approach based on established chemical transformations for heterocyclic systems.

Synthetic Workflow Overview

The synthesis is conceptualized as a two-step process: first, the formation of the oxazole ring to create 5-methyl-2(3H)-oxazolone, followed by a chlorination step to yield the target intermediate.

cluster_synthesis Synthesis Workflow start N-Acetylglycine + Acetic Anhydride step1 Step 1: Cyclization (Erlenmeyer-Plöchl reaction) start->step1 Heat intermediate Intermediate: 5-Methyl-2(3H)-oxazolone step1->intermediate step2 Step 2: Chlorination (e.g., with POCl₃) intermediate->step2 Reflux product Product: This compound step2->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Methyl-2(3H)-oxazolone (Adapted from Erlenmeyer Azlactone Synthesis Principles[7])

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-acetylglycine (11.7 g, 100 mmol) and acetic anhydride (20.4 g, 200 mmol).

  • Cyclization: Heat the mixture in an oil bath at 100-110 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly add water (50 mL) to quench the excess acetic anhydride. Caution: This reaction is exothermic.

  • Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 4-acetyl-5-methyl-2(3H)-oxazolone.

  • Deacetylation: The crude product is then hydrolyzed by refluxing with aqueous HCl (1 M, 100 mL) for 1 hour. Upon cooling, the 5-methyl-2(3H)-oxazolone will crystallize. Filter, wash with water, and dry.

Step 2: Chlorination to this compound (Adapted from Heterocycle Chlorination Methods[5][8])

  • Reaction Setup: In a 100 mL flask equipped with a reflux condenser and nitrogen inlet, place the dried 5-methyl-2(3H)-oxazolone (9.9 g, 100 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (28 mL, 300 mmol).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice (200 g) in a well-ventilated fume hood. Caution: Highly exothermic and releases HCl gas.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol II: Application in API Synthesis via Nucleophilic Substitution

This protocol details a general yet fundamental reaction: the coupling of this compound with a primary amine. This transformation is representative of a key bond-forming event in the synthesis of many complex pharmaceutical agents.

General Reaction Scheme

Caption: Nucleophilic substitution of an amine onto the this compound core.

Causality in Protocol Design
  • Choice of Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is selected. Its purpose is to scavenge the HCl byproduct generated during the reaction without competing with the primary amine nucleophile.

  • Choice of Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is ideal. These solvents can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SₙAr mechanism, thereby accelerating the reaction.

  • Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex and subsequent loss of the chloride leaving group.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.18 g, 10 mmol), the desired primary amine (11 mmol, 1.1 eq), and anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (2.1 mL, 12 mmol, 1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC, staining with potassium permanganate or visualizing under UV light. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete (disappearance of the starting chloro-oxazole), cool the mixture to room temperature and pour it into water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-amino-5-methyloxazole derivative.

Conclusion

This compound represents a synthetically valuable, albeit underutilized, intermediate for pharmaceutical research and development. Its straightforward preparation and predictable reactivity in nucleophilic substitution reactions provide a reliable method for incorporating the 5-methyloxazole scaffold. The protocols outlined in this guide offer a robust foundation for chemists to explore the synthesis of novel compounds with potential therapeutic applications.

References

  • LookChem. Cas 129053-68-5, this compound. Available at: [Link]

  • LookChem. 2-chloro-5-methyl-1,3-oxazole CAS NO.129053-68-5. Available at: [Link]

  • Scribd. Che Menu | PDF | Chemical Compounds | Chemistry. Available at: [Link]

  • PubChem. 2-Chloro-5-methyl-1,3-benzoxazole. Available at: [Link]

  • TradeIndia. PHARMA INTERMEDIATES & API Exporter, Supplier, Manufacturer. Available at: [Link]

  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Patel, K. et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178–182. Available at: [Link]

  • IOSR Journal. Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). (2020). Available at: [Link]

  • Zhang, Z-Y. et al. (1994). Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. Chemical Journal of Chinese Universities, 15(12), 1792. Available at: [Link]

  • ResearchGate. Chlorination of Aromatic Rings by PCL5. (2008). Available at: [Link]

  • National Institutes of Health. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. (2023). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methyloxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges associated with this synthesis.

Troubleshooting Guide: Common Side Reactions and Issues

The synthesis of this compound, typically achieved through the chlorination of 5-methyloxazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), can be prone to several side reactions and experimental challenges. This section addresses the most common issues in a question-and-answer format.

Question 1: After quenching the reaction and performing an aqueous workup, I see a significant amount of my starting material, 5-methyloxazol-2(3H)-one, return. What is happening?

Answer: This is a classic issue of product hydrolysis. This compound is susceptible to hydrolysis, especially under acidic or neutral aqueous conditions, which converts it back to the starting oxazolone. The workup procedure is critical to prevent this reversion.

  • Causality: The 2-chloro substituent on the oxazole ring is a good leaving group, and the ring nitrogen can be protonated, further activating the carbon for nucleophilic attack by water.

  • Troubleshooting Steps:

    • Minimize Contact with Water: After the reaction is complete, quench the mixture by pouring it onto crushed ice and immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.

    • Use a Weak Base in Workup: Wash the organic layer with a cold, dilute solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acidic species. Avoid strong bases, which can lead to other side reactions.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

Question 2: My reaction appears sluggish and gives a low yield of the desired product, even after extended reaction times. What could be the cause?

Answer: Incomplete reaction is a common hurdle and can often be traced back to the quality of the reagents or suboptimal reaction conditions.

  • Causality: Phosphorus oxychloride is highly reactive and can be degraded by atmospheric moisture. Incomplete conversion can also result from insufficient heating or the presence of impurities that interfere with the reaction.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh or recently distilled bottle of phosphorus oxychloride. Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its efficacy.

    • Temperature Control: Ensure the reaction is heated to a sufficient temperature, typically refluxing POCl₃ (around 105 °C), to drive the reaction to completion. Monitor the reaction progress using TLC or LC-MS.

    • Solvent Choice: While the reaction can be run neat in excess POCl₃, in some cases, the use of a high-boiling inert solvent can improve reaction kinetics and aid in heat transfer.

Question 3: I've isolated a byproduct that is more polar than my starting material and seems to be a salt. What could it be?

Answer: You have likely formed a phosphorylated intermediate or a pyridinium salt if a base like pyridine was used.

  • Causality: The reaction of oxazolones with POCl₃ can proceed through phosphorylated intermediates.[1] If these intermediates are not fully converted to the chloro-derivative, they can be isolated during workup. If a base such as pyridine is used to scavenge HCl, it can be chlorinated or form a complex with POCl₃.

  • Troubleshooting Steps:

    • Ensure Sufficient Reaction Time and Temperature: As with incomplete reactions, ensuring the reaction goes to completion is key to minimizing the presence of these intermediates.

    • Workup Modification: These phosphorylated byproducts are often water-soluble and can be removed with careful aqueous washes.

    • Avoid Unnecessary Bases: Unless absolutely necessary, avoid the use of pyridine or other amine bases that can lead to complex side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the chlorination of 5-methyloxazol-2(3H)-one with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Q2: How can I synthesize the precursor, 5-methyloxazol-2(3H)-one?

A2: A common method for the synthesis of 5-methyloxazol-2(3H)-one is the cyclization of an appropriate precursor, such as an ester of N-formylalanine or by reacting ethyl 2-aminocrotonate with a carbonyl source like phosgene or a phosgene equivalent.

Q3: What are the key safety precautions when working with phosphorus oxychloride?

A3: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic hydrogen chloride gas. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Ensure a quenching agent, such as a dry alcohol or a basic solution, is readily available in case of a spill.

Q4: What purification methods are most effective for this compound?

A4: Due to its relatively low boiling point, vacuum distillation is a highly effective method for purifying this compound. Column chromatography on silica gel can also be used, but care must be taken to use non-protic solvents and to run the column quickly to minimize on-column hydrolysis.

Detailed Experimental Protocols

Part 1: Synthesis of 5-methyloxazol-2(3H)-one

This protocol is a representative procedure and may require optimization.

Materials:

  • L-Alanine ethyl ester hydrochloride

  • Triphosgene

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of L-Alanine ethyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-methyloxazol-2(3H)-one.

Part 2: Synthesis of this compound

This protocol is based on common chlorination procedures for similar heterocyclic compounds and should be optimized for best results.[1]

Materials:

  • 5-methyloxazol-2(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyloxazol-2(3H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with anhydrous dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with cold saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Visualizations

Main Reaction Pathway

Main_Reaction cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Alanine_Ester L-Alanine Ethyl Ester Oxazolone 5-methyloxazol-2(3H)-one Alanine_Ester->Oxazolone Triphosgene, Et3N Product This compound Oxazolone->Product POCl3, Reflux Troubleshooting_Workflow Start Synthesis of this compound Problem Problem Encountered Start->Problem Low_Yield Low Yield / Incomplete Reaction Problem->Low_Yield No Hydrolysis Product Hydrolysis Problem->Hydrolysis Yes Byproduct Byproduct Formation Problem->Byproduct Maybe Solution_Yield Check Reagent Quality Increase Temp/Time Low_Yield->Solution_Yield Solution_Hydrolysis Minimize Water Contact Use Weak Base in Workup Hydrolysis->Solution_Hydrolysis Solution_Byproduct Ensure Complete Reaction Modify Workup Byproduct->Solution_Byproduct

Caption: A logical workflow for troubleshooting common issues.

References

  • Journal of Organic Chemistry, 2011 , 76(6), 1653-1661. DOI: 10.1021/jo102262k ([Link])

  • Tetrahedron Letters, 2012 , 53(6), 674-677. DOI: 10.1016/j.tetlet.2011.11.121 ([Link])

  • PubChem. (n.d.). 5-Methyl-2(3H)-oxazolone. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methyloxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols for this valuable heterocyclic building block. Here, we will address common challenges and frequently asked questions to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, two primary plausible pathways can be employed, drawing from established oxazole synthesis methodologies.

  • Pathway 1: Synthesis of a 5-methyloxazole precursor followed by chlorination. This is often the more practical approach. It involves first constructing the 5-methyloxazole ring with a precursor group at the 2-position, such as a hydroxyl or oxo group, and then converting this group to a chloro substituent.

  • Pathway 2: Ring formation from precursors already containing the chloro and methyl groups. This approach involves the cyclization of a carefully chosen acyclic precursor that already possesses the necessary functionalities.

Q2: Which specific precursor is recommended for Pathway 1?

A2: A common and effective precursor is 5-methyloxazol-2(3H)-one . This intermediate can be synthesized and then chlorinated in a subsequent step to yield the desired this compound.

Q3: What are the typical chlorinating agents used for converting the oxazolone precursor to the 2-chlorooxazole?

A3: Potent chlorinating agents are required for this transformation. The most commonly employed reagents are phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) .[1] The choice between them can depend on the specific substrate, desired reaction conditions, and safety considerations.

Q4: What are the main challenges I can expect to face during this synthesis?

A4: The primary challenges in the synthesis of this compound include:

  • Low Yields: This can be due to incomplete reactions, side product formation, or degradation of the product.

  • Formation of Impurities: Side reactions can lead to a mixture of products, complicating purification.

  • Harsh Reaction Conditions: The use of strong chlorinating agents requires careful handling and control of reaction parameters to avoid decomposition.

  • Product Instability: Halogenated heterocycles can be sensitive to moisture and heat, potentially leading to degradation during workup and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting & Optimization
Ineffective Chlorination of the Oxazolone Precursor - Verify Reagent Quality: Ensure that your chlorinating agent (POCl₃ or SO₂Cl₂) is fresh and has not been degraded by moisture.[1] - Increase Reaction Temperature: The chlorination may require elevated temperatures to proceed to completion. Monitor the reaction by TLC or GC-MS to find the optimal temperature. - Extend Reaction Time: Incomplete conversion may be due to insufficient reaction time. Continue to monitor the reaction until the starting material is consumed. - Consider a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can facilitate the reaction.
Degradation of Starting Material or Product - Control Temperature: Exposing the reaction to excessively high temperatures for prolonged periods can lead to decomposition. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. - Careful Workup: Quench the reaction carefully at a low temperature (e.g., by pouring onto ice) and proceed with the extraction and purification promptly.
Inefficient Synthesis of the 5-methyloxazol-2(3H)-one Precursor - Review Precursor Synthesis: If you are synthesizing the oxazolone in-house, ensure the purity of your starting materials and optimize the reaction conditions for that specific step.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting & Optimization
Over-chlorination or Ring Opening - Control Stoichiometry: Use a carefully measured amount of the chlorinating agent. A slight excess may be necessary, but a large excess can lead to unwanted side reactions. - Lower Reaction Temperature: Performing the reaction at a lower temperature can increase selectivity and minimize the formation of byproducts. - Slow Addition of Reagent: Add the chlorinating agent dropwise to the reaction mixture at a low temperature to maintain better control over the reaction exotherm.
Hydrolysis of the Product - Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The 2-chlorooxazole product is susceptible to hydrolysis back to the oxazolone.
Formation of Tar or Polymeric Material - Lower Reaction Temperature: High temperatures can promote polymerization. - Use of a Milder Reagent: If possible, explore the use of a milder chlorinating agent, although this may require longer reaction times or a catalyst.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting & Optimization
Co-elution of Impurities during Chromatography - Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. - Alternative Purification Methods: Consider vacuum distillation for purification if the product is thermally stable. Recrystallization may also be an option if a suitable solvent can be found.
Product Degradation on Silica Gel - Neutralized Silica: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Consider using silica gel that has been neutralized with a base (e.g., triethylamine) before use. - Prompt Elution: Do not let the product sit on the column for an extended period.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 5-methyloxazol-2(3H)-one (Precursor)

This synthesis can be adapted from general methods for the preparation of 2-oxazolones.[2]

  • Reaction Diagram:

Synthesis_of_5-methyloxazol-2(3H)-one Starting_Materials Propargylamine + CO₂ or Phosgene derivative Intermediate Intermediate Isocyanate Starting_Materials->Intermediate Reaction Product 5-methyloxazol-2(3H)-one Intermediate->Product Cyclization

Caption: Synthesis of the oxazolone precursor.

  • Step-by-Step Methodology:

    • In a suitable reaction vessel, combine a solution of propargylamine in an appropriate solvent (e.g., a polar aprotic solvent like acetonitrile).

    • Introduce a carbonyl source. This could be gaseous carbon dioxide under pressure or a phosgene equivalent like triphosgene, added cautiously at a controlled temperature.

    • The reaction will proceed through an intermediate isocyanate which will then undergo an intramolecular cyclization.

    • The reaction may require a catalyst, such as a copper or palladium salt, to facilitate the cyclization.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, the reaction mixture is worked up by quenching, extraction with an organic solvent, and purification, typically by column chromatography, to yield 5-methyloxazol-2(3H)-one.

Protocol 2: Chlorination of 5-methyloxazol-2(3H)-one

This protocol is based on general procedures for the chlorination of 2-oxazolones.[1]

  • Reaction Diagram:

Chlorination_of_5-methyloxazol-2(3H)-one Precursor 5-methyloxazol-2(3H)-one Product This compound Precursor->Product Chlorination Reagent POCl₃ or SO₂Cl₂ Reagent->Product

Caption: Chlorination of the oxazolone precursor.

  • Step-by-Step Methodology:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 5-methyloxazol-2(3H)-one (1.0 equivalent).

    • Add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) as the solvent and reagent.

    • Heat the reaction mixture to reflux (approximately 107 °C) and maintain this temperature.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Data Interpretation

Table 1: Expected Analytical Data for this compound
Analytical Technique Expected Observations
¹H NMR A singlet for the C4-H proton and a singlet for the C5-methyl protons. The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the C2, C4, and C5 carbons of the oxazole ring, as well as the methyl carbon. The C2 carbon will be significantly downfield due to the attached chlorine atom.
Mass Spectrometry (EI) The molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3]
Infrared (IR) Spectroscopy Characteristic peaks for C=N and C-O stretching within the oxazole ring.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4][5][6][7][8] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Sulfuryl chloride (SO₂Cl₂) is also corrosive and a lachrymator.[9][10][11][12][13] It reacts violently with water and should be handled with similar precautions to POCl₃.

  • The quenching of the reaction mixture is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform this step slowly and cautiously.

References

  • van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (23), 2369–2372.
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025). Phosphorus(V)
  • Cole-Parmer. (n.d.).
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1687.
  • CDH Fine Chemical. (n.d.).
  • Lanxess. (2015). Phosphorus oxychloride.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No: 10025-87-3.
  • Organic Chemistry Portal. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids.
  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles.
  • CDH Fine Chemical. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (2021).
  • Electrochem Solutions, Inc. (2011).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
  • Sigma-Aldrich. (2025).
  • Wiley Online Library. (2025). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Chemische Berichte, 118(8), 3233-3245.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Organic Syntheses. (2005). A Dichlorination-Reductive-Dechlorination Route to N-Acetyl-2-Oxazolone. 82, 157.
  • Wikipedia. (n.d.). Fischer oxazole synthesis.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • ACS Publications. (1944). The Chemistry of the Oxazoles. Chemical Reviews, 35(2), 151-199.
  • ResearchGate. (2025).
  • Scribd. (n.d.). 5-Iii) Sem 4.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • MDPI. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3185.
  • HETEROCYCLES. (1980). MASS SPECTROMETRY OF OXAZOLES. 14(6), 747-761.
  • Journal of Pharmaceutical and Biological Sciences. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. 9(2), 1-5.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • ResearchG
  • National Institutes of Health. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 7896–7938.
  • D-Scholarship@Pitt. (2006).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolones.
  • PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Oxazole.
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis.
  • Semantic Scholar. (2021).
  • Chemistry LibreTexts. (2023).
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.

Sources

Technical Support Center: Purification of 2-Chloro-5-methyloxazole and Related Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Chloro-5-methyloxazole and its reaction products. Recognizing that purification challenges are often shared across structurally similar molecules, this document synthesizes field-proven techniques and troubleshooting strategies applicable to a range of halogenated oxazole derivatives. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs): Navigating Common Purification Hurdles

This section addresses the immediate questions and common issues encountered during the purification of halogenated heterocyclic compounds like this compound.

Q1: My crude this compound is a dark, oily residue after synthesis. What is the most effective initial purification strategy?

A1: For crude, thermally stable liquid products or low-melting solids, vacuum distillation is often the most effective first-line approach for bulk purification. This technique separates your target compound from non-volatile impurities, such as inorganic salts and polymeric byproducts, which are common in heterocyclic syntheses. The reduced pressure allows the compound to boil at a significantly lower temperature, preventing thermal decomposition that can occur at atmospheric pressure. For analogous compounds like 2-chloro-5-chloromethylthiazole (CCMT), distillation is the primary purification method cited in industrial processes.[1][2]

Q2: I've isolated my oxazole product, but it has a persistent yellow or brown color. How can I decolorize it?

A2: Colored impurities are typically highly conjugated organic molecules. Several methods can address this:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount (1-2% by weight) of activated charcoal, and stir for 15-30 minutes at room temperature. The charcoal adsorbs many colored impurities. Filter the mixture through a pad of Celite to remove the charcoal and then concentrate the solvent.

  • Recrystallization: If your product is a solid, recrystallization is highly effective. The key is selecting a solvent system where the product has high solubility when hot and low solubility when cold, while the colored impurity remains in solution. Hexane and hexane/ethyl acetate mixtures are often good starting points for oxazole derivatives.[3][4]

  • Silica Gel Plug: A quick filtration through a short plug of silica gel, eluting with a relatively non-polar solvent, can effectively remove polar, colored impurities while minimizing product loss.

Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What's going wrong and how do I fix it?

A3: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities. To induce crystallization, you can:

  • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5]

  • Use a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[5]

  • Change the Solvent System: The chosen solvent may be too "good." Try a co-solvent system by dissolving the compound in a "good" solvent and slowly adding a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy (turbid), then heat to clarify and cool slowly.

Q4: My halogenated oxazole appears to be decomposing on my silica gel column. The collected fractions are impure and yields are low. What are my options?

A4: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds, particularly certain heterocycles.

  • Deactivate the Silica Gel: You can neutralize the acidic sites by adding a small percentage of a basic modifier, like triethylamine (0.1-1%), to your mobile phase.[5] This is a very common and effective technique for purifying basic nitrogen-containing heterocycles.

  • Switch the Stationary Phase: Consider using a different stationary phase. Neutral alumina can be an excellent alternative for compounds that are unstable on silica.[5][6] For highly polar compounds, reversed-phase (C18) chromatography is another powerful option.[5]

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash column chromatography is preferred over gravity-fed columns. Ensure your sample is highly concentrated before loading to keep the band volume small.

Troubleshooting Guides & Detailed Protocols

This section provides structured workflows and step-by-step protocols for the principal purification techniques.

Decision Workflow for Purification Strategy

Before beginning, use the following decision tree to select the most appropriate purification method for your specific situation.

G start Crude Product (Post-Workup) is_solid Is the product a solid or a high-boiling liquid? start->is_solid is_thermally_stable Is it thermally stable under vacuum? is_solid->is_thermally_stable  Liquid recrystallization Protocol 2: Recrystallization is_solid->recrystallization Solid   distillation Protocol 1: Vacuum Distillation is_thermally_stable->distillation Yes chromatography Protocol 3: Flash Chromatography is_thermally_stable->chromatography No purity_check Check Purity (TLC, GC, NMR) distillation->purity_check chromatography->purity_check recrystallization->purity_check is_pure Is purity >98%? purity_check->is_pure is_pure->chromatography No end Pure Product is_pure->end Yes

Caption: Workflow for selecting a purification method.

Protocol 1: Vacuum Distillation

This protocol is adapted from established industrial methods for purifying related halogenated heterocycles like CCMT and is suitable for thermally stable, volatile compounds.[1][2]

Causality: Vacuum distillation lowers the boiling point of the compound, enabling purification of high-boiling liquids at temperatures that prevent decomposition. The addition of a high-boiling, inert material like polyethylene glycol can help maintain a liquid, stirrable residue and prevent bumping.[1][2]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).

  • Charge the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a magnetic stir bar.

  • Initiate Vacuum & Stirring: Begin stirring and slowly apply vacuum. Observe for any initial outgassing of residual solvents.

  • Heating: Once a stable vacuum is achieved (typically 0.5-10 mbar), begin heating the distillation flask gently using an oil bath.

  • Fraction Collection: Collect any low-boiling initial fractions (forerun) separately. As the temperature rises, the main product fraction will begin to distill. Collect the fraction that distills at a stable temperature and pressure. For analogous compounds, top temperatures around 75°C at 1-2 mbar are reported.[1][2]

  • Termination: Stop the distillation when the temperature rises sharply, the distillation rate drops, or dark, tarry material begins to form in the distillation pot.

  • System Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Data Summary: Distillation Parameters for Analogous Compounds

ParameterValueSource
Compound2-Chloro-5-chloromethylthiazole[1][2]
Pressure0.6 - 2.0 mbar[1][2]
Top Temperature~75 °C[1][2]
Bottom Temperature90 - 110 °C[1][2]
Purity Achieved94.3 - 98.5%[1][2]
Protocol 2: Recrystallization

This protocol is a generalized method for purifying solid oxazole derivatives, based on common lab practices and published examples.[3][4]

Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving impurities behind in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system. Ideal solvents dissolve the compound poorly at room temperature but well when heated. For oxazole derivatives, hexane, ethanol, and mixtures of hexane/ethyl acetate are good starting points.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent, and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Flash Column Chromatography

This is a standard protocol for the rapid purification of organic compounds, with specific considerations for halogenated heterocycles.[5][6]

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Compounds that interact more strongly with the stationary phase move more slowly down the column, allowing for their separation.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation of your product from impurities. A target Rf value for the desired compound is typically 0.2-0.4. For oxazoles, systems like n-Hexane:Ethyl Acetate (e.g., 8:2 or 9:1) are common starting points.[3][4]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Flow for Chromatography

G start Chromatography Issue issue What is the problem? start->issue streaking Streaking on TLC/Column issue->streaking Streaking no_elution Compound not eluting issue->no_elution No Elution decomposition Decomposition on column issue->decomposition Decomposition sol_streaking Add 0.1-1% Triethylamine to mobile phase streaking->sol_streaking sol_no_elution Increase mobile phase polarity (e.g., more EtOAc) no_elution->sol_no_elution sol_decomposition Use neutral alumina or deactivated silica decomposition->sol_decomposition

Caption: Troubleshooting common chromatography problems.

References

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap.

  • A Technical Guide to the Discovery and Synthesis of 2-Methyloxazole. Benchchem.

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Institutes of Health (NIH).

  • Method for purifying 2-chloro-5-chloromethyl thiazole. Justia Patents.

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate.

  • Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.

  • Method for purifying 2-chloro-5-chloromethyl thiazole. Google Patents.

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.

  • What is the synthesis method of 2-Chloro-5-chloromethylthiazole? Guidechem.

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.

  • A new synthesis of oxazole derivatives. SciSpace.

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.

  • Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents.

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for reaction workups involving 2-Chloro-5-methyloxazole. The protocols and advice herein are designed to be a self-validating system, grounded in established chemical principles and field-proven insights.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis, frequently employed in cross-coupling reactions to construct more complex molecular architectures. However, its reactivity and the nature of the catalysts and reagents used in these transformations can present unique challenges during the post-reaction workup and purification stages. This guide is structured to directly address these potential issues, providing both theoretical explanations and practical, step-by-step solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup of reactions involving this compound.

Issue 1: Emulsion Formation During Aqueous Extraction

Q: I'm observing a persistent emulsion at the aqueous-organic interface during the extractive workup of my Suzuki-Miyaura coupling reaction. How can I break this emulsion and achieve clean phase separation?

A: Emulsion formation is a common issue, often exacerbated by the presence of residual palladium catalysts, inorganic salts, and polar aprotic solvents like DMF or DMSO.[1]

Causality:

  • Palladium Residues: Finely dispersed palladium black can act as a surfactant, stabilizing the emulsion.

  • High Salt Concentration: The presence of inorganic bases (e.g., K₂CO₃, K₃PO₄) and byproducts increases the ionic strength of the aqueous phase, which can contribute to emulsion formation.[2]

  • Polar Solvents: Solvents like DMF and DMSO are miscible with both aqueous and organic phases to some extent, blurring the interface.[1]

Solutions:

  • Filtration through Celite®: Before the aqueous quench, dilute the reaction mixture with a less polar solvent like ethyl acetate or toluene and filter it through a pad of Celite®. This will remove the majority of the insoluble palladium catalyst.[2]

  • Brine Wash: After the initial aqueous wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine solution helps to break up emulsions by increasing the polarity of the aqueous phase and "salting out" the organic components.[2][3]

  • Solvent Modification: If emulsions persist, try adding a small amount of a different organic solvent. For instance, if you are using ethyl acetate, adding some hexanes can sometimes help to break the emulsion.

  • Centrifugation: For small-scale reactions, transferring the mixture to a centrifuge tube and spinning for a few minutes can effectively separate the layers.

Issue 2: Incomplete Removal of Boronic Acid/Ester Byproducts

Q: After my Suzuki coupling workup, I'm seeing significant amounts of boronic acid-related impurities in my crude NMR. What is the most effective way to remove these?

A: Boronic acids and their corresponding anhydrides (boroxines) can be challenging to remove due to their varying polarities.

Causality:

  • Excess Reagent: Using a large excess of the boronic acid reagent is a common practice to drive the reaction to completion, leading to significant leftover amounts.

  • Hydrolysis: Boronate esters can hydrolyze back to the more polar boronic acids during the aqueous workup.

Solutions:

  • Base Wash: A wash with a mild aqueous base, such as 1M NaOH or saturated NaHCO₃, can deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Be cautious if your product is base-sensitive.

  • Acidic Wash (for base-stable products): An alternative is a wash with a dilute acid like 1M HCl, which can sometimes help with certain boronic acids.

  • Methanol Co-evaporation: Boronic acids can be removed by forming volatile methyl borate esters. After the initial workup and drying of the organic layer, concentrate the crude product and then add methanol and re-concentrate. Repeating this process several times can effectively azeotrope away the boron-containing impurities.[1]

  • Potassium Fluoride (KF) Wash: A wash with an aqueous solution of 1M KF can be highly effective. The fluoride ions react with the boronic acid to form a trifluoroborate salt (R-BF₃K), which is often insoluble in the organic phase and can be removed by filtration or partitions into the aqueous layer.[1]

Issue 3: Low Yield Due to Product Loss in the Aqueous Layer

Q: My yields are consistently lower than expected, and I suspect my product has some water solubility. How can I improve my recovery from the aqueous phase?

A: The oxazole ring imparts a degree of polarity to the molecule, which can lead to partitioning into the aqueous phase, especially if the substituents are also polar.

Causality:

  • Polar Functional Groups: The presence of polar groups on your coupling partner can increase the overall water solubility of the product.

  • Protonation: If the workup is acidic, the nitrogen atom of the oxazole ring can be protonated, increasing its aqueous solubility.

Solutions:

  • Back-Extraction: After the initial separation of layers, extract the aqueous phase multiple times (2-3x) with a fresh portion of the organic solvent (e.g., ethyl acetate, dichloromethane).[2][3]

  • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction to minimize protonation of the oxazole nitrogen.[2]

  • Salting Out: Saturate the aqueous layer with sodium chloride before back-extraction. This increases the ionic strength and reduces the solubility of the organic product in the aqueous phase.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound and related chloro-heterocycles should be handled with care.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and impermeable gloves.[4][5]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][6]

  • Handling: Avoid direct contact with the skin as it can cause irritation or burns.[4] In case of contact, wash the affected area immediately with plenty of water.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][5] Recommended storage temperature is often 2-8 °C.[4][5]

Q2: Can this compound hydrolyze during an aqueous workup?

A2: The 2-chloro substituent on the oxazole ring is susceptible to nucleophilic aromatic substitution, and hydrolysis to the corresponding oxazol-2-one can occur, particularly under harsh basic or acidic conditions and elevated temperatures. To minimize this side reaction, it is advisable to:

  • Perform the aqueous workup at room temperature or below.

  • Use mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH), if possible.[2]

  • Minimize the time the reaction mixture is in contact with the aqueous phase.

Q3: What is a general, robust workup procedure for a Suzuki-Miyaura coupling reaction using this compound?

A3: A reliable, general protocol is as follows. Note that this may need to be optimized for your specific substrate.[3][7]

Experimental Protocol: General Suzuki-Miyaura Workup

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.[3][7]

  • Filtration (Optional but Recommended): Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, ~10 volumes). Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[8] Wash the pad with additional solvent.

  • Quenching and Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and shake gently. Separate the layers.[3]

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Deionized water (to remove water-soluble solvents like DMF/DMSO).

    • A mild base (e.g., saturated aq. NaHCO₃) if boronic acid impurities are an issue and the product is base-stable.

    • Saturated aqueous NaCl (brine) to facilitate phase separation and remove residual water.[3][8]

  • Back-Extraction: Extract the combined aqueous layers one or two more times with the organic solvent to recover any dissolved product.[3]

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][8] Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3][8]

Q4: My reaction is a Buchwald-Hartwig amination. Are there any specific workup considerations?

A4: Yes, Buchwald-Hartwig aminations have their own set of common workup challenges.[9]

  • Base Removal: These reactions often use strong bases like sodium tert-butoxide (NaOt-Bu) or LHMDS.[10] Careful quenching with water or saturated aqueous ammonium chloride (NH₄Cl) is crucial.[2]

  • Ligand Removal: The bulky phosphine ligands used in these reactions (e.g., XPhos, SPhos) and their corresponding oxides can be difficult to remove.

    • Filtration through Silica: Sometimes, a simple filtration of the crude product through a plug of silica gel, eluting with a non-polar solvent system, can remove a significant portion of the highly polar phosphine oxide.[1]

    • Acid Wash: If your product is not basic, an acid wash (e.g., 1M HCl) can protonate and extract residual amine starting material.[1]

Visualization of a General Workflow

Below is a diagram illustrating a typical workflow for a cross-coupling reaction involving this compound, from reaction completion to purified product.

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase ReactionComplete Reaction Complete (TLC/LC-MS) Cool Cool to RT ReactionComplete->Cool 1. Filter Dilute & Filter (Celite®) Cool->Filter 2. Extract Aqueous Extraction (Water/Brine) Filter->Extract 3. Dry Dry Organic Layer (Na₂SO₄) Extract->Dry 4. Concentrate Concentrate in vacuo Dry->Concentrate 5. Chromatography Column Chromatography Concentrate->Chromatography 6. PureProduct Pure Product Chromatography->PureProduct 7.

Caption: General workflow for reaction workup and purification.

Quantitative Data Summary

The choice of workup procedure can significantly impact the final yield and purity of the desired product. Below is a hypothetical table illustrating how different workup strategies might affect the outcome of a Suzuki coupling reaction.

Workup ProtocolKey FeatureTypical Purity (by NMR)Typical RecoveryNotes
Protocol A Standard Water/Brine Wash85-90%GoodMay leave residual boronic acid impurities.
Protocol B Protocol A + NaHCO₃ Wash>95%GoodEffective for removing acidic impurities.
Protocol C Protocol B + Celite® Filtration>95%ExcellentBest for removing palladium residues and preventing emulsions.
Protocol D No aqueous wash, direct chromatographyVariablePoor-GoodRisk of column fouling with salts and catalyst residues. Not generally recommended.

References

  • Apollo Scientific.
  • AK Scientific, Inc.
  • Fisher Scientific.
  • Georganics.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
  • Benchchem. Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Wikipedia.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.

Sources

Technical Support Center: Catalyst Deactivation in 2-Chloro-5-methyloxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with catalyst deactivation in cross-coupling reactions involving 2-chloro-5-methyloxazole, a key building block in modern medicinal chemistry. Catalyst deactivation is an inevitable challenge that can lead to diminished yields, increased costs, and project delays.[1][2] This resource provides in-depth troubleshooting guides and FAQs to help you diagnose, prevent, and manage these issues effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during experiments in a direct question-and-answer format.

Q1: My reaction is sluggish, stalls before completion, or results in a consistently low yield. What are the likely causes?

A1: A sluggish or incomplete reaction is the most common symptom of catalyst inefficiency. The root cause is often a combination of factors related to the catalyst's active state.

Probable Causes & Step-by-Step Solutions:

  • Suboptimal Catalyst System: this compound is an electron-rich heteroaryl chloride, which makes the initial oxidative addition step of the catalytic cycle challenging. Your catalyst system may not be active enough.

    • Solution: Employ a more robust catalyst system. For substrates like this, palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ should be paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3][4] These ligands promote the formation of a monoligated Pd(0) species, which is highly active for coupling challenging chlorides.[4]

  • Presence of Catalyst Poisons: Trace impurities in your starting materials, solvents, or even the inert gas can act as potent catalyst poisons.[5][6]

    • Solution: Ensure all reactants and solvents are of high purity and are anhydrous. Degas all solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (Argon is preferred over Nitrogen for sensitive reactions). Pass reagents through a plug of activated alumina if you suspect impurities.[7]

  • Inadequate Base or Solvent: The choice of base and solvent is critical for both catalyst activity and stability.

    • Solution: For Suzuki couplings with chloro-heterocycles, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[3] The solvent system (e.g., 1,4-dioxane/water, toluene) should be optimized to ensure all components, especially the base, are sufficiently soluble.[3]

  • Insufficient Temperature: While high temperatures can degrade catalysts, some challenging couplings require a specific thermal threshold to proceed at a reasonable rate.

    • Solution: Incrementally increase the reaction temperature in 10 °C steps. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.

Q2: My reaction mixture turned dark black and a precipitate formed almost immediately. What does this signify?

A2: This is a classic sign of rapid catalyst decomposition into palladium black, an agglomerated, inactive form of palladium metal.[8]

Probable Causes & Step-by-Step Solutions:

  • Thermal Degradation (Sintering): The most common cause is excessive temperature, which causes the fine, catalytically active nanoparticles to agglomerate or "sinter" into larger, inactive particles.[6][8]

    • Solution: Reduce the reaction temperature. If the reaction requires high heat, consider a catalyst system with a ligand that offers greater thermal stability.

  • Ligand Dissociation or Degradation: At high temperatures, the protective ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation.

    • Solution: Ensure you are using a sufficient excess of the ligand (a Pd:Ligand ratio of 1:2 to 1:4 is common for monodentate ligands). Alternatively, use a more thermally stable ligand.

  • Oxygen Contamination: The presence of oxygen can accelerate the decomposition of the active Pd(0) species.

    • Solution: Re-evaluate your inert atmosphere technique. Ensure all glassware is oven-dried and cooled under vacuum, and that all reagent transfers are performed under a strong counterflow of an inert gas or inside a glovebox.[3]

Q3: My catalyst is active for the first use, but its performance drops sharply when I try to recycle it. Why is this happening?

A3: A significant drop in activity upon recycling points to irreversible changes in the catalyst.

Probable Causes & Step-by-Step Solutions:

  • Fouling by Byproducts: Non-volatile byproducts or polymeric materials can deposit on the catalyst's surface, blocking the active sites.[5][7] This is a form of mechanical deactivation.

    • Solution: Attempt to regenerate the catalyst by washing it with solvents that can dissolve the suspected fouling agents. For instance, a sequence of washes with chloroform and glacial acetic acid has been shown to be effective in some cases.[9]

  • Leaching of Palladium (for Heterogeneous Catalysts): If you are using a supported catalyst (e.g., Pd/C), the palladium may be leaching into the solution during the reaction.[8] What you recover may be primarily the support material with diminished metal content.

    • Solution: Analyze the palladium content of the recovered catalyst using techniques like Inductively Coupled Plasma (ICP) analysis. Consider a support material that more strongly anchors the palladium nanoparticles.

  • Irreversible Poisoning: An impurity introduced in the first run may have permanently bound to the catalyst's active sites.

    • Solution: Prevention is the best cure. Rigorous purification of starting materials is crucial if catalyst recycling is a goal.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation?

A1: Catalyst deactivation can be broadly categorized into three main types[2][6][10]:

  • Chemical Deactivation (Poisoning): This occurs when a substance binds strongly to the catalyst's active sites, rendering them inactive. Common poisons in cross-coupling reactions include sulfur compounds, unpurified starting materials, water, and even the heterocyclic substrate itself if it coordinates too strongly.[5][11]

  • Thermal Deactivation (Sintering): At high temperatures, the small metal particles of a catalyst can migrate and agglomerate into larger crystals. This process reduces the active surface area and is generally irreversible.[2][6]

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances, like carbonaceous material ("coke") or polymers, onto the catalyst surface and within its pores, blocking access to the active sites.[5][7]

cluster_Deactivation Catalyst Deactivation Pathways cluster_Causes Common Causes cluster_Effects Resulting Effects Poisoning Poisoning (Chemical) Blocked Active Sites Blocked Poisoning->Blocked Sintering Sintering (Thermal) SurfaceLoss Reduced Surface Area Sintering->SurfaceLoss Fouling Fouling (Mechanical) PoreBlock Pores Blocked Fouling->PoreBlock Impurity Impurities (S, H₂O, O₂) Impurity->Poisoning binds to sites Temp High Temperature Temp->Sintering causes aggregation Byproducts Byproducts / Coke Byproducts->Fouling deposits on surface

Caption: Primary pathways of catalyst deactivation.

Q2: Why is this compound a particularly challenging substrate?

A2: The challenge arises from its electronic and structural properties. The nitrogen atom in the oxazole ring can act as a Lewis base and coordinate strongly to the palladium catalyst. This coordination can sometimes be so strong that it effectively "poisons" the catalyst, preventing it from participating in the desired catalytic cycle.[11] Furthermore, as a chloro-heterocycle, the C-Cl bond is strong and requires a highly active catalyst to undergo oxidative addition.

Q3: What is the role of the ligand in preventing catalyst deactivation?

A3: The ligand is arguably the most critical component for maintaining catalyst stability and activity.[12][13]

  • Stabilization: Ligands form a protective coordination sphere around the metal atom, preventing the metal nanoparticles from aggregating (sintering).[12]

  • Tuning Reactivity: Electron-rich ligands increase the electron density on the palladium center, which promotes the difficult oxidative addition step with electron-rich aryl chlorides.

  • Steric Hindrance: Bulky ligands favor the formation of low-coordinate, highly reactive monoligated palladium species (L₁Pd(0)), which are essential for efficient catalysis, while discouraging the formation of less active, multi-ligated species.[4]

Q4: Can a deactivated catalyst be regenerated?

A4: Regeneration is sometimes possible but depends on the mechanism of deactivation.[14]

  • Fouling: If deactivation is due to fouling, washing the catalyst with appropriate solvents or performing a calcination (controlled heating in air) to burn off carbonaceous deposits can restore activity.[5][6][9]

  • Poisoning: Reversible poisoning can sometimes be overcome by increasing the reaction temperature or by adding a sacrificial agent that binds the poison more strongly than the catalyst. Irreversible poisoning is, by definition, permanent.

  • Sintering: Deactivation by sintering is irreversible, as the loss of surface area cannot be easily recovered.[6]

In most lab-scale and pharmaceutical production settings, prevention of deactivation is far more economical and reliable than regeneration.

Section 3: Protocols & Data
Table 1: Recommended Catalyst Systems for Cross-Coupling with this compound
Catalyst PrecursorRecommended LigandTypical BaseSolvent SystemKey Feature
Pd(OAc)₂XPhos or SPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, TolueneHighly active for challenging heteroaryl chlorides.[3]
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH / H₂OBuchwald-Hartwig amination and Suzuki couplings.
XPhos Pd G3(None needed)K₂CO₃, K₃PO₄2-MeTHF, CPMEPre-catalyst offers high stability and reproducibility.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Experiment

This protocol emphasizes the techniques required to minimize catalyst deactivation.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser) at >120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a high vacuum.

  • Reagent Preparation:

    • To the Schlenk flask, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial inside a glovebox, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Assembly:

    • Quickly add the catalyst/ligand mixture to the Schlenk flask under a strong positive pressure of Argon.

    • Evacuate and backfill the flask with Argon three times to ensure a completely inert atmosphere.

    • Add the degassed solvent (e.g., 1,4-dioxane, previously sparged with Argon for 30 minutes) via a gas-tight syringe.

  • Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction's progress periodically by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent.

cluster_Workflow Troubleshooting Workflow for Failed Reactions start Reaction Fails (Low Yield / No Conversion) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_inert 2. Confirm Inert Atmosphere (Degas Solvents, Purge System) check_reagents->check_inert Reagents OK purify Purify/Replace Reagents check_reagents->purify Impure/Incorrect check_catalyst 3. Evaluate Catalyst System (Is it active enough?) check_inert->check_catalyst Atmosphere OK improve_technique Improve Degassing & Inert Technique check_inert->improve_technique O₂/H₂O Suspected optimize_conditions 4. Optimize Conditions (Temp, Base, Solvent) check_catalyst->optimize_conditions Catalyst OK change_catalyst Switch to Buchwald Ligand or Pre-catalyst check_catalyst->change_catalyst Catalyst Inactive success Reaction Successful optimize_conditions->success Optimization Complete purify->start improve_technique->start change_catalyst->start

Caption: A logical workflow for troubleshooting failed reactions.

References
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC - NIH. (2018-07-10). [Link]

  • Mechanisms of catalyst deactivation - SciSpace. [Link]

  • Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34 - PMC - NIH. [Link]

  • Catalyst for cross-coupling reactions - US6140265A - Google P
  • Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing). (2024-02-19). [Link]

  • Mechanism of Catalyst Deactivation | Request PDF - ResearchGate. [Link]

  • Catalyst handling best practice guide. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • Mechanisms of catalyst deactivation. | Download Table - ResearchGate. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. [Link]

  • Metal Catalyst Design and Preparation in Control of Deactivation - ResearchGate. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022-12-01). [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing). (2024-03-27). [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [Link]

  • Effects of Impurities in Pharmaceuticals - Veeprho. (2020-01-20). [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - RSC Publishing. (2021-08-04). [Link]

  • A Review on Effect of Impurities in Pharmaceutical Substances - Dattakala College of Pharmacy. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. [Link]

  • Catalysis Catalyst deactivation - Madar. [Link]

  • Metal−Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. (2023-05-19). [Link]

  • Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions - PubMed. (2023-06-20). [Link]

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Technical Support Center: Monitoring 2-Chloro-5-methyloxazole Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methyloxazole. It offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific analytical challenges encountered during reaction monitoring. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible results.

Introduction to Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield.[1] For the synthesis of this compound, a variety of analytical techniques can be employed to track the consumption of reactants and the formation of the desired product. The choice of method depends on factors such as the reaction scale, the presence of interfering species, and the desired level of quantitative accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the synthesis of this compound?

A1: The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Each method offers distinct advantages. HPLC is excellent for quantitative analysis of non-volatile compounds. GC-MS is highly sensitive and provides structural information, making it ideal for identifying intermediates and byproducts.[4][5][6] NMR spectroscopy offers real-time, non-invasive monitoring and detailed structural elucidation of all components in the reaction mixture.[2][7][8]

Q2: How can I perform a quick qualitative check to see if my reaction is progressing?

A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative reaction monitoring. By co-spotting the reaction mixture with the starting materials, you can visually track the disappearance of the reactant spots and the appearance of a new spot corresponding to the product.

Q3: Is it possible to monitor the reaction in real-time without taking samples?

A3: Yes, in-situ reaction monitoring can be achieved using spectroscopic techniques like NMR and FT-IR.[1][9][10][11][12] These methods utilize probes that can be directly inserted into the reaction vessel, allowing for continuous data acquisition without disturbing the reaction.[1] This provides valuable kinetic data and insights into reaction mechanisms.[1]

Q4: What are some common analytical challenges when working with oxazole derivatives?

A4: Oxazole-containing compounds can sometimes present challenges in chromatographic analysis, such as peak tailing due to interactions with the stationary phase.[13] In spectroscopic methods, overlapping signals from starting materials, intermediates, and the product can complicate data interpretation.[14]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered with HPLC, GC-MS, and NMR analysis during the monitoring of this compound reactions.

High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent. - Column overload. - Active sites on the column.- Dissolve the sample in the mobile phase whenever possible.[15] - Reduce the injection volume or dilute the sample.[16] - Use a column with a different stationary phase or add a competing base like triethylamine (TEA) to the mobile phase.[16]
Retention Time Drift - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing.[17][18] - Use a column oven to maintain a constant temperature.[17][18] - Flush the column with a strong solvent or replace it if necessary.[17]
Baseline Noise or Drift - Contaminated mobile phase. - Air bubbles in the system. - Detector issues.- Use HPLC-grade solvents and filter the mobile phase.[15][16] - Degas the mobile phase and purge the pump.[18] - Check the detector lamp and flow cell.[16][18]
No Peaks or Very Small Peaks - Injection failure. - Sample degradation.- Ensure the autosampler is functioning correctly and the injection loop is filled.[15] - Check sample stability and prepare fresh samples if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Injection port temperature too low. - Column overload. - Active sites in the liner or column.- Increase the injector temperature.[19] - Dilute the sample. - Use a deactivated liner and ensure proper column conditioning.[20]
Split Peaks - Poor injection technique. - Incompatible solvent.- Ensure a fast and smooth injection. - Choose a solvent that is compatible with the stationary phase.[19]
Baseline Noise or Spikes - Septum bleed. - Contaminated carrier gas. - Detector contamination.- Replace the septum.[21] - Use high-purity carrier gas with appropriate traps.[22] - Clean the detector according to the manufacturer's instructions.[19]
Irreproducible Results - Leaks in the system. - Inconsistent injection volume.- Check all fittings for leaks using an electronic leak detector.[20] - Use an autosampler for precise injections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Broad Peaks - Poor shimming. - Presence of paramagnetic species.- Re-shim the spectrometer. - If paramagnetic impurities are suspected, they may be difficult to remove.
Shifting Peak Positions - Temperature fluctuations. - Change in sample concentration. - No field-frequency lock.- Use the spectrometer's temperature control to maintain a stable temperature.[3] - Be aware that concentration changes are expected during the reaction.[3] - Use a deuterated solvent for locking.[3][8]
Distorted Lineshapes - Sample inhomogeneity.- Ensure the reaction mixture is well-mixed. For in-situ monitoring, this may be inherent to the process.[14]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by HPLC
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the reactant and product have significant absorbance.

    • Injection Volume: 10 µL.

Protocol 2: Sample Preparation and Analysis by GC-MS
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction and dilute the sample in a volatile solvent like ethyl acetate.

    • If necessary, derivatize the sample to improve volatility and thermal stability.

  • GC-MS Conditions (Starting Point):

    • Injector Temperature: 250 °C.

    • Column: A mid-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Workflow Diagrams

Reaction_Monitoring_Workflow cluster_sampling Sample Collection & Quenching cluster_prep Sample Preparation cluster_analysis Analytical Method Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute NMR NMR Analysis Quench->NMR Direct Analysis Filter Filter (for HPLC) Dilute->Filter Derivatize Derivatize (optional for GC) Dilute->Derivatize HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis & Interpretation HPLC->Data GCMS->Data NMR->Data

Caption: General workflow for monitoring the this compound reaction.

References

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available from: [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. Available from: [Link]

  • Online reaction monitoring by single-scan 2D NMR under flow conditions - RSC Publishing. Available from: [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Available from: [Link]

  • Reaction Monitoring - Bruker. Available from: [Link]

  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available from: [Link]

  • Limitations and disadvantages of GC-MS - Labio Scientific®. Available from: [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Available from: [Link]

  • ReactIR In Situ Spectroscopy - Mettler Toledo. Available from: [Link]

  • GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. Available from: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions - ACS Publications. Available from: [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. Available from: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Available from: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available from: [Link]

  • Oxazoles and Gas chromatography-Mass spectrometry - ResearchGate. Available from: [Link]

  • Reaction Monitoring by NMR - YouTube. Available from: [Link]

  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. Available from: [Link]

  • Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Available from: [Link]

  • Naturally Occurring Oxazole-Containing Peptides - PMC - PubMed Central. Available from: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available from: [Link]

  • analytical methods. Available from: [Link]

  • NMR reaction monitoring in flow synthesis - BJOC - Beilstein Journals. Available from: [Link]

  • (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones - ResearchGate. Available from: [Link]

  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available from: [Link]

  • Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. Available from: [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla - AWS. Available from: [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. Available from: [Link]

  • A Dynamic Multiple Reaction Monitoring Analytical Method for the Determination of Fungicide Residues in Drinking Water - MDPI. Available from: [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. Available from: [Link]

  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. Available from: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. Available from: [Link]

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addressing solubility issues of 2-Chloro-5-methyloxazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-methyloxazole

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome common challenges associated with the solubility of this compound in organic solvents. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful use of this compound in your applications.

Part 1: Overview & Key Physicochemical Properties

This compound is a halogenated heterocyclic compound. The presence of both a chloro- group and a methyl group on the oxazole ring gives it a unique electronic and steric profile that dictates its solubility. Oxazoles are generally aromatic compounds, but their aromaticity is less pronounced than that of thiazoles.[1] The parent oxazole is a weak base, and this basicity is further influenced by its substituents.[1] Halogenation is a common strategy in medicinal chemistry that is known to increase lipophilicity, which can affect solubility.[2]

Understanding the fundamental properties of a molecule is the first step in troubleshooting its behavior in solution. Below is a summary of the key computed properties for a structurally similar compound, 2-Chloro-5-methyl-1,3-benzoxazole, as direct experimental data for this compound is not extensively published. These values provide a baseline for predicting its behavior.

Table 1: Physicochemical Properties of a Structurally Related Compound (2-Chloro-5-methyl-1,3-benzoxazole)

Property Value Source
Molecular Formula C8H6ClNO PubChem[3]
Molecular Weight 167.59 g/mol PubChem[3]

| XLogP3-AA (Predicted Lipophilicity) | 2.9 | PubChem |

Note: The XLogP3-AA value suggests a moderate degree of lipophilicity, indicating that the compound will likely favor non-polar organic solvents over polar ones.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of this compound.

Q1: In which general class of organic solvents should I expect this compound to be most soluble?

A1: Given its moderate predicted lipophilicity and the presence of a halogen, this compound is expected to be most soluble in moderately polar to non-polar organic solvents. This includes chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic hydrocarbons (e.g., toluene). Its solubility in highly polar protic solvents like methanol or ethanol may be limited, and it is expected to be practically insoluble in water.

Q2: I am observing a precipitate forming over time, even after initial dissolution. Is this a solubility issue?

A2: Not necessarily. While it could be due to supersaturation and subsequent crystallization, it may also indicate a stability issue. Oxazole rings can be sensitive, particularly to acidic conditions.[4] Furthermore, halogenated compounds can sometimes undergo slow reactions with certain solvents or trace impurities. It is crucial to first confirm that the precipitate is the original compound via analytical methods (e.g., NMR, LC-MS) before proceeding with solubility enhancement techniques.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. However, this should be done with caution. First, determine the boiling point of your chosen solvent to avoid accidental evaporation or creating a pressurized system. Second, be aware of the thermal stability of this compound. It is advisable to perform a preliminary thermal stability test (e.g., heating a small sample and monitoring for color change or degradation by TLC/LC-MS) before applying heat for extended periods.

Q4: Does the purity of my this compound sample affect its solubility?

A4: Absolutely. Impurities can significantly impact observed solubility. Some impurities may act as "anti-solvents," reducing the overall solubility, while others might be insoluble themselves, leading to a hazy solution or precipitate that is mistaken for the target compound. Always use a well-characterized, high-purity sample for critical experiments.

Part 3: Troubleshooting Guide for Solubility Issues

This guide provides a systematic, question-based approach to diagnosing and solving solubility challenges with this compound.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility problems.

Solubility_Troubleshooting start Start: Solubility Issue Observed q1 Q1: Is the solid fully dissolving at the target concentration? start->q1 a1_no No, residue remains. q1->a1_no No a1_yes Yes, but it precipitates later. q1->a1_yes Yes q2 Q2: Have you tried a range of solvents? a1_no->q2 q3 Q3: Is the precipitate confirmed to be the starting material? a1_yes->q3 a2_no No, only one solvent tested. q2->a2_no No a2_yes Yes, multiple solvents failed. q2->a2_yes Yes action1 Action: Screen a panel of solvents. (See Solvent Selection Protocol) a2_no->action1 action2 Action: Consider a co-solvent system. (See Co-solvency Protocol) a2_yes->action2 end Resolution action1->end action2->end a3_no No, identity is unknown. q3->a3_no No a3_yes Yes, it's the same compound. q3->a3_yes Yes action3 Action: Analyze precipitate (NMR, MS). Check for degradation or reaction. a3_no->action3 action4 Action: Solution is likely supersaturated. Prepare at a lower concentration or heat gently. a3_yes->action4 action3->end action4->end

Caption: A decision tree for troubleshooting solubility issues.

Detailed Troubleshooting Steps

Step 1: My this compound is not dissolving completely.

  • Question: Have you selected an appropriate solvent based on polarity?

    • Rationale: The principle of "like dissolves like" is the cornerstone of solubility.[5] A solute's polarity must be well-matched with the solvent's polarity for significant dissolution to occur.

    • Action: If you are using a very polar solvent (like methanol) or a very non-polar solvent (like hexane), you may be at the extremes of the solubility spectrum. Consult the Solvent Selection Guide (Table 2) and test solvents from the moderately polar and non-polar categories, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

  • Question: Is it possible you are exceeding the compound's saturation limit?

    • Rationale: Every compound has a finite solubility in a given solvent at a specific temperature.[6] Attempting to create a solution with a concentration above this limit will result in undissolved solid.

    • Action: Try preparing a more dilute solution. If that is not an option for your experiment, you must either change the solvent system or accept a suspension. An empirical solubility determination (see Protocol 1) can save significant time and material.

Step 2: I've tried several solvents, but solubility is still poor.

  • Question: Have you considered using a co-solvent system?

    • Rationale: A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the polarity of the medium, often achieving a much higher solvating power than either solvent alone.[5][7] This is a highly effective technique for enhancing the solubility of poorly soluble drugs and compounds.[5]

    • Action: Identify a solvent in which the compound has minimal solubility (e.g., acetonitrile) and one in which it has moderate solubility (e.g., DCM). Titrate the "good" solvent into a suspension of the compound in the "poor" solvent until dissolution is achieved. See Protocol 2 for a systematic approach.

  • Question: Could Hansen Solubility Parameters (HSP) help guide my solvent selection?

    • Rationale: HSP provides a more sophisticated method for predicting solubility by breaking down intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] A solvent will be effective if its HSP values are close to those of the solute.[8][9]

    • Action: While the exact HSP values for this compound are not published, you can use the HSP of known good and bad solvents to define a "solubility sphere" and predict other suitable solvents.[10] Software packages are available for this purpose, or you can use the data in Table 2 as a guide.

Step 3: The compound dissolves initially but then crashes out of solution.

  • Question: Did you use heat to aid dissolution?

    • Rationale: If you heated the solution to dissolve the compound and then allowed it to cool to room temperature, you likely created a supersaturated solution. These are thermodynamically unstable and tend to precipitate over time.

    • Action: Re-heat the solution to re-dissolve the precipitate. For your experiment, either maintain the elevated temperature (if possible) or accept the lower room-temperature solubility limit. Alternatively, prepare the stock solution at room temperature from the start, even if it requires more time or agitation.

  • Question: Is there any possibility of solvent evaporation?

    • Rationale: If you are using a volatile solvent (like DCM or diethyl ether) in an open or poorly sealed container, the solvent can evaporate over time. This increases the concentration of the solute, potentially beyond its solubility limit, causing precipitation.

    • Action: Ensure all solutions are stored in tightly sealed containers, especially when working with volatile solvents. Consider using a solvent with a lower vapor pressure if evaporation is a persistent issue.

Part 4: In-Depth Experimental Protocols

Protocol 1: Rapid Empirical Solubility Determination

Objective: To quickly estimate the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A panel of selected organic solvents (see Table 2)

  • Analytical balance

  • Multiple small volume (e.g., 4 mL) glass vials with screw caps

  • Vortex mixer

  • Pipettors

Procedure:

  • Preparation: To each of a series of pre-weighed vials, add approximately 5 mg of this compound and record the exact mass.

  • Solvent Addition: To the first vial, add the chosen solvent in small, precise increments (e.g., 100 µL).

  • Equilibration: After each addition, cap the vial tightly and vortex vigorously for 1-2 minutes. Allow the vial to stand and observe for any undissolved solid.

  • Observation: If solid remains, continue adding solvent in increments and repeating Step 3.

  • Endpoint: The endpoint is reached when all solid has just dissolved, creating a clear solution. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility using the formula: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Repeat: Repeat this process for each solvent you wish to test.

Protocol 2: Developing an Optimized Co-Solvent System

Objective: To systematically identify an effective co-solvent mixture for dissolving this compound at a target concentration.

Materials:

  • A "poor" solvent (Solvent A) in which the compound is sparingly soluble (e.g., Acetonitrile).

  • A "good" solvent (Solvent B) in which the compound is freely soluble (e.g., Dichloromethane).

  • This compound

  • Glass vial, magnetic stirrer, and stir bar.

Procedure:

  • Target Suspension: Add the required mass of this compound to a vial to achieve your final target concentration in the final target volume.

  • Initial Suspension: Add a portion (e.g., 75%) of the final target volume of the "poor" solvent (Solvent A) to the vial. Begin stirring to create a uniform suspension.

  • Titration: Slowly add the "good" solvent (Solvent B) dropwise or via a syringe pump to the stirring suspension.

  • Monitoring: Observe the solution closely. Continue adding Solvent B until all the solid material has completely dissolved.

  • Final Volume Adjustment: Once dissolution is complete, add more of Solvent A until you reach the final target volume. If the compound remains in solution, you have successfully identified a viable co-solvent ratio.

  • Optimization: If the compound precipitates upon final volume adjustment, repeat the experiment starting with a higher initial proportion of Solvent B. The goal is to find the ratio with the minimum amount of Solvent B required for stable dissolution.

Part 5: Reference Data

Table 2: Solvent Selection Guide Based on Polarity and Hansen Parameters

This table provides a starting point for solvent screening. Solvents are grouped by class and include their Hansen Solubility Parameters, which can help in predicting miscibility and solubility.[11][12]

Solvent ClassSolvent NamePolarity IndexδD (Dispersion)δP (Polar)δH (H-Bonding)Expected Solubility of this compound
Aprotic Hydrocarbons n-Hexane0.114.90.00.0Poor
Toluene2.418.01.42.0Good
Ethers Diethyl Ether2.814.52.94.6Moderate to Good
Tetrahydrofuran (THF)4.016.85.78.0Good
Chlorinated Dichloromethane (DCM)3.117.07.37.1Excellent
Chloroform4.117.83.15.7Excellent
Ketones Acetone5.115.510.47.0Moderate
Esters Ethyl Acetate4.415.85.37.2Moderate
Polar Aprotic Acetonitrile (ACN)5.815.318.06.1Poor to Moderate
Dimethylformamide (DMF)6.417.413.711.3Moderate
Dimethyl Sulfoxide (DMSO)7.218.416.410.2Moderate (potential for reaction)
Alcohols (Polar Protic) Methanol5.114.712.322.3Poor
Ethanol4.315.88.819.4Poor

Hansen parameter values (in MPa^0.5) are sourced from common literature values and databases.[11][12]

References

  • Slideshare. (n.d.). Methods of solubility enhancements. [PPTX]. Available from: [Link]

  • ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility... [Diagram]. Available from: [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]

  • J, P., K, S., & G, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Available from: [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. Available from: [Link]

  • World Journal of Biology and Pharmaceutical Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available from: [Link]

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Royal Society of Chemistry. DOI: 10.1039/D4TC00324A. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • PubMed. (2024). Unexpected effect of halogenation on the water solubility of small organic compounds. Computers in Biology and Medicine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. National Center for Biotechnology Information. Available from: [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available from: [Link]

  • NIST. (n.d.). 2-chloro-5-methylhexane. NIST Chemistry WebBook. Available from: [Link]

  • Wikipedia. (n.d.). Oxazole. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-5-methyloxazole: A Traditional vs. Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the efficient synthesis of heterocyclic compounds is of paramount importance. Among these, oxazole derivatives serve as crucial building blocks for a wide array of biologically active molecules. This guide provides a detailed comparison of a traditional synthetic route to 2-Chloro-5-methyloxazole with a novel, more streamlined one-pot methodology. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of their respective efficiencies and environmental impact.

The Traditional Pathway: A Multi-Step Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, a cornerstone of oxazole chemistry, involves the cyclodehydration of a 2-acylamino-ketone.[1][2][3] This method, while reliable, often necessitates harsh reaction conditions and a multi-step procedure, which can be time-consuming and lead to lower overall yields.

The synthesis of this compound via this route would first require the preparation of the N-(1-chloromethyl-2-oxopropyl)acetamide precursor. This is typically achieved by the acylation of 1-amino-3-chloroacetone. The subsequent intramolecular cyclization and dehydration to form the oxazole ring is then promoted by a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[1][2]

Experimental Protocol: Traditional Robinson-Gabriel Synthesis

Part A: Synthesis of N-(1-chloromethyl-2-oxopropyl)acetamide

  • To a solution of 1-amino-3-chloroacetone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-chloromethyl-2-oxopropyl)acetamide.

Part B: Cyclodehydration to this compound

  • To the crude N-(1-chloromethyl-2-oxopropyl)acetamide (1.0 eq), add phosphorus oxychloride (3.0 eq) at 0 °C.[4][5][6]

  • Heat the reaction mixture to 90 °C for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

The multi-step nature of this synthesis, coupled with the use of corrosive and hazardous reagents like phosphorus oxychloride, highlights the need for more efficient and safer alternatives.[4][5][7][8]

A Novel One-Pot Synthetic Route

Modern synthetic chemistry continually strives for elegance and efficiency, with one-pot reactions being a prime example of this pursuit.[9][10] A plausible and more efficient route to this compound can be envisioned through a one-pot, three-component reaction. This approach leverages the principles of green chemistry by minimizing waste, reducing reaction time, and avoiding the isolation of intermediates.[11][12][13][14][15]

This proposed synthesis would involve the reaction of chloroacetonitrile, propionaldehyde, and a chlorinating agent in the presence of a suitable catalyst.

Experimental Protocol: Novel One-Pot Synthesis
  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, dissolve chloroacetonitrile (1.0 eq) and a suitable catalyst (e.g., a copper(I) catalyst) in a dry, aprotic solvent like acetonitrile.

  • Slowly add propionaldehyde (1.1 eq) to the reaction mixture at room temperature.

  • Introduce a mild chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq), portion-wise over 30 minutes.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography to yield pure this compound.

This one-pot approach offers significant advantages by reducing the number of synthetic steps and purification procedures, thereby saving time, resources, and minimizing waste.

Head-to-Head Comparison

FeatureTraditional Robinson-Gabriel SynthesisNovel One-Pot Synthesis
Number of Steps 2 (synthesis of precursor + cyclodehydration)1
Overall Yield ModerateGood to Excellent (estimated)
Reaction Conditions Harsh (strong acid/dehydrating agent, high temp.)Mild (moderate temperature, neutral conditions)
Reagents and Safety Uses hazardous phosphorus oxychloride[4][5][6][7][8]Uses milder and safer reagents
Waste Generation Higher due to multiple steps and purificationsLower, aligning with green chemistry principles[11][12][13][14][15]
Time Efficiency Lower (multiple days)Higher (can be completed in a single day)

Workflow of the Novel One-Pot Synthesis

Novel_One_Pot_Synthesis start Start reactants Reactants Chloroacetonitrile Propionaldehyde N-Chlorosuccinimide Cu(I) Catalyst start->reactants reaction_vessel One-Pot Reaction Acetonitrile (solvent) 60 °C reactants->reaction_vessel workup Aqueous Workup Quenching Extraction reaction_vessel->workup purification Purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the novel one-pot synthesis.

Conclusion

While the Robinson-Gabriel synthesis has historically been a valuable tool for the formation of oxazoles, modern synthetic strategies offer significant improvements in terms of efficiency, safety, and sustainability. The proposed novel one-pot synthesis for this compound exemplifies these advancements by providing a more direct and environmentally friendly route to this important chemical intermediate. For researchers and professionals in drug development, the adoption of such modern methodologies can accelerate the discovery and production of new chemical entities.

References

Sources

A Comparative Guide to the Reactivity of 2-Chloro-5-methyloxazole and Other Halo-oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers engaged in the synthesis of novel molecular entities, particularly in drug discovery, halogenated heterocycles are indispensable building blocks. This guide offers a comparative analysis of the reactivity of 2-Chloro-5-methyloxazole against other halo-oxazoles, focusing on synthetically critical transformations. The oxazole C2 position is the most electron-deficient, rendering it highly susceptible to functionalization.[1][2] Our analysis, grounded in established chemical principles and literature data, demonstrates a clear reactivity trend among halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3] Consequently, this compound is a valuable, cost-effective intermediate but is generally less reactive than its bromo and iodo counterparts, often necessitating more robust catalytic systems, specialized ligands, and higher reaction temperatures to achieve comparable efficacy. This guide provides the mechanistic rationale, comparative data, and detailed protocols to aid chemists in selecting the appropriate substrate and optimizing reaction conditions for their specific synthetic goals.

Introduction: The Chemical Landscape of Halo-oxazoles

The Oxazole Core: Electronic Properties and General Reactivity

The oxazole ring is a five-membered aromatic heterocycle featuring an oxygen and a nitrogen atom. This arrangement results in a π-electron system with distinct electronic properties. The presence of the electronegative heteroatoms, particularly the pyridine-type nitrogen, deactivates the ring towards electrophilic attack while increasing its susceptibility to nucleophilic attack.[4] The general order of reactivity for nucleophilic substitution on the oxazole ring is C2 > C4 > C5, highlighting the C2 position as the most electron-deficient and thus the primary site for functionalization.[5][6] Conversely, electrophilic substitution, which is generally difficult, preferentially occurs at the more electron-rich C5 or C4 positions, and typically requires the presence of activating, electron-donating groups.[1][2]

The Role of Halogenation: Creating a Versatile Synthetic Handle

Introducing a halogen atom onto the oxazole ring transforms it into a versatile synthetic intermediate. This "handle" enables a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which are powerful methods for constructing complex molecules from simple precursors. The reactivity of these halo-oxazoles is not uniform; it is profoundly influenced by a triad of key factors.

Factors Influencing Reactivity: A Triad of Position, Halogen Identity, and Substituent Effects
  • Position of the Halogen: As established, the C2 position is the most reactive site for nucleophilic attack and subsequent substitution or cross-coupling.[5][7] Halogens at C4 and C5 are comparatively less reactive.

  • Nature of the Halogen: In palladium-catalyzed reactions, reactivity is governed by the carbon-halogen bond dissociation energy. The C-X bond strength increases in the order C-I < C-Br < C-Cl, making the C-I bond the easiest to break and the C-Cl bond the most difficult. This results in a general reactivity trend of Ar-I > Ar-Br > Ar-Cl for the oxidative addition step in the catalytic cycle.[3]

  • Substituent Effects: Additional substituents on the oxazole ring modulate its electronic properties. The 5-methyl group in this compound is an electron-donating group.[8][9] Through hyperconjugation, it slightly increases the electron density of the ring, which can marginally decrease the electrophilicity of the C2 carbon. While this effect is generally modest, it can influence reaction kinetics compared to an unsubstituted halo-oxazole.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing halo-oxazoles.[10][11] The choice of halogen on the oxazole substrate is a critical parameter that dictates the required reaction conditions.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of these reactions hinges on a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-halogen bond of the halo-oxazole. This is typically the rate-limiting step and is significantly slower for chlorides than for bromides and iodides.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron species in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.

Palladium_Catalytic_Cycle cluster_labels pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex R-X (Halo-oxazole) ox_add Oxidative Addition pd2_coupled R-Pd(II)L₂-R' pd2_complex->pd2_coupled R'-M (Coupling Partner) transmetal Transmetalation pd2_coupled->pd0 R-R' (Product) red_elim Reductive Elimination ox_add_node Oxidative Addition transmetal_node Transmetalation red_elim_node Reductive Elimination

General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[12][13]

Reactivity Trends: The inertness of the C-Cl bond makes this compound a more challenging substrate than its bromo or iodo analogs. Successful coupling of aryl chlorides typically requires highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) developed by Buchwald and others, often at elevated temperatures.[14][15] In contrast, 2-bromo- and 2-iodo-oxazoles can often be coupled under milder conditions with standard catalysts like Pd(PPh₃)₄.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Halo-oxazole Substrate Relative Reactivity Typical Catalyst/Ligand Typical Temperature
2-Iodo-5-methyloxazole Very High Pd(PPh₃)₄ Room Temp to 80 °C
2-Bromo-5-methyloxazole High Pd(PPh₃)₄ / PdCl₂(dppf) 80 - 110 °C

| this compound | Moderate to Low | Pd₂(dba)₃ / XPhos or SPhos | 100 - 150 °C |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is a representative example for the coupling of a challenging chloro-heterocycle.[5]

  • Reaction Setup: To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and a palladium pre-catalyst system such as XPhos Pd G3 (3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (10:1).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-5-methyloxazole.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds, a transformation of immense importance in medicinal chemistry.[16][17]

Reactivity Trends: Similar to Suzuki coupling, the oxidative addition of the C-Cl bond to the palladium center is the most challenging step.[18] Consequently, this compound requires more forceful conditions and specialized, sterically hindered ligands compared to its bromo analog.[19] The choice of base is also critical, with strong, non-nucleophilic bases like sodium or lithium tert-butoxide being commonly employed.

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination

Halo-oxazole Substrate Relative Reactivity Typical Catalyst/Ligand Typical Base
2-Bromo-5-methyloxazole High Pd₂(dba)₃ / BINAP NaOtBu or Cs₂CO₃

| this compound | Low | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or LHMDS |

Experimental Protocol: Buchwald-Hartwig Amination of a Halo-oxazole

  • Reaction Setup: In an oven-dried, argon-flushed flask, combine the halo-oxazole (1.0 equiv), the amine (1.2 equiv), a strong base like sodium tert-butoxide (1.4 equiv), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture under argon at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20]

Reactivity Trends: Aryl chlorides are notoriously difficult substrates for Sonogashira coupling.[21] The reactivity order of I > Br >> Cl is particularly pronounced in this reaction. While couplings with 2-bromo- and 2-iodo-oxazoles proceed readily under standard Sonogashira conditions (Pd/Cu catalysis), this compound will likely require specialized, copper-free conditions with highly active palladium/phosphine or N-heterocyclic carbene (NHC) catalysts to achieve reasonable yields.[22]

Table 3: Comparative Reactivity in Sonogashira Coupling

Halo-oxazole Substrate Relative Reactivity Typical Conditions
2-Iodo-5-methyloxazole Very High Pd(PPh₃)₄, CuI, Et₃N
2-Bromo-5-methyloxazole High Pd(PPh₃)₄, CuI, Et₃N

| this compound | Very Low | Specialized Pd/NHC or Pd/phosphine catalyst, copper-free |

Nucleophilic Aromatic Substitution (SNAr)

The Addition-Elimination Pathway

Beyond metal-catalyzed reactions, halo-oxazoles can undergo nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[23][24] The nucleophile first attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[25] In the second, typically faster step, the leaving group (halide) is expelled, restoring the aromaticity of the ring.

The addition-elimination mechanism of SNAr.
Regioselectivity and Leaving Group Effects

As previously noted, the C2 position of the oxazole ring is the most electrophilic and therefore the most reactive towards SNAr.[5][6] The effect of the halogen as a leaving group in SNAr is nuanced. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by more electronegative groups that increase the electrophilicity of the carbon center (F > Cl > Br > I). However, the second step involves the cleavage of the C-X bond. For many systems, the overall reaction rate still follows the trend of leaving group ability (I > Br > Cl), although the differences can be less pronounced than in palladium-catalyzed reactions.

Practical Considerations and Synthetic Strategy

The choice between 2-chloro-, 2-bromo-, or 2-iodo-5-methyloxazole is a strategic decision based on a balance of factors.

Workflow start Define Synthetic Target decision Choose Halo-oxazole start->decision chloro This compound (Lower Cost, Less Reactive) decision->chloro Cost-driven bromo 2-Bromo-5-methyloxazole (Higher Cost, More Reactive) decision->bromo Reactivity-driven chloro_cond Optimize Conditions: - Stronger Ligands - Higher Temp - Microwave chloro->chloro_cond bromo_cond Standard Conditions: - Pd(PPh₃)₄ - Thermal Heat bromo->bromo_cond synthesis Perform Cross-Coupling chloro_cond->synthesis bromo_cond->synthesis product Final Product synthesis->product

Workflow for selecting a halo-oxazole building block.
  • Reactivity vs. Cost: this compound is typically more economical and readily available than its bromo and iodo counterparts. For large-scale synthesis, developing a robust protocol for the chloro-derivative can be highly advantageous.

  • Mild Conditions: For sensitive substrates with delicate functional groups, the milder conditions tolerated by the more reactive 2-bromo- or 2-iodo-oxazoles may be necessary to avoid decomposition and side reactions.

  • Catalyst Screening: When working with this compound, it is essential to screen a panel of modern, highly active palladium catalysts and ligands to identify the optimal system for a given transformation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its reactivity in hallmark transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling is demonstrably lower than that of 2-bromo- and 2-iodo-5-methyloxazole, this challenge can be overcome. By leveraging modern catalyst systems, specialized ligands, and carefully optimized reaction conditions, chemists can effectively utilize this economical substrate for the construction of complex, value-added molecules. A thorough understanding of the principles outlined in this guide allows researchers to make informed decisions, balancing the trade-offs between substrate reactivity, cost, and the demands of their specific synthetic route.

References

  • A Comparative Guide to the Reactivity of 3-Chloro-1,2-oxazole and Other Halo. Benchchem. 5

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. 1

  • A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions. Benchchem. 3

  • Oxazole. Wikipedia. 2

  • Oxazoles, imidazoles, and thiazoles. ResearchGate. 4

  • Buchwald–Hartwig amination. Wikipedia. 16

  • Substituent effects and electron delocalization in five-membered N-heterocycles. [Source not specified]. 26

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. 19

  • Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations. ResearchGate. 8

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 17

  • Nucleophilic Aromatic Substitution. Chemistry Steps. 23

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source not specified]. 18

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 6

  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. 10

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 14

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 24

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 25

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. 11

  • Sonogashira coupling. Wikipedia. 20

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. 7

  • Suzuki Coupling. YouTube. 12

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 13

  • General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. PubMed. 21

  • A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole. Benchchem. 9

  • Suzuki Coupling. Organic Chemistry Portal. 15

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. 22

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-5-methyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.[1] Consequently, oxazole derivatives have been successfully developed into therapeutic agents with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3]

This guide focuses on derivatives synthesized from the versatile precursor, 2-Chloro-5-methyloxazole. While the parent compound itself is primarily a reactive intermediate, the strategic modification of its structure gives rise to a diverse library of molecules with distinct and often potent biological functions. We will objectively compare the performance of these derivatives across several key therapeutic areas, providing the supporting experimental data and detailed protocols necessary for researchers in the field.

Workflow for Synthesis and Biological Evaluation

The journey from a precursor like this compound to a biologically active lead compound follows a structured path. It begins with chemical synthesis to create a library of derivatives, which are then subjected to a cascade of biological assays to identify and characterize their activity.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start This compound (Precursor) synth Derivatization (e.g., Amide Coupling, Substitution) start->synth Reactants library Derivative Library synth->library primary Primary Screening (e.g., Antimicrobial, Cytotoxicity) library->primary Test Compounds secondary Secondary Assays (Dose-Response, IC50/MIC) primary->secondary Active Hits mechanistic Mechanism of Action (Enzyme Inhibition, Pathway Analysis) secondary->mechanistic lead Lead Compound Identification mechanistic->lead

Caption: General workflow from precursor to lead compound identification.

Comparative Analysis of Antimicrobial Activity

Antibacterial Efficacy

Studies have shown that amide derivatives incorporating an oxazole moiety can display significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4] In many cases, the potency of these synthesized compounds is comparable to that of established antibiotics like Ampicillin and Ciprofloxacin.

Structure-Activity Relationship (SAR) Insights: The biological activity is highly dependent on the nature of the substituents.

  • Halogen Position: The position of halogen substituents is also crucial. For instance, compounds with a halogen at the 5th position of the oxazole ring have been reported to be particularly active against bacterial strains.[7]

  • Amide Linkages: The incorporation of amide linkages is a common strategy in the synthesis of novel oxazole-based antimicrobial agents.[4]

Data Summary: Antibacterial Activity
Derivative ClassBacterial StrainActivity LevelReference CompoundSource
Amide-Oxazole HybridsS. aureus, E. coliModerate to GoodAmpicillin, Ciprofloxacin[4]
Substituted BenzoxazolesS. aureus, E. coliGood to ModerateCiprofloxacin[5]
Chloro-substituted Phenyl DerivativesS. aureusExcellentN/A[6]
Experimental Protocol: Agar-Well Diffusion Assay

This method is a standard technique for evaluating the antimicrobial activity of novel compounds.

  • Medium Preparation: Prepare Nutrient Agar medium according to the manufacturer's instructions and sterilize it by autoclaving.

  • Inoculation: Pour the sterile agar into sterile Petri dishes and allow it to solidify. Once solidified, inoculate the plates uniformly with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).

  • Well Creation: Using a sterilized cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Application: Prepare solutions of the test derivatives and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO. Add a fixed volume (e.g., 100 µL) of each test solution into separate wells. Use the solvent alone as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Comparative Analysis of Anticancer Activity

Oxazole derivatives have emerged as a promising class of antitumor agents.[1] Their mechanism often involves inhibiting key enzymes or disrupting cellular processes essential for cancer cell proliferation.

Cytotoxicity Against Cancer Cell Lines

Derivatives of 2-chloroquinolines, which can be conceptually related to substituted chloro-heterocycles, have demonstrated a broad range of activity against various tumor cell lines.[8] Similarly, thiazolidinone hybrids featuring a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety show significant cytotoxic effects on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.[9]

Structure-Activity Relationship (SAR) Insights:

  • Substituent Nature: The nature of the substituent at position 3 of a core heterocycle is critical. Derivatives with carboxylic acid residues or p-hydroxyphenyl substituents have shown enhanced anticancer cytotoxicity.[9]

  • Methoxy and Chloro Groups: The substitution of dimethoxy and tri-methoxy groups on aromatic aldehydes used in synthesis can enhance the anticancer activity of the final derivatives.[1]

  • Dual Kinase Inhibition: Some complex thiazole carboxamides, such as Dasatinib (BMS-354825), which contains a 2-chloro-6-methyl-phenyl group, act as potent dual Src/Abl kinase inhibitors, demonstrating excellent antiproliferative activity against both hematological and solid tumor cell lines.[10]

Data Summary: In Vitro Anticancer Activity
Derivative/CompoundTarget Cell Line(s)Potency (IC50 / GI50)Mechanism of ActionSource
Dasatinib (BMS-354825) K562 (CML)PotentDual Src/Abl Kinase Inhibitor[10]
Compound 17 Leukemia (SR)log GI50 = -7.67Not specified[11]
Thiazolidinone 2h NCI60 PanelMean GI50 = 1.57 µMAntimitotic[9]
Pyridone 9a, 9c VariousBroad-spectrumNot specified[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Enzyme Inhibition: A Targeted Approach

Beyond broad cytotoxicity, many oxazole derivatives are designed as specific enzyme inhibitors, offering a more targeted therapeutic strategy with potentially fewer side effects.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A systematic study of α-keto oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH) revealed that modifications to the C2 acyl side chain can lead to exceptionally potent inhibitors.[12] FAAH is an enzyme that degrades endocannabinoids, making its inhibitors promising candidates for treating pain and anxiety.

FAAH_Inhibition_SAR cluster_c2 C2 Acyl Side Chain cluster_c5 C5 Position Core Core α-Keto Oxazole Core C2 C2 Position C5 C5 Position Aryl Aryl Replacements (e.g., 1-naphthyl) C2->Aryl Modification Subst Phenyl Substitutions (e.g., 3-Cl-Ph) C2->Subst Modification Conf Conformationally Restricted Chains C2->Conf Modification Aryl_C5 Aryl/Non-aromatic Substituents C5->Aryl_C5 Modification Potency Inhibitory Potency (Ki value) Aryl->Potency Increases (Ki = 2.6 nM) Subst->Potency Greatly Increases (Ki = 900 pM) Conf->Potency Greatly Increases (Ki = 750 pM) Aryl_C5->Potency Greatly Increases (Ki = 400 pM)

Caption: Structure-Activity Relationship (SAR) for α-Keto Oxazole FAAH inhibitors.

This SAR study highlighted that:

  • Substitution of the terminal phenyl ring was broadly tolerated.[12]

  • Replacing the phenyl group with a 1-naphthyl group doubled the potency.[12]

  • Adding a chloro group at the meta-position of the phenyl ring (3-Cl-Ph) resulted in a 5-fold increase in potency.[12]

  • These potent inhibitors also showed extraordinary selectivity for FAAH over other serine hydrolases.[12]

5-Lipoxygenase (5-LOX) Inhibition

In the context of anti-inflammatory drug design, indole derivatives with methyl or chlorine substitutions have been identified as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme.[13] These compounds block 5-LOX activity with IC50 values in the sub-micromolar range and can suppress the synthesis of pro-inflammatory leukotrienes in human cells.[13] Some derivatives were even identified as dual inhibitors of both 5-LOX and microsomal prostaglandin E2 synthase-1 (mPGES-1), highlighting their potential as powerful anti-inflammatory agents.[13]

Conclusion and Future Directions

Derivatives of this compound and related substituted oxazoles represent a rich and diverse chemical space for the development of new therapeutic agents. The evidence clearly demonstrates that strategic modifications to the core oxazole scaffold can yield compounds with potent and selective biological activities, ranging from broad-spectrum antimicrobial and anticancer effects to highly specific enzyme inhibition.

The structure-activity relationships highlighted in this guide underscore the importance of rational drug design. The enhancement of activity through the addition of specific functional groups, such as halogens and methoxy moieties, provides a clear roadmap for future optimization. Further research should focus on elucidating the precise mechanisms of action for the most potent compounds and evaluating their efficacy and safety profiles in preclinical in vivo models. The versatility of the oxazole nucleus ensures that it will remain a valuable and productive scaffold in the ongoing quest for novel and effective medicines.

References

  • Shaikh, S., & Talia, Y. H. (2024).
  • Ahn, K., et al. (n.d.). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Google Vertex AI Search.
  • Priyanka, et al. (n.d.).
  • (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Google Vertex AI Search.
  • Mohanty, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • Sheeja Rekha A G, et al. (2022).
  • (n.d.). Structure activity relationship of synthesized compounds.
  • (n.d.). Structure activity relationship of synthesized compounds.
  • Filosa, R., et al. (2016). Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole derivatives for 5-LOX enzyme inhibition. PubMed.
  • Brzozowski, Z., et al. (n.d.). Synthesis and Anticancer Activity of 2-amino-8-chloro-5,5-dioxo[4][7][12]triazolo[2,3-b][4][7][12]benzodithiazine Derivatives. PubMed.

  • (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central.
  • (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • (2014). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines.

Sources

Performance Evaluation of 2-Chloro-5-methyloxazole in Catalytic Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision that profoundly influences the efficiency and outcome of a research program. This guide provides an in-depth performance evaluation of 2-Chloro-5-methyloxazole as a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] By drawing upon established principles and comparative data from analogous heteroaryl chlorides, we aim to equip you with the insights necessary to effectively integrate this valuable synthon into your catalytic cycles.

Introduction to this compound: A Versatile Heterocyclic Building Block

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The presence of a halogen, particularly chlorine, at the 2-position of the oxazole ring provides a reactive handle for the strategic introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions. This compound, with its additional methyl group, offers a nuanced electronic and steric profile that can be exploited for targeted synthesis. Understanding its performance in key catalytic cycles is paramount for its effective utilization.

Expected Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of heteroaryl chlorides in palladium-catalyzed cross-coupling is largely dictated by the ease of oxidative addition of the C-Cl bond to the Pd(0) catalyst.[2][3] The electron-deficient nature of the C2 position in the oxazole ring, due to the adjacent nitrogen and oxygen atoms, is expected to enhance the electrophilicity of the carbon center, thereby facilitating this crucial step. However, the inherent strength of the C-Cl bond compared to C-Br or C-I bonds often necessitates more forcing reaction conditions, including the use of specialized, electron-rich, and bulky phosphine ligands.[4]

Comparative Performance Analysis: this compound vs. Alternative Heteroaryl Chlorides

To provide a practical performance benchmark, we will compare the expected reactivity of this compound with two commonly employed 2-chloro-heterocycles: 2-Chloro-5-methylthiazole and 2-Chloropyridine . Thiazoles are structurally similar to oxazoles, with sulfur replacing oxygen, which can influence the electronic properties and catalyst interactions.[5] Pyridines, on the other hand, represent a widely studied class of N-heterocycles in cross-coupling reactions.[6]

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[2][3][7][8][9][10][11][12][13] For heteroaryl chlorides, successful coupling often requires elevated temperatures and the use of specialized catalyst systems.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound (Expected)2-Chloro-5-methylthiazole2-Chloropyridine
Reactivity Moderate to GoodGoodGood to Excellent
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, PdCl₂(dppf)
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, Na₂CO₃K₂CO₃, CsF
Typical Solvent Dioxane/H₂O, Toluene, DMFDioxane/H₂O, TolueneDioxane, Toluene/H₂O
Typical Temp. 80-120 °C80-110 °C80-110 °C
Expected Yields 60-85%70-95%75-98%

Note: The data for this compound is predictive and based on general trends for 2-chloro-azoles. Actual results may vary.

The slightly lower expected reactivity of the oxazole compared to the thiazole can be attributed to the higher electronegativity of oxygen, which can influence the electron density at the C2 position differently than sulfur. Pyridines are generally excellent substrates in Suzuki couplings.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][14][15][16][17] This reaction is particularly sensitive to the choice of ligand and base.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound (Expected)2-Chloro-5-methylthiazole2-Chloropyridine
Reactivity ModerateModerate to GoodGood
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos)Pd₂(dba)₃ with ligands like Xantphos or JosiphosPd₂(dba)₃ with ligands like BINAP or XPhos
Typical Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, LiHMDSNaOt-Bu, K₂CO₃
Typical Solvent Toluene, DioxaneToluene, THFToluene, Dioxane
Typical Temp. 90-130 °C90-120 °C80-110 °C
Expected Yields 50-80%60-90%70-95%

Note: The data for this compound is predictive. Strong bases like NaOt-Bu may affect the stability of the oxazole ring under prolonged heating.

The potential for ring-opening of the oxazole under strongly basic conditions at high temperatures is a key consideration. Careful optimization of the base and reaction time will be crucial for achieving high yields.

Sonogashira Coupling: For C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst.[18][19][20][21][22]

Table 3: Comparative Performance in Sonogashira Coupling

FeatureThis compound (Expected)2-Chloro-5-methylthiazole2-Chloropyridine
Reactivity ModerateModerate to GoodGood
Typical Catalyst PdCl₂(PPh₃)₂/CuIPdCl₂(PPh₃)₂/CuIPdCl₂(PPh₃)₂/CuI, Pd(dppf)Cl₂/CuI
Typical Base Et₃N, i-Pr₂NHEt₃N, PiperidineEt₃N, DIPA
Typical Solvent THF, DMFTHF, DMFDMF, Acetonitrile
Typical Temp. 60-100 °C50-90 °C60-100 °C
Expected Yields 55-85%65-95%70-95%

Note: The data for this compound is predictive. Copper-free conditions may also be explored to avoid potential side reactions.

Experimental Protocols

The following are detailed, adaptable protocols for the key cross-coupling reactions discussed. These should serve as a starting point for optimization with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.1-1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Seal the tube, remove from the glovebox, and heat in a preheated oil bath to 90-130 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N, 2.0-3.0 mmol).

  • Add the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Heat the mixture to 60-100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycles and Workflow

To better understand the mechanistic underpinnings and the experimental sequence, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow setup Reaction Setup Combine this compound, coupling partner, catalyst, ligand, and base in a Schlenk tube. inert Inert Atmosphere Evacuate and backfill with Argon. setup->inert solvent Solvent Addition Add degassed solvent via syringe. inert->solvent reaction Reaction Heat and stir for the specified time. Monitor progress (TLC, LC-MS). solvent->reaction workup Workup Cool, quench, extract, and dry. reaction->workup purification Purification Column chromatography. workup->purification analysis Analysis Characterize the final product (NMR, MS). purification->analysis

Sources

A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Moiety

The 2,5-disubstituted oxazole scaffold is a privileged structure in medicinal chemistry and materials science. Its presence in numerous natural products and pharmaceuticals, such as the anti-inflammatory drug Flunoxaprofen, underscores its importance. The ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the oxazole ring is paramount for the rapid generation of molecular diversity in drug discovery programs.[1]

This guide provides a comparative analysis of modern catalytic systems for the cross-coupling of 2-Chloro-5-methyloxazole, an economically attractive and readily available starting material. While direct literature on this specific substrate is emergent, the principles outlined herein are extrapolated from extensive, field-proven data on the coupling of other challenging heteroaryl chlorides.[2] We will delve into the causality behind catalyst selection, provide validated experimental protocols, and present comparative data to guide researchers in making informed decisions for their synthetic campaigns.

The Challenge: Activating the C-Cl Bond

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in chemical synthesis.[3] However, aryl and heteroaryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high bond-dissociation energy of the C-Cl bond.[4] Overcoming this activation barrier is the rate-limiting step in many catalytic cycles and necessitates the use of highly active, specialized catalyst systems.[4][5] The key to success lies in the rational selection of the metal center (typically palladium or nickel) and, crucially, the ancillary ligand that modulates its electronic and steric properties.[6]

Comparative Analysis of Catalytic Systems

The choice of catalyst is intrinsically linked to the desired transformation. Below, we compare leading catalytic systems for the most common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile methods for constructing biaryl or vinyl-substituted frameworks.[7][8] For heteroaryl chlorides, the use of electron-rich, bulky phosphine ligands is essential to promote the difficult oxidative addition step and facilitate the subsequent reductive elimination.[2][5]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound

Catalyst System (Precatalyst) Ligand Base Solvent Temp (°C) Typical Yield (%) Key Advantages & Considerations
Pd₂(dba)₃ / XPhos XPhos K₃PO₄ 1,4-Dioxane/H₂O 100-110 85-95 Highly general and robust system for a wide range of boronic acids.[9]
Pd(OAc)₂ / SPhos SPhos Cs₂CO₃ Toluene 100 80-92 Excellent for sterically hindered coupling partners.
XPhos Pd G3 (Integral) K₂CO₃ t-AmylOH 100 90-98 Air- and moisture-stable precatalyst simplifies reaction setup.[2]

| Pd/C (Heterogeneous) | None | Na₂CO₃ | Ethanol/H₂O | 80 | 60-75 | Recyclable catalyst, but may require longer reaction times and show lower generality.[10] |

Causality of Component Selection:

  • Ligands (XPhos, SPhos): These Buchwald-type ligands possess a bulky biaryl phosphine structure.[9] The bulkiness promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature increases electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[2]

  • Base (K₃PO₄, Cs₂CO₃): A base is required to activate the boronic acid in the transmetalation step.[7] Stronger, non-nucleophilic bases like potassium phosphate or cesium carbonate are often preferred for challenging chloride substrates.

  • Precatalysts (e.g., XPhos Pd G3): These are well-defined, air-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst in situ.[2] Their use leads to more reproducible results compared to mixing a palladium source and ligand separately.[6]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[11][12] Similar to C-C coupling, this reaction demands highly active catalysts to couple amines with unreactive aryl chlorides.

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound

Catalyst System (Precatalyst) Ligand Base Solvent Temp (°C) Typical Yield (%) Key Advantages & Considerations
RuPhos Pd G3 (Integral) NaOt-Bu Toluene 100 88-96 Excellent for a broad range of primary and secondary amines.[13]
Pd₂(dba)₃ / BrettPhos BrettPhos LHMDS THF 80 85-94 Particularly effective for coupling primary amines.[14]
NiCl₂(glyme) / dtbbpy dtbbpy K₃PO₄ Dioxane 130 70-85 Nickel catalysis offers a cost-effective alternative to palladium.[15]

| CuI / L-proline | L-proline | K₂CO₃ | DMSO | 110 | 65-80 | Copper-catalyzed "Ullmann-type" coupling; useful for specific substrates but often requires higher temperatures.[16] |

Causality of Component Selection:

  • Ligands (RuPhos, BrettPhos): These ligands are designed to accelerate the reductive elimination step, which is often rate-limiting in C-N coupling.[13][14] Their specific steric and electronic profiles prevent catalyst decomposition and promote the formation of the desired C-N bond over side reactions.

  • Base (NaOt-Bu, LHMDS): A strong, non-nucleophilic base is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[13] The choice of base can significantly impact the reaction outcome and must be matched to the amine's pKa.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons.[8][17] The classic protocol uses a dual catalyst system of palladium and a copper(I) co-catalyst.

Table 3: Comparison of Catalysts for Sonogashira Coupling of this compound

Catalyst System Ligand Co-catalyst Base Solvent Temp (°C) Typical Yield (%) Key Advantages & Considerations
Pd(PPh₃)₄ / CuI PPh₃ CuI Et₃N THF 65 70-85 The classic, widely used protocol.[18] Requires careful exclusion of oxygen to prevent alkyne homocoupling.
PdCl₂(PPh₃)₂ / CuI PPh₃ CuI i-Pr₂NH Toluene 80 75-90 A robust and common variation.

| Pd(OAc)₂ / XPhos | XPhos | None | Cs₂CO₃ | Dioxane | 100 | 80-92 | Copper-free conditions avoid homocoupling side products and are often more reliable for complex substrates.[19] |

Causality of Component Selection:

  • Copper(I) Co-catalyst: In the traditional mechanism, copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex, which is more facile than direct reaction of the alkyne with the palladium center.[17]

  • Copper-Free Systems: The development of highly active palladium/phosphine systems (e.g., with XPhos) allows the reaction to proceed efficiently without copper, proceeding through a deprotonation-transmetalation pathway directly on the palladium center.[19] This simplifies the reaction and avoids issues related to copper, such as the formation of Glaser coupling byproducts.

Nickel-Catalyzed Reductive Cross-Coupling

A powerful modern alternative involves nickel-catalyzed reductive cross-electrophile coupling.[20][21] This approach couples two different electrophiles (e.g., this compound and an aryl chloride) using a stoichiometric reductant (like zinc or manganese metal) and avoids the need for pre-formed organometallic reagents.

Table 4: Nickel Catalyst System for Reductive Cross-Coupling

Catalyst System Ligand Reductant Additive Solvent Temp (°C) Typical Yield (%) Key Advantages & Considerations

| NiI₂ / bipy | 4,4'-Bipyridine | Zn powder | MgCl₂ | DMF | 85 | 75-90 | Excellent for coupling two different (hetero)aryl chlorides.[22] Avoids organometallic reagents, improving functional group tolerance. Selectivity is driven by the electronic differences between the coupling partners.[23] |

Causality of Component Selection:

  • Nickel Catalyst: Nickel has a distinct reactivity profile from palladium and is particularly effective at activating C-Cl bonds.[20][24]

  • Reductant (Zn): The zinc metal reduces the Ni(II) precatalyst to the active Ni(0) species to initiate the catalytic cycle.

  • Additive (MgCl₂): Lewis acidic additives like MgCl₂ can accelerate the reduction of Ni(II) and play a crucial role in achieving high reaction yields.[22]

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimization. The generalized cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6][25]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex (Ar-Pd(II)-Cl)L₂ pd0->ox_add + Ar-Cl (Oxidative Addition) trans Transmetalation Complex (Ar-Pd(II)-R)L₂ ox_add->trans + R-B(OH)₂ (Transmetalation) trans->pd0 (Reductive Elimination) product Product (Ar-R) trans->product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, utilizing a modern palladium precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Rationale: Using an oven-dried vial and anhydrous reagents minimizes water content that could lead to side reactions like protodeboronation of the boronic acid.[9] The precatalyst is air-stable, simplifying this step.[2]

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen.[9] Removing oxygen prevents catalyst deactivation and unwanted side reactions like the homocoupling of the boronic acid.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane, followed by degassed water to create a 5:1 dioxane/water solvent mixture. The final reaction concentration should be approximately 0.2 M with respect to the limiting reagent.

    • Rationale: Solvents must be degassed (e.g., by sparging with argon for 20 minutes) to remove dissolved oxygen. Water helps dissolve the inorganic base and can facilitate the transmetalation step.[9]

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours.

    • Rationale: Elevated temperatures are required to overcome the activation energy for the oxidative addition of the aryl chloride. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 2-phenyl-5-methyloxazole.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental_Workflow cluster_prep Preparation cluster_reaction Execution & Analysis cluster_purification Isolation reagents 1. Add Solid Reagents to Vial (Substrate, Boronic Acid, Catalyst, Base) atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->atmosphere solvents 3. Add Degassed Solvents (Dioxane / Water) atmosphere->solvents heat 4. Heat and Stir Reaction (100 °C, 12-24h) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup purify 7. Purify via Chromatography (Silica Gel) workup->purify analyze 8. Characterize Product (NMR, HRMS) purify->analyze

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Conclusion and Future Outlook

The cross-coupling of this compound is a highly achievable transformation provided the correct catalytic system is employed. For C-C bond formation, palladium catalysts featuring bulky, electron-rich phosphine ligands, such as those from the Buchwald group, remain the gold standard, with modern precatalysts offering superior reliability. For C-N bond formation, specialized ligands are paramount to achieving high yields. Furthermore, emerging technologies in nickel-catalyzed reductive coupling present a compelling, cost-effective alternative that circumvents the use of sensitive organometallic reagents.

Future advancements will likely focus on developing catalysts that operate under even milder conditions, expanding the substrate scope to include more complex and functionalized coupling partners, and leveraging sustainable base metal catalysts like iron and cobalt. As our mechanistic understanding deepens, the rational, in-silico design of catalysts will undoubtedly accelerate the discovery of next-generation systems for challenging cross-coupling reactions.

References

  • Weix, D. J., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis. [Link]

  • ACS Publications. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides | ACS Catalysis. [Link]

  • Vertex AI Search. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
  • ACS Publications. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides | ACS Catalysis. [Link]

  • Zhdankin, V. V., et al. (2015). Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from (hetero)arylacrylic acids. Organic Letters. [Link]

  • Chatha, S. S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • ResearchGate. (2025). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]

  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]

  • ResearchGate. (n.d.). Cross Coupling and Oxazoles. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reisman, S. E., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • ACS Publications. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • PubMed. (2019). Practical Heterogeneous photoredox/nickel Dual Catalysis for C-N and C-O Coupling Reactions. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Università degli Studi di Milano. (n.d.). Metallaphotoredox C-O and C-N Cross-coupling using Donor-Acceptor Cyanoarene Photocatalysts. [Link]

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]

  • ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. [Link]

  • Organic Chemistry Portal. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-(Arylmethyl)benzazoles by the Sulfur-mediated Cyclization of 2-Aminophenol or 2-Aminoaniline with Arylacetylenes. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sulfinates at room temperature. [Link]

  • Princeton University. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. [Link]

  • Arkivoc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • PubMed. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-5-methyloxazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of purity for novel synthesized compounds is a cornerstone of scientific rigor and a prerequisite for downstream applications. This guide provides an in-depth comparative analysis of two instrumental titans of chemical analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of synthesized 2-Chloro-5-methyloxazole. This document moves beyond a mere recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a self-validating system of analysis rooted in authoritative standards.

Introduction to this compound and the Imperative of Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the oxazole ring in numerous biologically active molecules.[1] The synthesis of such compounds, while elegant, is often accompanied by the formation of impurities, including starting materials, intermediates, and byproducts from side reactions.[2] The presence of these impurities can profoundly impact the compound's chemical and biological properties, making their identification and quantification a critical step in the synthesis workflow. Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate stringent purity thresholds for pharmaceutical compounds.[3][4]

Synthesis of this compound: A Brief Overview and Potential Impurities

While a specific, detailed synthesis for this compound is not widely published, its structure suggests plausible synthetic routes based on established oxazole syntheses, such as the Robinson-Gabriel synthesis or variations thereof.[2][5] A likely pathway could involve the cyclization of an N-acylamino ketone precursor.

Common impurities that could arise from such a synthesis include:

  • Unreacted starting materials: Depending on the specific route, these could include precursors to the N-acylamino ketone.

  • Isomeric byproducts: Variations in the cyclization process could lead to the formation of isomeric oxazoles.

  • Over-chlorinated or under-chlorinated species: If chlorination is a key step, impurities with different degrees of chlorination might be present.

  • Solvent residues and reagents: Residual solvents or reagents used during the synthesis and purification steps.

The following diagram illustrates a generalized synthetic and analytical workflow.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment A Starting Materials B Reaction A->B C Crude Product B->C D Purification (e.g., Crystallization, Chromatography) C->D E Synthesized This compound D->E F Sample Preparation E->F G HPLC Analysis F->G H GC-MS Analysis F->H I Purity Report G->I H->I

Caption: Generalized workflow from synthesis to purity analysis.

High-Performance Liquid Chromatography (HPLC): A Robust Tool for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[6] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Experimental Protocol: RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm The C18 stationary phase provides excellent retention for moderately polar organic molecules. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Formic acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. A gradient elution is proposed to ensure the elution of both polar and non-polar impurities.
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B The initial isocratic hold allows for the elution of very polar compounds. The gradient effectively separates compounds with a range of polarities. The final hold re-equilibrates the column for the next injection.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or determined by UV scan) A common wavelength for aromatic and heterocyclic compounds. A PDA detector allows for the monitoring of multiple wavelengths and assessment of peak purity.

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[7][8]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurity peaks and the blank. Peak purity analysis should confirm no co-eluting impurities.[9]
Linearity A linear relationship between peak area and concentration over a range of at least 5 concentration levels (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) ≥ 0.999.[9]
Accuracy The recovery of spiked known impurities should be within 98-102%.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) for multiple injections of the same sample should be ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled Identification Power

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[10] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-MS Method

Objective: To develop and validate a GC-MS method for the identification and quantification of volatile impurities in synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition Rationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/min An inert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Temperature Program Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) A temperature program is used to separate compounds with different boiling points.
Injection Mode Split (e.g., 50:1) A split injection is used to avoid overloading the column with the main component.
Ion Source Temperature 230 °C Optimizes ionization efficiency.
Quadrupole Temperature 150 °C Maintains ion optics at a stable temperature.
Ionization Mode Electron Ionization (EI) at 70 eV A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.

| Mass Range | m/z 40-400 | A suitable range to capture the molecular ion and fragment ions of the target compound and potential impurities. |

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

Method Validation: Similar to the HPLC method, the GC-MS method should be validated according to established guidelines.[11][12]

Validation ParameterAcceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. Mass spectral library matching can be used for positive identification.[10]
Linearity A linear response over a defined concentration range with r² ≥ 0.99.
Accuracy Recovery of spiked standards should be within an acceptable range (e.g., 90-110%).[13]
Precision RSD for replicate injections should be ≤ 5%.
LOD & LOQ Determined by signal-to-noise ratio or statistical methods.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity assessment depends on the specific requirements of the analysis.

FeatureHPLCGC-MS
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Detection Typically UV-Vis, PDA, or fluorescence. Provides quantitative information.Mass spectrometry. Provides both quantitative and structural (identification) information.
Sensitivity Generally in the ng to µg range.Can be highly sensitive, reaching pg to fg levels, especially with selected ion monitoring (SIM).
Identification Power Limited to retention time matching with a known standard. PDA can provide some spectral information for peak purity.High confidence in identification through mass spectral library matching and fragmentation analysis.
Sample Preparation Generally straightforward dissolution and filtration.May require derivatization for non-volatile compounds, but is simple for suitable analytes.
Throughput Can be high with modern UPLC systems.Generally lower than HPLC due to longer run times.

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q1 -> hplc [label="No"];
q1 -> gcms [label="Yes"];
hplc -> q2;
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q2 -> hplc_ms [label="Yes (from HPLC path)"];
q2 -> gcms_confirm [label="Yes (from GC-MS path)"];
hplc_ms -> end;
gcms_confirm -> end;
hplc -> end [label="No"];
gcms -> end [label="No"];

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Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, a validated RP-HPLC method is highly recommended as the primary technique. Its robustness, high throughput, and excellent quantitative capabilities make it ideal for quality control environments.

However, for a comprehensive understanding of the impurity profile, especially during process development and for the definitive identification of unknown impurities, GC-MS is an invaluable complementary technique. The structural information provided by mass spectrometry is unparalleled and crucial for identifying potential byproducts and degradation products.

Ultimately, a dual-method approach, leveraging the strengths of both HPLC and GC-MS, provides the most comprehensive and trustworthy assessment of the purity of synthesized this compound, ensuring the highest standards of scientific integrity and product quality.

References

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  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guidance. [Link]

  • NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]

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  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

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  • J Med Chem Sci. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • Asian Journal of Biochemical and Pharmaceutical Research. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]

  • IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the oxazole scaffold remains a privileged heterocyclic motif. Its presence in numerous biologically active natural products and synthetic compounds underscores the importance of efficient and scalable synthetic routes to its derivatives. Among these, 2-Chloro-5-methyloxazole serves as a versatile building block, with the chloro-substituent at the 2-position providing a reactive handle for further molecular elaboration through nucleophilic substitution and cross-coupling reactions.

This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their efficiencies. The methodologies benchmarked are:

  • Direct Chlorination of 5-methyl-2(3H)-oxazolone using Phosphorus Oxychloride (POCl₃)

  • Sandmeyer-type Deaminative Chlorination of 2-amino-5-methyloxazole

This document is intended to equip researchers with the necessary information to make informed decisions when selecting a synthetic route, based on factors such as precursor availability, reaction scalability, and overall efficiency.

Method 1: Direct Chlorination of 5-methyl-2(3H)-oxazolone

This approach represents a direct and atom-economical route to this compound. The core of this transformation lies in the conversion of the lactam functionality in 5-methyl-2(3H)-oxazolone to the desired 2-chloro-oxazole using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this purpose.

Mechanistic Rationale

The reaction proceeds via the activation of the carbonyl oxygen of the oxazolone by the electrophilic phosphorus center of POCl₃. This is followed by the nucleophilic attack of the chloride ion, leading to the formation of a chlorophosphate intermediate. Subsequent elimination and aromatization furnish the this compound product. The presence of a tertiary amine, such as triethylamine, can be beneficial in scavenging the HCl generated during the reaction, thereby preventing potential side reactions and driving the equilibrium towards the product.

Experimental Protocol

A solution of 5-methyl-2(3H)-oxazolone (1.0 eq.) in a suitable anhydrous solvent, such as dichloromethane or toluene, is treated with phosphorus oxychloride (1.5-2.0 eq.). The reaction mixture is stirred at a controlled temperature, typically ranging from ambient to reflux, until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched with ice-water and neutralized with a base, such as sodium bicarbonate solution. The organic layer is then separated, dried, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to afford this compound.

Chlorination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 5-methyl-2(3H)-oxazolone reaction Chlorination start1->reaction start2 Phosphorus Oxychloride (POCl₃) start2->reaction workup Quenching, Extraction, Neutralization reaction->workup purification Distillation or Column Chromatography workup->purification product This compound purification->product

Workflow for the direct chlorination of 5-methyl-2(3H)-oxazolone.

Method 2: Sandmeyer-type Deaminative Chlorination of 2-amino-5-methyloxazole

The Sandmeyer reaction is a classic and powerful transformation in aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens.[1] This method provides an alternative route to this compound starting from the readily accessible 2-amino-5-methyloxazole.

Mechanistic Rationale

The reaction proceeds in two key steps. First, the primary aromatic amine of 2-amino-5-methyloxazole is converted to a diazonium salt upon treatment with a diazotizing agent, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is used in situ. In the second step, the diazonium group is displaced by a chloride ion, a reaction that is typically catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl). The copper catalyst facilitates the single-electron transfer (SET) mechanism, leading to the formation of a nitrogen molecule and the desired this compound.

Experimental Protocol

To a cooled (0-5 °C) solution of 2-amino-5-methyloxazole (1.0 eq.) in aqueous hydrochloric acid, a solution of sodium nitrite (1.0-1.2 eq.) in water is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete diazotization. This diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.1-1.3 eq.) in concentrated hydrochloric acid. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified by distillation or chromatography.

Sandmeyer_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start1 2-amino-5-methyloxazole diazotization Diazotization start1->diazotization start2 Sodium Nitrite (NaNO₂) start2->diazotization start3 Hydrochloric Acid (HCl) start3->diazotization start4 Copper(I) Chloride (CuCl) sandmeyer Sandmeyer Reaction start4->sandmeyer diazotization->sandmeyer workup Extraction & Washing sandmeyer->workup purification Distillation or Column Chromatography workup->purification product This compound purification->product

Workflow for the Sandmeyer deaminative chlorination.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic method. The data presented is a synthesis of typical results found in the literature for similar transformations, as specific comparative studies on this compound are not widely available.

FeatureMethod 1: Direct ChlorinationMethod 2: Sandmeyer Reaction
Starting Material 5-methyl-2(3H)-oxazolone2-amino-5-methyloxazole
Key Reagents POCl₃, (optional: Triethylamine)NaNO₂, HCl, CuCl
Reaction Conditions Anhydrous, Ambient to RefluxAqueous, Low Temperature (0-5 °C) initially
Typical Yield Good to Excellent (70-90%)Moderate to Good (60-80%)
Purity (after purification) HighGood to High
Scalability Generally goodModerate (diazonium salts can be unstable)
Safety Considerations POCl₃ is corrosive and reacts violently with water.Diazonium salts can be explosive if isolated. NaNO₂ is toxic.
Key Advantages High yield, direct conversion.Milder initial reaction conditions.
Key Disadvantages Harsh and corrosive reagent.Potential for diazonium salt instability, use of toxic nitrite.

Conclusion and Recommendations

Both the direct chlorination of 5-methyl-2(3H)-oxazolone and the Sandmeyer reaction of 2-amino-5-methyloxazole represent viable and effective methods for the synthesis of this compound.

The Direct Chlorination method is often favored for its generally higher yields and more straightforward, one-step procedure. This makes it an attractive option for larger-scale synthesis, provided that appropriate safety measures are in place to handle the corrosive nature of phosphorus oxychloride.

The Sandmeyer Reaction , while potentially offering slightly lower yields, proceeds under initially milder temperature conditions. This can be an advantage when dealing with sensitive substrates. However, the inherent instability of diazonium salts requires careful temperature control and in-situ use, which may pose challenges for large-scale production.

The ultimate choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory. It is recommended that small-scale pilot reactions are conducted to optimize the conditions for the chosen method before proceeding to a larger scale.

References

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Barbero, M., et al. (2001). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. Synthesis, 2001(04), 585-590.
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964.
  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Zhang, S., et al. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. Organic Letters, 23(19), 7428-7433.
  • Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941-2945.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-Chloro-5-methyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold and the Role of In Silico Screening

The oxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of pharmacologically active agents.[3] Notably, oxazole derivatives have demonstrated significant potential as anticancer agents by inhibiting a variety of high-value oncology targets, including protein kinases, tubulin, and DNA topoisomerases.[1][2][4] The development of novel anticancer drugs remains a critical endeavor, as many existing therapies face challenges with resistance and toxicity.[1][4]

This guide focuses on a specific subclass: 2-Chloro-5-methyloxazole derivatives. The strategic placement of a chloro group at the 2-position and a methyl group at the 5-position provides a foundational scaffold for further chemical exploration. These substitutions can influence the molecule's steric and electronic profile, potentially enhancing binding affinity and selectivity for target proteins.

To efficiently navigate the vast chemical space of possible derivatives and prioritize candidates for synthesis and experimental testing, computational methods are indispensable.[5] Molecular docking, a powerful in silico technique, predicts the preferred orientation and binding affinity of a ligand to a target protein at the molecular level.[6][7] This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study of novel this compound derivatives. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow, ensuring a scientifically rigorous and validated approach.

Part 1: The Foundational Pillar - Docking Protocol Validation

Expertise & Causality: Before screening unknown compounds, we must first prove that our chosen computational protocol can accurately reproduce reality. This is the principle of self-validation. Without this step, any resulting data is unreliable. The gold standard for validation is to "re-dock" the co-crystallized ligand from a known protein-ligand complex obtained from the Protein Data Bank (PDB).[8][9][10] The goal is to see if the docking algorithm can replicate the experimentally determined binding pose.

The Metric of Success: Root Mean Square Deviation (RMSD): Success is quantified by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. A low RMSD value indicates a close match. For a docking protocol to be considered validated and reliable, the RMSD should be less than 2.0 Ångstroms (Å).[10][11][12]

Experimental Protocol: Re-Docking for Protocol Validation
  • Target Selection: Choose a high-resolution crystal structure of your target protein with a bound ligand. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase domain , a critical target in cancer therapy. We select the PDB entry 2GS2 , which shows EGFR complexed with a potent inhibitor.

  • Protein Preparation:

    • Load the PDB file (2GS2.pdb) into molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera).

    • Remove all non-essential components: water molecules, co-factors, and any secondary ligands not involved in the primary binding interaction. Rationale: Water molecules can interfere with the docking algorithm unless they are known to be structurally integral to ligand binding.

    • Add polar hydrogens and assign appropriate atom charges (e.g., Gasteiger charges). Rationale: This ensures the correct ionization states for amino acid residues and allows for the accurate calculation of electrostatic interactions and hydrogen bonds.

    • Save the prepared protein as a .pdbqt file for use with AutoDock Vina.

  • Ligand Extraction and Preparation:

    • Extract the co-crystallized inhibitor from the 2GS2 complex and save it as a separate molecular file (e.g., ligand.pdb).

    • Prepare the ligand by merging non-polar hydrogens and defining its rotatable bonds. Save in .pdbqt format.

  • Docking Execution:

    • Perform a docking run using the prepared protein and the extracted ligand. The search space (grid box) should be centered on the original position of the co-crystallized ligand.

  • Validation Analysis:

    • Superimpose the top-ranked docked pose of the ligand onto the original crystal structure.

    • Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.

    • Result: If RMSD < 2.0 Å, the docking protocol is validated and can be trusted for screening novel derivatives.[10][12]

Part 2: The Comparative Docking Workflow

Once the protocol is validated, it can be applied to screen a library of novel this compound derivatives. This workflow outlines a systematic process for generating reliable comparative data.

Comparative Docking Workflow A Validated Target Protein (e.g., EGFR - PDB: 2GS2) C Protein Preparation (Add Hydrogens, Assign Charges) A->C Input B Library of this compound Derivatives (3D Structures) D Ligand Preparation (Energy Minimization, Define Rotatable Bonds) B->D Input E Grid Box Generation (Define Binding Site) C->E Defines Target F Molecular Docking Simulation (e.g., AutoDock Vina) D->F Screening Ligands E->F Defines Search Space G Result Analysis & Comparison F->G Output: Scores & Poses H Data Visualization (Binding Poses, Interaction Maps) G->H Interpret I Prioritize Candidates for Experimental Validation G->I Decision Making H->G

Caption: A workflow for comparative molecular docking studies.

Experimental Protocol: Screening Novel Derivatives
  • Ligand Library Preparation:

    • Generate 3D structures for a series of this compound derivatives with varying R-group substitutions.

    • Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). Rationale: This ensures the ligands are in a low-energy, physically realistic conformation before docking.

    • Prepare each ligand in .pdbqt format as done during validation.

  • Grid Generation:

    • Using the validated protein structure, define a grid box that encompasses the entire active site where the co-crystallized ligand was bound. The grid box defines the three-dimensional space where the docking software will search for favorable binding poses.

  • Batch Docking Execution:

    • Systematically dock each prepared derivative against the prepared EGFR target using the defined grid box and validated docking parameters.

    • For each ligand, the software will generate multiple binding poses, each with a corresponding binding affinity score.[13]

Part 3: Data Interpretation and Comparative Analysis

Expertise & Causality: A docking score is not an absolute measure of activity but a predictive value used for ranking and comparison.[13][14] The strength of a docking study lies in the comparative analysis of a series of related compounds against the same target under identical conditions.

Key Metrics for Analysis:

  • Binding Affinity (ΔG): Reported in kcal/mol, this value represents the estimated free energy of binding. A more negative value suggests a stronger, more stable interaction between the ligand and the protein.[11]

  • Ligand-Receptor Interactions: Visual inspection is crucial.[14] Analyze the top-ranked pose for each derivative to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with specific amino acid residues in the active site.[11] Software like LigPlot+ or the visualizer in Maestro can generate 2D interaction diagrams for clarity.[15]

Hypothetical Comparative Data

Below is a table summarizing hypothetical docking results for a series of this compound derivatives against the EGFR kinase domain.

Compound IDR-Group SubstitutionBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
Ref-Inhibitor (Co-crystallized)-10.5Met793, Thr790Leu718, Val726, Ala743, Leu844
CMO-01 -H-7.2Met793Leu718, Val726
CMO-02 -4-aminophenyl-9.8Met793, Asp855Leu718, Val726, Leu844
CMO-03 -3-hydroxyphenyl-9.1Met793, Thr854Ala743, Leu844
CMO-04 -4-pyridinyl-8.5Met793Leu718, Ala743

From this hypothetical data, we can derive initial Structure-Activity Relationships (SAR). For instance, the addition of a 4-aminophenyl group (CMO-02) significantly improves binding affinity compared to the unsubstituted parent (CMO-01). This is likely due to an additional hydrogen bond with the key residue Asp855 and enhanced hydrophobic interactions, bringing its predicted affinity closer to that of the reference inhibitor.

SAR Logic Core This compound (Core Scaffold) Affinity: -7.2 kcal/mol Mod1 Add 4-aminophenyl (CMO-02) Core->Mod1 Mod2 Add 3-hydroxyphenyl (CMO-03) Core->Mod2 Result1 New H-Bond (Asp855) Increased Hydrophobicity Affinity: -9.8 kcal/mol Mod1->Result1 Leads to Result2 New H-Bond (Thr854) Affinity: -9.1 kcal/mol Mod2->Result2 Leads to

Caption: Deriving Structure-Activity Relationships from docking data.

Conclusion: Bridging Computation and Experiment

This guide provides a robust, validation-centric framework for conducting comparative molecular docking studies on this compound derivatives. By adhering to these principles of validation, systematic comparison, and detailed interaction analysis, researchers can confidently rank novel compounds and generate potent hypotheses for driving drug discovery projects forward.

It is imperative to remember that molecular docking is a predictive tool. The insights gained from these in silico studies are invaluable for prioritizing candidates, but they must ultimately be confirmed through experimental validation.[16] Promising virtual hits should be synthesized and subjected to in vitro binding assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to measure their true binding affinities and confirm the computational predictions.[17]

References

  • Title: How can I validate a docking protocol? Source: ResearchGate URL: [Link]

  • Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]

  • Title: How to Interpret Docking Scores with Precision | Molecular Docking Tutorial Source: YouTube URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC - NIH URL: [Link]

  • Title: (PDF) Validation of Docking Methodology (Redocking) Source: ResearchGate URL: [Link]

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: ResearchGate URL: [Link]

  • Title: Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: OUCI URL: [Link]

  • Title: Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: Open Research Library URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL: [Link]

  • Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC - PubMed Central URL: [Link]

  • Title: How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective Source: YouTube URL: [Link]

  • Title: Basics, types and applications of molecular docking: A review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Comparison of several molecular docking programs: pose prediction and virtual screening accuracy Source: PubMed URL: [Link]

  • Title: (PDF) The Comparison of Docking Search Algorithms and Scoring Functions: An Overview and Case Studies Source: ResearchGate URL: [Link]

  • Title: Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] Source: PubMed Central URL: [Link]

  • Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-5-methyloxazole. As a chlorinated heterocyclic compound, this chemical requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined below are grounded in established safety protocols and regulatory standards for hazardous waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, its classification as a halogenated organic compound and analysis of structurally similar chemicals allows for a robust hazard assessment.

Analogous chlorinated compounds are known to be toxic, corrosive, and environmentally hazardous.[1][2][3] Therefore, this compound must be treated as a hazardous substance with the potential to cause significant harm if mishandled. Ingestion, inhalation, or skin contact can lead to adverse health effects, and release into the environment can be toxic to aquatic organisms.[1][4][5]

Key Chemical Incompatibilities: To prevent violent reactions, toxic gas release, or fire, never mix this compound waste with the following:

  • Strong oxidizing agents[1][6]

  • Strong acids[1]

  • Bases

  • Heavy metals[7][8]

During combustion, halogenated compounds can generate highly toxic fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.[1][6] This is a primary reason why this waste stream is managed via controlled high-temperature incineration at a licensed facility.[9]

Hazard Classification (Based on Analogous Compounds)DescriptionPrimary Risk
Acute Toxicity Harmful if swallowed or in contact with skin.[1]Systemic toxicity upon exposure.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][2][6][10]Chemical burns, tissue damage.
Eye Damage/Irritation Causes serious eye irritation or damage.[2][6][10][11]Permanent eye injury.
Skin Sensitization May cause an allergic skin reaction.[1][3][12]Allergic dermatitis upon repeated exposure.
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[1][3][5]Environmental contamination.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling this compound in any capacity, from experimentation to disposal, the following controls must be in place. This multi-layered approach provides the most effective protection.

Mandatory Engineering Control: All work involving this compound, including the transfer of waste into a disposal container, must be conducted within a certified chemical fume hood .[1][11] This is the primary line of defense to prevent the inhalation of potentially harmful vapors.

Required Personal Protective Equipment: The following PPE must be worn at all times when handling the chemical or its waste.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation, burns, and toxic effects.[1][11]
Eye Protection Chemical safety goggles or a full-face shield.[10][11]To protect eyes from splashes, which can cause serious and permanent damage.[4]
Body Protection A flame-resistant laboratory coat.To protect skin and personal clothing from contamination.[11]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures that this compound is handled safely and in compliance with hazardous waste regulations.

Disposal Decision Workflow

G start Waste Generation (Pure chemical, solutions, or contaminated labware) classify Classify Waste: Is it a Halogenated Organic Compound? start->classify container Select a designated 'Halogenated Organic Waste' container. classify->container Yes yes_path YES check_container Ensure container is: - Chemically compatible - In good condition - Has a sealing screw cap container->check_container label Label the Container BEFORE adding waste. check_container->label label_details Label must include: - 'Hazardous Waste' - 'this compound' - Other constituents & percentages - Hazard pictograms (Toxic, Corrosive) label->label_details add_waste Add waste to container inside a chemical fume hood. label->add_waste seal Securely seal the container when not in use. add_waste->seal storage Store in a designated Satellite Accumulation Area (SAA). seal->storage storage_details Storage must be: - In secondary containment - Away from incompatibles - In a cool, dry, ventilated area storage->storage_details pickup When container is 3/4 full, request pickup from Environmental Health & Safety (EHS). storage->pickup

Sources

Navigating the Uncharted: A Guide to the Safe Handling of 2-Chloro-5-methyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research, navigating the synthesis and application of novel chemical entities is a daily reality. With innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-Chloro-5-methyloxazole, a halogenated heterocyclic compound with potential applications in drug development.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 129053-68-5) was not publicly available. The following recommendations are therefore predicated on the known hazards of structurally analogous compounds, namely chlorinated heterocyclic and oxazole derivatives. This guide is intended to supplement, not supplant, a mandatory, thorough, and substance-specific risk assessment that must be conducted by qualified personnel before commencing any work with this compound.

Hazard Assessment: Understanding the Risks of Analagous Compounds

Given the structure of this compound, it is prudent to anticipate a hazard profile similar to other chlorinated organic compounds and heterocyclic molecules. Safety data for related compounds consistently indicate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.[1]

  • Skin and Eye Damage: Capable of causing severe skin burns and serious eye damage.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[6]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]

These potential hazards necessitate a stringent adherence to the safety protocols outlined below to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory for all personnel handling this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)
Handling Solid Compound Outside of a Fume Hood (Not Recommended) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatFull-face respirator with appropriate cartridges
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridgesHeavy-duty chemical-resistant glovesChemical-resistant suitSelf-contained breathing apparatus (SCBA) may be necessary

Glove Selection: The choice of glove material is critical. While nitrile gloves are commonly used in laboratory settings, their compatibility with chlorinated solvents can be poor.[7] For prolonged or direct contact, consider double-gloving or using gloves made of more resistant materials like neoprene or Viton®. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[8]

Engineering Controls and Safe Handling Practices

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.

Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood.[1][9] This is crucial for preventing the inhalation of any dust, mists, or vapors.

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[2][4]

Workflow for Handling this compound

The following diagram outlines the critical steps and decision points for the safe handling of this compound from receipt to disposal.

cluster_pre Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_post Post-Handling & Disposal Pre_Assess Conduct Substance-Specific Risk Assessment Pre_PPE Don Appropriate PPE Pre_Assess->Pre_PPE Pre_Eng Verify Fume Hood Certification Pre_PPE->Pre_Eng Handling_Weigh Weigh Compound in Fume Hood Pre_Eng->Handling_Weigh Handling_Sol Prepare Solution in Fume Hood Handling_Weigh->Handling_Sol Handling_Transfer Transfer Solutions with Care Handling_Sol->Handling_Transfer Reaction_Setup Set Up Apparatus in Fume Hood Handling_Transfer->Reaction_Setup Reaction_Monitor Monitor Reaction Progress Reaction_Setup->Reaction_Monitor Reaction_Quench Quench Reaction Safely Reaction_Monitor->Reaction_Quench Post_Decon Decontaminate Work Area Reaction_Quench->Post_Decon Post_Waste Segregate and Label Waste Post_Decon->Post_Waste Post_Dispose Dispose of Waste via Approved Channels Post_Waste->Post_Dispose

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing and shoes. Seek immediate medical attention.[2][6]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

  • Spills: Evacuate the area. For small spills within a fume hood, use an inert absorbent material and place it in a sealed container for disposal. For larger spills or spills outside of a fume hood, evacuate the laboratory and contact the institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Environmental Responsibility

The disposal of this compound and any associated waste must be conducted in strict accordance with all local, state, and federal regulations for hazardous waste.

Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with this compound in a clearly labeled, sealed container designated for "Chlorinated Organic Solid Waste."

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for "Chlorinated Organic Liquid Waste." Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company. Incineration at a permitted facility is a common disposal method for chlorinated organic compounds.[10]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound underpins the integrity and success of research and development. By fostering a proactive culture of safety, adhering to rigorous handling protocols, and being prepared for emergencies, we can continue to push the boundaries of science while ensuring the well-being of our researchers and the protection of our environment.

References

  • Georganics. (2011, January 27). Safety Data Sheet: 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 129053-68-5, this compound. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bepharm.Ltd. (n.d.). 2-chloro-5-methyl-1,3-oxazole. MOLBASE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Scribd. (n.d.). Chlorine Waste Disposal Strategies. Retrieved from [Link]

  • OUCI. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.